5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-ethylsulfinyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4OS/c1-2-10(9)4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFVNJFQAMZSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
An In-depth Technical Guide on the
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine. This molecule represents a valuable building block in medicinal chemistry, particularly as an analogue or intermediate for pharmacologically active compounds. The presented synthesis is a meticulously designed two-step process, commencing with the S-alkylation of 3-amino-1,2,4-triazole-5-thiol to yield the key intermediate, 5-(Ethylsulfanyl)-4H-1,2,4-triazol-3-amine. This is followed by a highly selective, transition-metal-free oxidation to afford the target sulfoxide. This guide is structured to provide not only step-by-step protocols but also the underlying mechanistic rationale and critical process considerations, ensuring both reproducibility and a deep understanding of the chemical transformations involved. All procedures are substantiated with data from authoritative sources to ensure scientific integrity and validation.
Introduction
Chemical Identity and Significance
This compound is a heterocyclic compound featuring a 1,2,4-triazole core. The 1,2,4-triazole moiety is a prominent scaffold in a multitude of pharmaceuticals due to its metabolic stability, favorable pharmacokinetic profile, and its capacity for hydrogen bonding.[1] The presence of both an amino group and a chiral sulfoxide group makes this molecule a particularly attractive synthon for creating complex molecular architectures with potential biological activity. Sulfoxides themselves are integral components of various drugs and serve as crucial intermediates in organic synthesis.[2]
Strategic Approach to Synthesis
The synthesis of this compound is most logically and efficiently approached via a two-step sequence. This strategy leverages a common and reliable precursor, 3-amino-5-mercapto-1,2,4-triazole, and builds complexity in a controlled manner.
The core logic is as follows:
-
Formation of the Thioether Linkage: The synthesis begins by establishing the ethyl-sulfur bond. This is achieved through the S-alkylation of the thiol group on the triazole ring, a robust and high-yielding nucleophilic substitution reaction.
-
Selective Oxidation: The resulting thioether (sulfide) is then carefully oxidized to the desired sulfoxide. This step is critical, as over-oxidation to the corresponding sulfone must be avoided. The chosen methodology employs a green and highly selective oxidizing system.[3]
This strategic pathway is outlined in the diagram below.
Sources
An In-Depth Technical Guide to the Predicted Chemical Properties of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine is not documented in readily available chemical literature or major databases as of the date of this publication. This guide has been constructed by leveraging established principles of organic chemistry and extrapolating data from structurally analogous compounds. The information presented herein, including properties, synthetic routes, and reactivity, is predictive and intended for research and development guidance. All proposed experimental work should be conducted with rigorous safety protocols and analytical confirmation.
Section 1: Introduction and Rationale
The 1,2,4-triazole ring is a cornerstone scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in diverse biological interactions.[1][2][3] Compounds incorporating this heterocycle exhibit a wide spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties.[2][4] The introduction of a sulfoxide group, such as ethylsulfinyl, adds a chiral center and a polar, hydrogen-bond accepting moiety, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
This guide provides a predictive but technically grounded exploration of this compound. In the absence of direct experimental data, we will deduce its likely chemical properties, propose a robust synthetic pathway, and outline methods for its characterization. This document serves as a foundational resource for researchers aiming to synthesize and explore the potential of this novel chemical entity.
Section 2: Predicted Molecular and Physicochemical Properties
Molecular Structure and Identifiers
The logical structure of the target compound is based on the IUPAC name. Key identifiers are predicted as follows:
-
Molecular Formula: C₄H₈N₄OS
-
Molecular Weight: 160.20 g/mol
-
Synonyms: 3-Amino-5-(ethylsulfinyl)-4H-1,2,4-triazole; 5-(Ethanesulfinyl)-4H-1,2,4-triazol-3-amine
-
CAS Number: Not assigned.
Predicted Physicochemical Data
The following properties are extrapolated from data on related aminotriazoles and sulfoxide-containing heterocycles.
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Appearance | White to off-white crystalline solid. | Aminotriazole derivatives are typically stable, crystalline solids at room temperature.[5] |
| Melting Point | Expected >180 °C (with decomposition). | The presence of amino and sulfinyl groups, along with the N-H tautomers of the triazole ring, facilitates strong intermolecular hydrogen bonding, leading to a high melting point. For comparison, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol melts at 210 °C.[5] |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). | The polar sulfoxide and amino groups suggest some aqueous solubility, but the heterocyclic core limits it. High solubility in solvents like DMSO is characteristic of such compounds.[5] |
| pKa | Amino group pKa ~ 3-4; Triazole N-H pKa ~ 8-9. | The amino group is expected to be a weak base. The triazole ring proton can be abstracted under moderately basic conditions, a common feature of N-H containing triazoles. |
| Tautomerism | Exists in equilibrium with its 1H-tautomer. The sulfoxide group introduces chirality, meaning the compound exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. | The 4H-1,2,4-triazole core is known to tautomerize. Chirality at the sulfur atom is a fundamental property of sulfoxides. |
Section 3: Proposed Synthesis and Characterization Workflow
A logical and common route to synthesize substituted aminotriazoles involves the cyclization of a thiosemicarbazide derivative, followed by modification of the side chain. Here, we propose a three-step synthesis starting from thiocarbohydrazide.
Diagram: Proposed Synthetic Pathway
Sources
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- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine CAS number
An In-Depth Technical Guide to the Synthesis and Potential Applications of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
Abstract
Introduction: The Rationale for 1,2,4-Triazole Sulfoxides
The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone for developing agents with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][3] The incorporation of a sulfoxide moiety (-S(O)-) can further enhance the pharmacological profile of a molecule by improving solubility, increasing polarity, and acting as a chiral center, which can lead to stereospecific interactions with biological targets.[4]
The target molecule, this compound, combines these two valuable pharmacophores. This guide presents a logical and feasible synthetic strategy to enable its investigation by the scientific community. The proposed pathway involves the synthesis of the corresponding thioether, 5-(ethylsulfanyl)-4H-1,2,4-triazol-3-amine, followed by a controlled chemical oxidation.
Physicochemical Properties
A precise experimental characterization of this compound is pending its synthesis. However, we can tabulate its predicted properties alongside those of its key precursor for comparative purposes.
| Property | 5-(Ethylsulfanyl)-4H-1,2,4-triazol-3-amine (Precursor) | This compound (Target) |
| Molecular Formula | C₄H₈N₄S | C₄H₈N₄OS |
| Molecular Weight | 144.20 g/mol | 160.20 g/mol |
| CAS Number | Not explicitly found; related compounds exist. | Not publicly registered. |
| Appearance | Predicted: White to off-white solid. | Predicted: White to off-white solid. |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF). | Predicted: Enhanced solubility in polar solvents vs. precursor. |
| Functional Groups | Amine, Thioether, 1,2,4-Triazole | Amine, Sulfoxide, 1,2,4-Triazole |
Proposed Synthetic Pathway
The synthesis is designed as a two-stage process. The first stage constructs the core triazole thioether, and the second stage performs the selective oxidation. This approach provides clear checkpoints for purification and characterization, ensuring the integrity of the final product.
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-part synthesis of the target compound.
Part A: Synthesis of Precursor: 5-(Ethylsulfanyl)-4H-1,2,4-triazol-3-amine
This protocol is based on established methods for synthesizing 4-amino-5-substituted-1,2,4-triazole-3-thiols.[5] The key is the base-catalyzed cyclization of an appropriate thiocarbohydrazide derivative.
Step-by-Step Protocol:
-
Preparation of the Thiosemicarbazide Intermediate:
-
To a solution of thiocarbohydrazide (1.0 eq) in ethanol, add S-ethyl isothiuronium bromide (1.1 eq).
-
The reaction mixture is stirred at room temperature for 4-6 hours. The rationale here is to form an S-ethylated thiocarbohydrazide intermediate, which directs the ethylthio group to the desired position upon cyclization.
-
-
Cyclization to form the Triazole Ring:
-
To the intermediate mixture from Step 1, add a base such as sodium ethoxide or potassium carbonate (2.0 eq).
-
Reflux the mixture for 8-12 hours. The base catalyzes an intramolecular condensation and dehydrative cyclization to form the stable 1,2,4-triazole ring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(Ethylsulfanyl)-4H-1,2,4-triazol-3-amine.
-
Part B: Controlled Oxidation to this compound
The selective oxidation of a thioether to a sulfoxide requires careful control to prevent over-oxidation to the corresponding sulfone.[6] Using a stoichiometric amount of a mild oxidizing agent is critical.
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve the precursor, 5-(Ethylsulfanyl)-4H-1,2,4-triazol-3-amine (1.0 eq), in a suitable solvent like acetic acid or methanol at 0°C (ice bath).
-
-
Addition of Oxidant:
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final compound, this compound.
-
Analytical Characterization and Validation
A comprehensive suite of analytical techniques is required to create a self-validating system that confirms the structure and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of the ethyl group (a triplet and a quartet), aromatic protons on the triazole ring, and the amine (-NH₂) protons. The oxidation from thioether to sulfoxide will induce a downfield shift in the chemical shifts of the adjacent methylene protons of the ethyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments, including the two carbons of the triazole ring and the two carbons of the ethyl group.[9]
-
MS (Mass Spectrometry): ESI-MS (Electrospray Ionization Mass Spectrometry) should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 160.20.
-
IR (Infrared) Spectroscopy: Key signals will include N-H stretching for the amine group (~3300-3400 cm⁻¹) and a strong S=O stretching band for the sulfoxide group (~1030-1070 cm⁻¹).
-
HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound.
Potential Biological Significance and Applications
While the specific activity of this molecule is yet to be determined, its structural motifs suggest several promising avenues for investigation in drug discovery.
-
Antifungal Agents: Many leading antifungal drugs, like fluconazole and voriconazole, are triazole derivatives.[2]
-
Anticancer Activity: Triazole derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.[10]
-
Anti-inflammatory Properties: The triazole scaffold is present in compounds with demonstrated anti-inflammatory effects.[1]
The mechanism of action for many triazole-based drugs involves the coordination of one of the triazole's nitrogen atoms to a metal ion in an enzyme's active site, thereby inhibiting its function.
General Mechanism of Triazole Enzyme Inhibition
Caption: General inhibitory mechanism of triazole compounds.
Safety and Handling
Standard laboratory safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle all chemicals in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Specific Hazards: Oxidizing agents like H₂O₂ and m-CPBA are corrosive and can react vigorously with other materials. Thioethers and heterocyclic amines may be irritants. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This technical guide details a robust and logical pathway for the synthesis and validation of this compound. By leveraging a well-understood precursor and a controlled oxidation reaction, researchers can access this novel compound for further investigation. Its combination of the proven 1,2,4-triazole scaffold and a polar sulfoxide group makes it a compelling candidate for screening in various biological assays, particularly in the fields of antifungal and anticancer drug discovery.
References
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Al-Amiery, A. A. (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Retrieved from [Link]
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American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
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AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
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MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
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Shtaitz, Y. K., et al. (2024). Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors. ResearchGate. Retrieved from [Link]
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Wang, et al. (n.d.). Design, Synthesis, and Biological Activity of Novel Triazole Sulfonamide Derivatives Containing a Benzylamine Moiety. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. Retrieved from [Link]
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Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. Retrieved from [Link]
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NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
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Longdom Publishing. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Retrieved from [Link]
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Journal of Basic and Applied Sciences. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Retrieved from [Link]
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NIH. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine. Retrieved from [Link]
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Farmacia. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
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Jumaa, F. H., et al. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. ResearchGate. Retrieved from [Link]
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KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Retrieved from [Link]
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A Technical Guide to the Structural Elucidation of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
Abstract: The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth, methodology-focused workflow for the complete structural elucidation of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound featuring a chiral sulfoxide and a biologically significant aminotriazole scaffold. We move beyond a simple recitation of techniques, instead detailing the strategic integration of mass spectrometry, multinuclear and multidimensional NMR spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction. Each section explains the causality behind the chosen experiment, presents detailed protocols, and interprets the anticipated data, offering a comprehensive roadmap for researchers in the pharmaceutical and chemical sciences.
Introduction: The Rationale for a Multi-Modal Approach
The molecule this compound combines two pharmacologically important moieties. The 1,2,4-triazole ring is a privileged structure found in numerous approved drugs, prized for its metabolic stability and ability to engage in diverse receptor interactions.[1][2] The ethylsulfinyl group introduces a stereocenter at the sulfur atom, meaning the compound exists as a racemate, and provides a polar, hydrogen-bond accepting feature. The precise determination of its covalent framework and stereochemistry is not merely an academic exercise; it is a prerequisite for understanding its structure-activity relationship (SAR), ensuring intellectual property claims, and meeting stringent regulatory standards.
A single analytical technique is insufficient to solve this structural puzzle. Only through the logical and synergistic application of multiple spectroscopic and analytical methods can we build a self-validating case for the molecule's identity. This guide presents a workflow designed for certainty, beginning with the confirmation of its elemental composition and culminating in the definitive mapping of its three-dimensional architecture.
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Molecular Formula Determination by Mass Spectrometry
Expertise & Rationale: Before probing the intricate connectivity of the atoms, we must first establish the elemental formula. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for this purpose. It provides a highly accurate mass measurement of the protonated molecular ion ([M+H]⁺), allowing for the calculation of a unique elemental composition and distinguishing it from other potential isomers or impurities.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this solution 100-fold with a 50:50 acetonitrile:water solution containing 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an ESI source.
-
Method Parameters:
-
Ionization Mode: Positive Ion Mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Drying Gas: Nitrogen at a flow rate of 8-10 L/min.
-
Gas Temperature: 300-325 °C.
-
-
Data Acquisition: Acquire data in full scan mode. The instrument's high resolving power will provide a mass accuracy of <5 ppm.
Anticipated Data & Interpretation
The molecular formula for this compound is C₄H₈N₄OS. The expected data from HRMS analysis is summarized below.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₄H₈N₄OS | Sum of all atoms in the proposed structure. |
| Monoisotopic Mass | 160.0470 g/mol | Exact mass calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). |
| [M+H]⁺ (Protonated Ion) | m/z 161.0548 | The primary ion observed in positive mode ESI, corresponding to the monoisotopic mass plus the mass of a proton. |
| Key Fragment Ions | m/z 145 ([M+H-O]⁺), m/z 117 ([M+H-SO]⁺) | Fragmentation of the sulfoxide and loss of the entire ethylsulfinyl group are common pathways for similar molecules under MS/MS conditions.[3][4][5] |
The observation of an ion at m/z 161.0548 with an accuracy of ± 5 ppm provides strong, trustworthy evidence for the proposed elemental composition, C₄H₉N₄OS⁺.
Functional Group Identification: FT-IR Spectroscopy
Expertise & Rationale: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides direct evidence for the presence of key functional groups. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of specific bonds, such as the N-H of the amine and triazole, the S=O of the sulfoxide, and the C=N of the heterocyclic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, dry analyte directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and automatically subtracted from the sample spectrum.
Anticipated Data & Interpretation
The IR spectrum will provide a distinct "fingerprint" for the molecule, with key absorption bands confirming the proposed functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Supporting Evidence |
| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A characteristic broad or double peak in this region is indicative of the primary amine.[6][7] |
| 3150 - 3050 | N-H Stretch | Triazole Ring N-H | The N-H stretch of the heterocyclic ring typically appears as a broad band in this region.[8] |
| 2980 - 2850 | C-H Stretch (aliphatic) | Ethyl Group (-CH₂CH₃) | Sharp peaks corresponding to the sp³ C-H bonds of the ethyl group.[9] |
| 1650 - 1600 | C=N Stretch | 1,2,4-Triazole Ring | The stretching vibration of the endocyclic C=N bonds provides evidence for the triazole core.[10] |
| 1060 - 1030 | S=O Stretch | Sulfoxide (-S=O) | A strong, sharp absorption in this region is the hallmark of a sulfoxide functional group.[11][12] |
Connectivity Mapping: Multinuclear and 2D NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of a molecule in solution. Through a suite of experiments (¹H, ¹³C, HSQC, HMBC), we can construct a complete map of the carbon-hydrogen framework and identify how the different fragments are pieced together.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the analyte in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as its hygroscopic nature and ability to form hydrogen bonds can help in resolving the exchangeable N-H protons.[13]
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is required for adequate signal dispersion.
-
Experiments to Acquire:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C{¹H} NMR: Provides information on the number and environment of carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is critical for connecting molecular fragments.[14]
-
Anticipated Data & Interpretation
The combined data from these NMR experiments will allow for the unambiguous assignment of all proton and carbon signals.
Table of Predicted NMR Data (in DMSO-d₆):
| Atom Label | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C3 | - | ~160 | H of NH₂, H of NH |
| C5 | - | ~155 | H1', H of NH |
| NH₂ | ~6.5 (broad singlet, 2H) | - | C3 |
| NH | ~13.0 (broad singlet, 1H) | - | C3, C5 |
| C1' | ~3.1 (quartet, 2H, J ≈ 7.5 Hz) | ~45 | C5, C2' |
| C2' | ~1.3 (triplet, 3H, J ≈ 7.5 Hz) | ~10 | C1' |
Note: Chemical shifts are estimations and can be influenced by solvent and concentration. The sulfoxide group is known to influence the chemical shifts of adjacent alkyl protons.[12][15]
Causality of Interpretation:
-
The ¹H NMR will show a characteristic ethyl pattern (quartet and triplet).
-
Two distinct broad signals will correspond to the exchangeable protons of the amine (NH₂) and triazole (NH) groups.
-
The ¹³C NMR will show four signals: two for the triazole ring carbons (C3, C5) at low field and two for the ethyl group carbons (C1', C2') at high field.
-
HSQC will directly link the H1' quartet to the C1' carbon and the H2' triplet to the C2' carbon.
-
The critical experiment is HMBC. It will provide the definitive links: a correlation from the H1' protons of the ethyl group to the C5 carbon of the triazole ring will prove that the ethylsulfinyl group is attached at position 5. Correlations from the NH and NH₂ protons to the C3 carbon will confirm their positions.
Caption: Key anticipated HMBC correlations.
Definitive Proof: Single-Crystal X-ray Crystallography
Expertise & Rationale: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation:
-
Dissolve the purified compound to saturation in a suitable solvent (e.g., ethanol, methanol, or an acetone/water mixture).
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Use a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion. X-rays are diffracted by the crystal lattice, and the resulting diffraction pattern is collected.[16][17]
-
Structure Solution and Refinement: The diffraction data is processed using specialized software (e.g., SHELXT) to solve the phase problem and generate an initial electron density map, from which the molecular structure is built and refined.[18]
Expected Outcome
The crystallographic data will yield a final structural model that confirms:
-
The 1,2,4-triazole ring system.
-
The attachment of the amine group at the C3 position.
-
The attachment of the ethylsulfinyl group at the C5 position via the sulfur atom.
-
The specific tautomeric form present in the solid state (e.g., the 4H-tautomer).
-
The extensive network of intermolecular hydrogen bonds involving the amine protons, the triazole N-H proton, and the sulfoxide oxygen, which dictates the crystal packing.
Conclusion: A Self-Validating Structural Dossier
The structural elucidation of this compound is achieved not by a single measurement but by the construction of a comprehensive and self-validating dossier of evidence. HRMS establishes the correct elemental formula. FT-IR confirms the presence of all key functional groups. A full suite of NMR experiments meticulously maps the atomic connectivity in solution. Finally, X-ray crystallography provides an irrefutable 3D model of the molecule in the solid state. Each piece of data corroborates the others, leading to a structural assignment of the highest possible confidence, ready for inclusion in scientific publications, patent applications, and regulatory submissions.
References
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Al-Warhi, T., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1702. Available at: [Link]
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Jumaa, F. H., et al. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. Journal of Scientific and Engineering Research, 4(8), 98-106. Available at: [Link]
- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
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Khan, I., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Health Sciences, 32(3), 205-212. Available at: [Link]
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Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-209. Available at: [Link]
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Paz, F. A. A., et al. (2012). 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2700. Available at: [Link]
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Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. Available at: [Link]
- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research.
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Trivedi, M., et al. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine. Available at: [Link]
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Gilchrist, T. L., et al. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1-1. Available at: [Link]
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Dyer, J. C., et al. (1986). Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. Alkyl substituent-induced chemical-shift effects. The Journal of Organic Chemistry, 51(1), 25-30. Available at: [Link]
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Chaudhary, P. M., et al. (2008). Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques. Magnetic Resonance in Chemistry, 46(12), 1168-74. Available at: [Link]
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Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(11), 1037-47. Available at: [Link]
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Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2025). ResearchGate. Available at: [Link]
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Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2025). ACS Omega. Available at: [Link]
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Annapureddy, R. R., & Sun, H. (2020). 33S NMR: Recent Advances and Applications. Molecules, 25(24), 5894. Available at: [Link]
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Sulfur Groups Improve the Performance of Triazole- and Triazolium-Based Interaction Units in Anion Binding. (2017). The Journal of Organic Chemistry. Available at: [Link]
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H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (2025). ResearchGate. Available at: [Link]
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FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... (2019). ResearchGate. Available at: [Link]
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Ambalavanan, P., et al. (2015). Crystal Structures of two Triazole Derivatives. ResearchGate. Available at: [Link]
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Gatilov, M. Y., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1729. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
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Tzakos, A. G., et al. (2017). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. Physical Chemistry Chemical Physics, 19(25), 16347-16357. Available at: [Link]
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Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry coupled to Tandem Mass Spectrometry (DMS-MS/MS). (n.d.). EURL-Pesticides. Available at: [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Research Square. Available at: [Link]
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Kumar, K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 874933. Available at: [Link]
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Spectroscopic Characterization of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel heterocyclic compound, 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine. In the absence of direct experimental spectra for this specific molecule, this document synthesizes established spectroscopic principles and data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral features. The methodologies for acquiring such data are outlined, emphasizing experimental design and data interpretation to facilitate the future empirical characterization of this and similar 1,2,4-triazole derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and application of novel triazole-based compounds in medicinal chemistry and drug development.
Introduction: The Significance of 1,2,4-Triazole Scaffolds
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2][3] These five-membered heterocyclic rings, containing three nitrogen atoms, are key pharmacophores in drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties.[2][3][4] The unique electronic and structural features of the triazole ring allow it to engage in various biological interactions, making it a privileged scaffold in drug design. The title compound, this compound, incorporates an amine group and an ethylsulfinyl moiety, functional groups that can significantly influence its physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of such novel compounds, which is a critical step in the drug discovery and development pipeline.
Predicted Spectroscopic Data and Interpretation
This section outlines the anticipated spectroscopic features of this compound. The predictions are based on the analysis of spectroscopic data from related 1,2,4-triazole derivatives reported in the literature.[2][4][5][6]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, specific chemical shifts and coupling patterns are expected for the protons and carbons of the ethyl group and the triazole ring.
Experimental Protocol: NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.2 | Triplet | 3H | -S(O)-CH₂-CH₃ | The methyl protons are split by the adjacent methylene protons. |
| ~3.0 | Quartet | 2H | -S(O)-CH₂ -CH₃ | The methylene protons are split by the adjacent methyl protons. |
| ~5.5 | Broad Singlet | 2H | -NH₂ | The amine protons often appear as a broad signal and can exchange with D₂O.[2][4] |
| ~12.5 | Broad Singlet | 1H | -NH - (triazole) | The triazole NH proton is typically deshielded and appears as a broad singlet.[7] |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~15 | -S(O)-CH₂-CH₃ | Aliphatic methyl carbon. |
| ~50 | -S(O)-CH₂ -CH₃ | Aliphatic methylene carbon attached to the sulfoxide group. |
| ~155 | C -NH₂ (C3) | The carbon atom of the triazole ring attached to the amine group.[7] |
| ~160 | C -S(O)- (C5) | The carbon atom of the triazole ring attached to the ethylsulfinyl group.[7] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: FTIR Data Acquisition
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Rationale |
| 3400-3200 | N-H | Stretching | Characteristic of the amine (NH₂) and triazole (NH) groups.[4][6] |
| 3100-3000 | C-H | Stretching | Aromatic/heteroaromatic C-H stretch of the triazole ring. |
| 2980-2850 | C-H | Stretching | Aliphatic C-H stretches of the ethyl group.[5] |
| 1640-1600 | C=N | Stretching | Characteristic of the triazole ring.[4][6] |
| 1580-1500 | N-H | Bending | Bending vibration of the amine group. |
| 1050-1000 | S=O | Stretching | Characteristic of the sulfoxide group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Experimental Protocol: Mass Spectrometry Data Acquisition
Predicted Mass Spectrometry Data:
The exact molecular weight of this compound (C₄H₈N₄OS) is 160.04.
| m/z | Ion | Rationale |
| 161.05 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in ESI-MS. |
| 145.05 | [M+H - O]⁺ | Loss of the oxygen atom from the sulfoxide. |
| 133.05 | [M+H - C₂H₄]⁺ | Loss of ethene from the ethyl group. |
| 99.04 | [C₂H₃N₄S]⁺ | Fragmentation of the ethyl group. |
Conclusion
The spectroscopic characterization of novel compounds is a fundamental aspect of chemical research and drug development. This guide provides a predictive framework for the spectroscopic analysis of this compound based on established principles and data from related structures. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, will serve as a valuable resource for the synthesis and identification of this and other new 1,2,4-triazole derivatives. Empirical validation of these predictions will be a crucial next step in advancing the study of this promising class of compounds.
References
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- Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio.
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- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
- ResearchGate. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol)
- MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).
- PMC - NIH. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies.
- The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. (2021).
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A Technical Guide to the Investigational Biological Activities of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive framework for the investigation of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine , a specific derivative whose biological potential remains to be fully elucidated. By synthesizing data from structurally related 1,2,4-triazole compounds, this document outlines a series of robust experimental workflows designed to systematically evaluate its potential antimicrobial, anticancer, antioxidant, and enzyme inhibitory activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, the rationale behind experimental choices, and frameworks for data interpretation.
Introduction: The Prominence of the 1,2,4-Triazole Scaffold
The five-membered heterocyclic ring of 1,2,4-triazole, containing three nitrogen atoms and two carbon atoms, is a privileged structure in drug discovery.[2] Its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, have led to its incorporation into a wide array of clinically significant drugs.[1][3] Notable examples include the antifungal agents fluconazole and itraconazole, which have revolutionized the treatment of systemic fungal infections.[3][4] The versatility of the triazole ring allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles.[5] Derivatives of 1,2,4-triazole have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1][4]
This guide focuses on This compound , a compound characterized by an amine group at position 3 and an ethylsulfinyl group at position 5. The presence of these functional groups suggests several avenues for biological interaction. The amino group can act as a hydrogen bond donor and a site for further derivatization, while the sulfinyl group introduces polarity and potential for specific interactions with biological targets. Based on the extensive literature on related 1,2,4-triazoles, we hypothesize that this compound may exhibit significant biological activities worthy of in-depth investigation.
Potential Antimicrobial Activity
The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[2][6] Many derivatives have shown potent activity against a wide range of bacteria and fungi.[7][8] The rationale for investigating the antimicrobial potential of this compound is therefore strongly supported by existing literature.
Rationale for Investigation
Sulfur-containing triazole derivatives, in particular, have garnered significant interest for their antimicrobial applications.[7] The proposed mechanism of action for many triazole-based antifungals involves the inhibition of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.[9] In bacteria, triazoles may interfere with various essential enzymatic pathways. The structural features of the target compound, including the triazole core and the sulfinyl group, suggest it could interact with microbial enzymes.
Experimental Workflow: Antimicrobial Susceptibility Testing
A standardized workflow is essential to determine the antimicrobial spectrum and potency of the compound.
Caption: Workflow for antimicrobial activity assessment.
Detailed Protocols
Protocol 2.3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform a serial two-fold dilution of the stock solution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2.3.2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
-
Subculturing: Following MIC determination, take an aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Nutrient Agar, Sabouraud Dextrose Agar).
-
Incubation: Incubate the plates under the same conditions as in the MIC assay.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation
The results of the antimicrobial screening should be summarized in a clear and concise table.
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Data | Data |
| Escherichia coli | ATCC 25922 | Data | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data |
| Candida albicans | ATCC 90028 | Data | Data |
| Aspergillus niger | ATCC 16404 | Data | Data |
Potential Anticancer Activity
The 1,2,3- and 1,2,4-triazole scaffolds are prevalent in a multitude of compounds designed as anticancer agents.[5][10][11] These compounds can exert their effects through various mechanisms, including enzyme inhibition, cell cycle arrest, and induction of apoptosis.[11][12]
Rationale for Investigation
Triazole derivatives have been shown to target various human cancer cell lines.[10] The rationale for investigating this compound as a potential anticancer agent is based on the established precedent of this scaffold's effectiveness. The structural features of the target compound could allow it to interact with key proteins involved in cancer cell proliferation and survival.
Experimental Workflow: In Vitro Cytotoxicity and Mechanistic Assays
A tiered approach is recommended, starting with broad cytotoxicity screening followed by more detailed mechanistic studies for active compounds.
Caption: Workflow for in vitro anticancer activity evaluation.
Detailed Protocols
Protocol 3.3.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Protocol 3.3.2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Data Presentation
Summarize the cytotoxicity data in a table for easy comparison across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data |
| A549 | Lung Carcinoma | Data |
| HT-29 | Colorectal Adenocarcinoma | Data |
| PC-3 | Prostate Cancer | Data |
| Normal Fibroblasts | Non-cancerous control | Data |
Potential Enzyme Inhibition Activity
Many biologically active 1,2,4-triazole derivatives function by inhibiting specific enzymes.[13][14][15] This inhibitory activity is central to their therapeutic effects.
Rationale for Investigation
The triazole ring is a key feature in many enzyme inhibitors. For instance, triazole-based compounds are known to inhibit cholinesterases, phosphatases, and α-glucosidase.[14][16] The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, while the overall structure can mimic the transition state of an enzymatic reaction. Given this precedent, this compound should be evaluated against a panel of clinically relevant enzymes.
Experimental Workflow: Enzyme Inhibition Assays
The workflow involves selecting target enzymes, performing in vitro inhibition assays, and determining the potency and mode of inhibition.
Caption: Workflow for evaluating enzyme inhibitory potential.
Detailed Protocol
Protocol 4.3.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).
-
Assay Setup: In a 96-well plate, add buffer, DTNB, the test compound at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes.
-
Initiate Reaction: Add the substrate (ATCI) to start the reaction.
-
Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation
Present the enzyme inhibition data in a tabular format.
| Enzyme | IC50 (µM) | Mode of Inhibition |
| Acetylcholinesterase (AChE) | Data | Data |
| Butyrylcholinesterase (BChE) | Data | Data |
| α-Glucosidase | Data | Data |
| Carbonic Anhydrase IX | Data | Data |
Potential Antioxidant Activity
Free radicals and oxidative stress are implicated in a variety of diseases.[17] Some 1,2,4-triazole derivatives have been reported to possess antioxidant properties, capable of scavenging free radicals.[17][18]
Rationale for Investigation
The presence of heteroatoms (nitrogen and sulfur) in this compound suggests it may have the ability to donate electrons or hydrogen atoms to neutralize free radicals. The investigation of its antioxidant capacity is a logical step in characterizing its biological profile.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating antioxidant activity.[17][18]
-
Preparation: Prepare a stock solution of the test compound and a solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, comparing it to a standard antioxidant like ascorbic acid.
Conclusion
While the specific biological activities of This compound have yet to be reported, its chemical structure, based on the highly versatile 1,2,4-triazole scaffold, provides a strong rationale for its investigation as a potential therapeutic agent. The comprehensive experimental workflows detailed in this guide offer a systematic and robust approach to exploring its antimicrobial, anticancer, enzyme inhibitory, and antioxidant properties. The successful execution of these protocols will provide critical insights into the compound's pharmacological profile and its potential for future drug development endeavors.
References
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Safonov, A. A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Phytotherapy.cha. [Link]
-
Jumaa, F. H., et al. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. ResearchGate. [Link]
-
Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
Selvaraj, S., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University Journal of the Faculty of Pharmacy. [Link]
-
Petrikaite, V. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]
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MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. [Link]
-
Sultan, M., et al. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed. [Link]
-
El-Sayed, N. N. E., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]
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Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. ResearchGate. [Link]
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An In-depth Technical Guide on the Putative Mechanism of Action of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific mechanism of action for 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine has not been explicitly detailed in the currently available scientific literature. This guide, therefore, provides a comprehensive overview of the known and hypothesized mechanisms of action for the broader class of 4H-1,2,4-triazol-3-amine derivatives. The insights presented herein are synthesized from extensive research on structurally related compounds and are intended to serve as a foundational resource for future investigation into this specific molecule.
Introduction to the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a bioisostere for various functional groups and is noted for its metabolic stability and ability to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets.[3] Derivatives of 1,2,4-triazole have been successfully developed as antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[4][5] The 3-amino substitution on the 1,2,4-triazole ring is a particularly important feature, often conferring specific biological properties.
The subject of this guide, this compound, combines this key 3-amino-1,2,4-triazole core with an ethylsulfinyl group at the 5-position. While the precise role of the ethylsulfinyl moiety on the biological activity of this specific triazole is yet to be determined, sulfur-containing functional groups are known to play significant roles in medicinal chemistry, influencing factors such as solubility, metabolic stability, and receptor binding affinity.[6]
Potential Mechanisms of Action Based on the 3-Amino-1,2,4-Triazole Core
Based on the activities of structurally related compounds, several potential mechanisms of action can be postulated for this compound. These are primarily centered around the inhibition of essential cellular processes and modulation of signaling pathways.
Inhibition of Protein Synthesis
One of the most well-documented mechanisms for a simple 3-amino-1,2,4-triazole (also known as amitrole) is the inhibition of protein synthesis. Studies in Neurospora crassa have shown that 3-amino-1,2,4-triazole acts as a specific inhibitor of protein synthesis on mitoribosomes.[7] This action is comparable to that of chloramphenicol and leads to a decrease in mitochondrial proteins that are synthesized within the mitochondria.[7] This disruption of mitochondrial function can have profound effects on cellular metabolism and viability. It is plausible that this compound could exert a similar effect, with the ethylsulfinyl group potentially modifying its uptake, target affinity, or metabolic stability.
Experimental Protocol: In Vitro Mitochondrial Protein Synthesis Assay
-
Isolate Mitochondria: Isolate mitochondria from a relevant cell line (e.g., HepG2 for liver-related studies) using differential centrifugation.
-
Incubation: Incubate the isolated mitochondria in a reaction buffer containing radiolabeled amino acids (e.g., [³⁵S]-methionine), an energy source (ATP and GTP), and varying concentrations of the test compound (this compound). Include a positive control (chloramphenicol) and a negative control (vehicle).
-
Protein Precipitation: After incubation, precipitate the mitochondrial proteins using trichloroacetic acid (TCA).
-
Quantification: Measure the incorporation of the radiolabeled amino acids into the precipitated proteins using a scintillation counter.
-
Analysis: A dose-dependent decrease in radiolabel incorporation would indicate inhibition of mitochondrial protein synthesis.
Hypothetical Signaling Pathway: Inhibition of Mitochondrial Protein Synthesis
Caption: Putative inhibition of mitochondrial protein synthesis.
Anticancer Activity
Numerous derivatives of 3-amino-1,2,4-triazole have been synthesized and evaluated for their anticancer properties.[8] The mechanisms underlying these effects are often multifactorial and can include:
-
Inhibition of Specific Enzymes: Certain triazole derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) or specific kinases.
-
Induction of Apoptosis: By disrupting cellular processes, these compounds can trigger programmed cell death in cancer cells.
-
Anti-angiogenic Effects: Some 3-amino-1,2,4-triazole derivatives have demonstrated the ability to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[8]
The presence of an ethylsulfinyl group could enhance the anticancer potential through various means, such as improved interactions with the active site of a target enzyme or by influencing the compound's pharmacokinetic properties to achieve better tumor penetration.
Data Presentation: Comparative Anticancer Activity of 3-Amino-1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Putative Target | Reference |
| Compound 2.6[8] | HCT-116 | 0.8 | Not Specified | [8] |
| Compound 4.6[8] | HCT-116 | 1.1 | Not Specified | [8] |
| Amitrole[9] | Not Specified | Carcinogenic/Antitumor | Catalase/H₂O₂ modulation | [9] |
Anti-inflammatory and Antioxidant Activity
The 1,2,4-triazole nucleus is also associated with anti-inflammatory and antioxidant activities.[10] Some derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[11] The antioxidant properties may arise from the ability of the triazole ring and its substituents to scavenge free radicals. The sulfur atom in the ethylsulfinyl group of the target compound could potentially contribute to its antioxidant capacity through redox chemistry.
Experimental Workflow: Assessing Anti-inflammatory and Antioxidant Potential
Caption: Workflow for evaluating anti-inflammatory and antioxidant effects.
The Role of the Ethylsulfinyl Group
While the core 3-amino-1,2,4-triazole structure likely dictates the primary mode of action, the 5-(ethylsulfinyl) substituent is expected to modulate this activity. In medicinal chemistry, sulfoxide groups like ethylsulfinyl can:
-
Increase Polarity and Solubility: This can affect the pharmacokinetic profile of the compound.
-
Act as a Hydrogen Bond Acceptor: The oxygen atom of the sulfinyl group can form hydrogen bonds with biological targets, potentially increasing binding affinity.
-
Undergo Metabolic Transformation: The sulfinyl group can be oxidized to a sulfone or reduced to a sulfide, leading to metabolites with different activity profiles.
Conclusion and Future Directions
In the absence of direct experimental data, the mechanism of action of this compound remains speculative. However, based on the well-established pharmacology of the 3-amino-1,2,4-triazole scaffold, it is reasonable to hypothesize that its biological effects could stem from the inhibition of mitochondrial protein synthesis, anticancer activities through various pathways, or modulation of inflammatory and oxidative stress processes.
Future research should focus on validating these hypotheses through a systematic series of in vitro and in vivo studies. Key experiments would include enzymatic assays against known triazole targets, cellular assays to determine effects on proliferation and apoptosis in cancer cell lines, and mechanistic studies to elucidate its impact on mitochondrial function. Such investigations will be crucial in uncovering the therapeutic potential of this specific molecule.
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An In-depth Technical Guide to the Derivatives and Analogs of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine and its Congeners
This guide provides a comprehensive technical overview of the synthesis, chemical properties, and potential biological applications of 5-(ethylsulfinyl)-4H-1,2,4-triazol-3-amine and its related analogs. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Derivatives of 1,2,4-triazole are known to exhibit antimicrobial, antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties.[1][3] The unique structural features of the triazole ring, including its planarity, hydrogen bonding capabilities, and metabolic stability, make it an attractive moiety for the design of novel drug candidates.
This guide focuses on the specific class of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, with a particular emphasis on the novel, yet underexplored, 5-(ethylsulfinyl) analog. We will delve into the synthetic strategies, chemical reactivity, and potential biological significance of this family of compounds, providing a roadmap for future research and development.
Proposed Synthesis of the Core Scaffold: this compound
While the direct synthesis of this compound is not explicitly detailed in the current literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[4][5] The proposed pathway commences from ethyl 2-(ethylthio)acetate and involves a four-step sequence.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 4-Amino-5-((ethylthio)methyl)-4H-1,2,4-triazole-3-thiol (Intermediate D)
This protocol is adapted from established procedures for the synthesis of related 4-amino-1,2,4-triazole-3-thiols.[4][5]
Step 1: Synthesis of 2-(Ethylthio)acetohydrazide (B)
-
To a solution of ethyl 2-(ethylthio)acetate (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of Potassium 2-(2-(ethylthio)acetyl)hydrazine-1-carbodithioate (C)
-
Dissolve 2-(ethylthio)acetohydrazide (1 equivalent) in a solution of potassium hydroxide (1 equivalent) in absolute ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
The precipitated potassium salt is collected by filtration, washed with cold ether, and dried under vacuum.
Step 3: Synthesis of 4-Amino-5-((ethylthio)methyl)-4H-1,2,4-triazole-3-thiol (D)
-
Suspend the potassium salt (1 equivalent) in water and add hydrazine hydrate (2-3 equivalents).
-
Reflux the mixture for 4-8 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).
-
Cool the reaction mixture to room temperature and dilute with cold water.
-
Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford the pure triazole.
Step 4: Oxidation to this compound (E)
-
Dissolve the 4-amino-5-((ethylthio)methyl)-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution in an ice bath and add a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1 equivalent), portion-wise.
-
Monitor the reaction by TLC. Over-oxidation to the sulfone should be avoided.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) and neutralize.
-
Extract the product with an organic solvent and purify by column chromatography.
Chemical Properties and Characterization
The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold exhibits interesting chemical properties, including tautomerism and the reactivity of its functional groups.
Thione-Thiol Tautomerism
The 1,2,4-triazole-3-thiol ring can exist in two tautomeric forms: the thione and the thiol form. Spectroscopic evidence, particularly from 1H NMR, suggests that in solution, the thione form is generally predominant.[6] The characteristic proton signal for the N-H group is typically observed in the range of 13-14 ppm.
Spectroscopic Characterization
The synthesized compounds can be thoroughly characterized using a combination of spectroscopic techniques:
| Technique | Expected Observations for 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols |
| FTIR (cm⁻¹) | N-H stretching (amino and ring): 3100-3400, C=N stretching: 1600-1650, C=S stretching (thione): 1250-1300. |
| ¹H NMR (ppm) | NH₂ protons (broad singlet): ~5.0-6.0, Aromatic/heterocyclic protons: 7.0-8.5, SH proton (if present): ~13.0-14.0. |
| ¹³C NMR (ppm) | Triazole ring carbons: ~140-170. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. |
Derivatives and Analogs: Expanding the Chemical Space
The core scaffold of this compound offers multiple points for chemical modification to generate a library of derivatives and analogs for structure-activity relationship (SAR) studies.
Reactions at the 4-Amino Group
The exocyclic amino group at the 4-position is a versatile handle for derivatization.
-
Schiff Base Formation: Condensation with various aromatic or heterocyclic aldehydes yields the corresponding Schiff bases (imines).[4][7] This is a straightforward reaction, typically carried out by refluxing the triazole and aldehyde in ethanol with a catalytic amount of acid.
-
Acylation: Reaction with acid chlorides or anhydrides can furnish the corresponding amides.
Caption: Derivatization reactions at the 4-amino group.
Modifications of the 5-Substituent
The ethylsulfinyl group at the 5-position can also be modified:
-
Oxidation: Further controlled oxidation of the sulfinyl group can yield the corresponding sulfonyl derivative.
-
Reduction: Reduction of the sulfinyl group would lead back to the thioether.
-
Analogs with Different 5-Substituents: A wide range of analogs can be synthesized by starting with different carboxylic acid hydrazides in the initial synthetic sequence.[7]
Potential Biological Activities and Therapeutic Applications
Based on the extensive research on analogous 1,2,4-triazole derivatives, the compounds discussed herein are anticipated to exhibit a range of valuable biological activities.
Antimicrobial and Antifungal Activity
Many 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives have demonstrated significant activity against various bacterial and fungal strains.[4][8] The proposed compounds could be screened against a panel of clinically relevant pathogens.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Broth Microdilution Assay: Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity
Certain 1,2,4-triazole derivatives have shown promising anticancer properties.[1] The synthesized compounds can be evaluated for their cytotoxic effects against various cancer cell lines.
Antioxidant Activity
The presence of the thiol/thione group and the amino substituent may confer antioxidant properties to these molecules. The antioxidant potential can be assessed using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]
Structure-Activity Relationship (SAR) Insights
While specific SAR for the 5-(ethylsulfinyl) series is yet to be established, some general trends can be extrapolated from related compounds:
-
Substitution on the 4-Amino Group: The formation of Schiff bases with different aromatic aldehydes can significantly modulate biological activity. The nature and position of substituents on the aromatic ring of the aldehyde are crucial.[2]
-
Nature of the 5-Substituent: The lipophilicity, electronic properties, and steric bulk of the group at the 5-position of the triazole ring are expected to influence the biological activity.[9]
Caption: Key areas for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for further investigation in medicinal chemistry. The proposed synthetic route provides a practical approach to access these novel compounds. Subsequent derivatization and comprehensive biological evaluation are warranted to explore their full therapeutic potential. Future research should focus on elucidating detailed structure-activity relationships to guide the design of more potent and selective agents.
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. (2020, March 24). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to the In Vitro Screening of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
Prepared by: Senior Application Scientist, Drug Discovery Division
Foreword: The Rationale for a Bespoke Screening Strategy
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast array of biological activities.[1] Its derivatives have been successfully developed as antifungal, anticancer, antiviral, and anti-inflammatory drugs.[2][3][4] The specific compound, 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine, presents a unique combination of a proven heterocyclic core with an ethylsulfinyl group, a feature that can modulate physicochemical properties and biological target interactions.
This document eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, multi-tiered in vitro screening cascade designed to comprehensively interrogate the therapeutic potential of this specific molecule. As a Senior Application Scientist, the logic presented herein is grounded in field-proven experience: we do not merely screen; we strategically profile. This guide explains the causality behind each experimental choice, ensuring that the data generated is not only accurate but also maximally informative for guiding subsequent drug development decisions.
Section 1: Foundational Characterization & Pre-Screening Preparation
Before biological evaluation, the integrity and behavior of the test compound must be rigorously established. This phase is non-negotiable and forms the bedrock of trustworthy data.
1.1. Compound Identity and Purity Verification The first step is to confirm the structural identity and assess the purity of the synthesized this compound. This is crucial as impurities can lead to false-positive results or mask true activity.
-
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and atom connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95% for initial screening.
-
-
Causality: Without an authenticated and highly pure compound, any observed biological effect cannot be confidently attributed to the molecule of interest, rendering the entire screening effort invalid.
1.2. Solubility Assessment A compound's solubility profile dictates the formulation for in vitro assays and provides an early indication of its potential for bioavailability.
-
Protocol:
-
Prepare a stock solution of the compound in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM).
-
Serially dilute the stock solution into aqueous buffers relevant to the planned biological assays (e.g., Phosphate-Buffered Saline (PBS), cell culture media).
-
Assess solubility visually for precipitation and quantitatively using methods like nephelometry.
-
-
Expertise: The final concentration of DMSO in the assay well should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or artifacts. All experiments must include a "vehicle control" (e.g., media with 0.5% DMSO) to validate that the solvent has no effect on its own.
Section 2: Tier 1 - Broad-Spectrum Bioactivity Profiling
The initial screening tier is designed to cast a wide net, efficiently identifying the primary biological activities of the compound. Based on the extensive literature on triazole derivatives, the most probable activities are anticancer and antimicrobial.[5][6]
Anticancer Activity Screening
Triazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including cell cycle arrest and apoptosis induction.[7][8] A primary screen against a representative panel of human cancer cell lines is a logical starting point.
Experimental Protocol: Cell Viability Assessment using the Resazurin Assay
The resazurin (AlamarBlue) assay is a robust, sensitive, and non-destructive method to measure cell viability.[6] It measures the metabolic activity of living cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Cell Culture: Plate cells from different cancer types (e.g., MCF-7 for breast, A549 for lung, HT-29 for colon) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Anticancer Activity Summary
| Cell Line | Cancer Type | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HT-29 | Colorectal Adenocarcinoma | Experimental Value | Experimental Value |
| U-87 MG | Glioblastoma | Experimental Value | Experimental Value |
Antimicrobial Activity Screening
The triazole ring is a key pharmacophore in leading antifungal drugs (e.g., Fluconazole) and is also found in compounds with antibacterial properties.[9][10] Therefore, screening for both activities is essential.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungus)) to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the prepared microbial suspension to each well.
-
Controls: Include a positive control (e.g., Gentamicin for bacteria, Fluconazole for fungi), a negative/growth control (inoculum without compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Section 3: Tier 2 - Mechanism of Action (MOA) Elucidation
Positive "hits" from Tier 1 screening necessitate further investigation to understand how the compound exerts its effect. These assays are chosen based on the initial findings.
3.1. If Anticancer Activity is Confirmed:
A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis.
Proposed Assay: Caspase-Glo® 3/7 Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay provides a quantitative measure of their activity.
-
Protocol: Plate and treat cancer cells with the compound at concentrations around its IC₅₀ value for a defined period (e.g., 24 hours).
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase substrate.
-
Lysis & Signal Generation: The reagent lyses the cells and, if active caspases are present, the substrate is cleaved, generating a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. An increase in luminescence relative to the vehicle control indicates apoptosis induction.
Hypothetical Apoptotic Pathway Intervention
Caption: Potential intervention point in the intrinsic apoptosis pathway.
3.2. If Antimicrobial Activity is Confirmed:
It is critical to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Proposed Assay: Minimum Bactericidal Concentration (MBC) Determination
This assay is a direct extension of the MIC test.[11]
-
Protocol: Following MIC determination, take an aliquot from the wells that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto fresh agar plates that do not contain the compound.
-
Incubation: Incubate the plates overnight.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
3.3. Enzyme Inhibition Screening
Many drugs, including triazoles, function by inhibiting specific enzymes.[13][14] Enzyme assays are fundamental to modern drug discovery.[13] If the compound's structure suggests a potential target or if MOA studies are inconclusive, a targeted or panel-based enzyme inhibition screen is a logical next step.
Example Assay: Topoisomerase I Inhibition
Topoisomerases are common targets for anticancer drugs.[15]
-
Assay Principle: Use a commercially available kit that measures the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Reaction: Incubate the enzyme, supercoiled DNA substrate, and the test compound together.
-
Analysis: Analyze the DNA topology using agarose gel electrophoresis. An effective inhibitor will prevent the conversion of supercoiled DNA to its relaxed form.
Section 4: Overall Screening Cascade
The entire process can be visualized as a logical, decision-gated workflow.
Caption: A decision-gated workflow for in vitro compound screening.
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A Technical Guide to the Solubility and Stability of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties—solubility and stability—of the compound 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine. While specific experimental data for this molecule is not extensively published, this document synthesizes information from analogous structures and established pharmaceutical testing methodologies to provide a robust predictive framework and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals to enable informed decisions in formulation, analytical method development, and handling of this compound. We will delve into the structural basis for its predicted properties, provide validated protocols for empirical determination, and outline a systematic approach to forced degradation studies.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring a 1,2,4-triazole ring, which is a common scaffold in many pharmacologically active molecules. The structure is characterized by three key functional groups: a primary amine (-NH2), a tautomeric triazole ring, and an ethylsulfinyl (-S(O)CH2CH3) group.
-
1,2,4-Triazole Core: This nitrogen-rich heterocycle is known for its ability to participate in hydrogen bonding and its overall metabolic stability. Triazole derivatives are prevalent in antifungal and other therapeutic agents.[1][2][3]
-
3-Amino Group: The primary amine provides a basic center and a site for hydrogen bond donation, significantly influencing aqueous solubility and potential salt formation.
-
5-Ethylsulfinyl Group: The sulfoxide moiety is polar and chiral, containing a stereogenic sulfur atom. It is susceptible to oxidation to the corresponding sulfone and reduction to the sulfide, making it a critical point for stability assessment.[4]
Understanding the solubility and stability of this molecule is paramount for any research or development application. Solubility dictates bioavailability and the feasibility of formulation, while stability determines storage conditions, shelf-life, and the impurity profile of a potential drug substance.[5][6]
Solubility Profile: Prediction and Determination
The solubility of a compound is a critical factor for its absorption and bioavailability.[7] The structure of this compound suggests a molecule with moderate polarity. The presence of multiple hydrogen bond donors and acceptors (amine, triazole nitrogens, sulfoxide oxygen) indicates a predisposition for solubility in polar solvents, including water. However, the overall solubility will be a balance between these polar features and the non-polar ethyl group.
A structurally similar compound, 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine (which contains a less polar thioether linker and a larger non-polar benzyl group), has a reported aqueous solubility of 18.1 µg/mL at pH 7.4.[8] It is reasonable to hypothesize that the target compound, with its more polar ethylsulfinyl group, may exhibit comparable or slightly enhanced aqueous solubility.
Types of Solubility Testing
For a comprehensive understanding, both kinetic and thermodynamic solubility should be assessed.[9]
-
Kinetic Solubility: Measures the concentration of a compound before it starts to precipitate from a solution prepared by adding a concentrated organic stock (e.g., in DMSO) to an aqueous buffer. This is often used in early-stage screening.[9]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. The "shake-flask" method is the gold standard for this determination.[10]
Recommended Solvents for Solubility Screening
A panel of solvents should be used to build a comprehensive solubility profile.
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | pH 2.0 (e.g., 0.01 N HCl), pH 7.4 (e.g., PBS), pH 9.0 (e.g., Borate Buffer) | To assess pH-dependent solubility, crucial for predicting behavior in physiological environments. The amine group suggests higher solubility at acidic pH. |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Commonly used in formulation and synthesis; assesses hydrogen bonding capacity. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High dissolving power; often used for preparing stock solutions and in analytical methods.[11] |
| Non-Polar Solvents | Dichloromethane (DCM), Hexanes | To determine solubility in lipophilic environments. Low solubility is expected. |
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol describes a robust method for determining the equilibrium solubility of the compound.
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a glass vial. Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[5]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution & Analysis: Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated, stability-indicating HPLC-UV method. A standard curve with known concentrations must be used for accurate quantification.
-
Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile and Forced Degradation
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[13] These studies help in developing stability-indicating analytical methods, which are crucial for quality control.[3][14]
Predicted Degradation Pathways
The chemical structure suggests two primary points of vulnerability:
-
Oxidation of the Sulfinyl Group: The ethylsulfinyl group is prone to oxidation. The most common oxidative degradation pathway for sulfoxides is the formation of the corresponding sulfone (-SO2-). This can be induced by common oxidants like hydrogen peroxide or under photolytic conditions. The degradation of Lafutidine, another pharmaceutical compound, proceeds via oxidation of its sulfoxide moiety, providing a strong precedent for this pathway.[4]
-
Hydrolysis of the Triazole Ring: While generally stable, triazole rings can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening. Studies on other triazole-containing drugs, such as Ravuconazole, have shown degradation primarily under alkaline hydrolysis.[1][15]
Caption: Predicted Degradation Pathways for the Target Compound.
Protocol for Forced Degradation Studies
This protocol is designed based on ICH guidelines to assess stability under various stress conditions.[13] A solution of the compound (e.g., 1 mg/mL in a suitable solvent) should be used.
-
Acid Hydrolysis: Treat the solution with 0.1 N HCl at 60°C for 24 hours. Neutralize the sample before analysis.
-
Base Hydrolysis: Treat the solution with 0.1 N NaOH at 60°C for 24 hours. Neutralize the sample before analysis.[16]
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: Expose the solid compound and a solution of the compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in foil.
For all conditions, samples should be taken at various time points (e.g., 0, 2, 8, 24 hours) and analyzed by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants. The goal is to achieve 5-20% degradation to ensure the method is challenged appropriately.[6]
Workflow for Forced Degradation Studies
Caption: General Workflow for a Forced Degradation Study.
Summary and Recommendations
This compound is a polar molecule whose handling and formulation require careful consideration of its solubility and stability.
-
Solubility: Expected to be highest in polar organic solvents and in acidic aqueous media. Empirical determination using the provided shake-flask protocol is essential for accurate formulation development.
-
Stability: The ethylsulfinyl group is the most probable site of degradation via oxidation. Forced degradation studies are critical to confirm this, identify other potential liabilities, and develop a robust, stability-indicating analytical method for quality control and shelf-life determination.
By employing the systematic approaches and detailed protocols outlined in this guide, researchers can effectively characterize the physicochemical properties of this compound, mitigating risks and accelerating the development timeline.
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Methodological & Application
Application Note: A Comprehensive Orthogonal Approach for the Analytical Characterization of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
Abstract
This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound incorporating both a triazole ring and a sulfoxide moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] A robust and multi-faceted analytical strategy is paramount for confirming the identity, purity, and stability of this molecule, ensuring data integrity for regulatory submissions and further development. We present a suite of orthogonal methods, including chromatography, mass spectrometry, spectroscopy, and thermal analysis, offering detailed protocols and the scientific rationale behind their application.
Introduction and Strategic Overview
This compound is a small molecule featuring key functional groups that dictate its chemical behavior and analytical response: a polar 1,2,4-triazole ring, a basic primary amine, and a chiral sulfoxide group. The presence of these groups necessitates a multi-technique, or orthogonal, approach for unambiguous characterization. Relying on a single analytical method is insufficient; for instance, while HPLC can determine purity, it cannot definitively confirm molecular structure. Conversely, NMR excels at structural elucidation but is less suited for detecting trace impurities.
The strategy outlined herein is designed as a self-validating system. Each technique provides a unique piece of information, and together, they form a cohesive and complete profile of the analyte. This approach is fundamental in a regulated drug development environment to build a comprehensive data package.
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Application Note: A Validated HPLC-UV Method for the Quantification of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
Abstract
This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine. The significance of 1,2,4-triazole derivatives in pharmaceutical and agricultural sciences necessitates reliable analytical methods for quality control and research.[1] This method utilizes reversed-phase chromatography to achieve efficient separation and quantification. The protocol has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability for its intended purpose.[2][3][4]
Introduction and Scientific Rationale
This compound belongs to the 1,2,4-triazole class of heterocyclic compounds. This class is a cornerstone in the development of a wide range of therapeutic agents, including antifungal and antiviral drugs, as well as potent agricultural fungicides.[1][5][6] The incorporation of an ethylsulfinyl group introduces a chiral center and increases the polarity of the molecule, which presents specific challenges for chromatographic separation.
The primary analytical challenge is to develop a method that provides adequate retention for this polar compound on a reversed-phase column while ensuring a sharp, symmetrical peak shape for accurate quantification.[7] This method addresses this by employing a C18 stationary phase with an optimized aqueous-organic mobile phase. The UV detection wavelength is selected based on the chromophoric nature of the triazole ring to ensure adequate sensitivity.
The validation of this analytical procedure is paramount to demonstrate its suitability for its intended purpose, which includes impurity testing, stability studies, and formulation assays.[4] The validation parameters outlined herein are based on the comprehensive ICH Q2(R1) guidelines.[2][3]
Chromatographic Principles and Method Development
The choice of each parameter in this HPLC method is grounded in the physicochemical properties of the analyte and established chromatographic principles.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. This is the most common reversed-phase support and is effective for retaining compounds with moderate polarity. The alkyl chains provide a hydrophobic environment that interacts with the nonpolar parts of the analyte. For polar compounds like triazoles, C18 columns offer a good starting point for method development.[1]
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed.
-
Acetonitrile (ACN): Chosen for its low viscosity, UV transparency, and excellent solvating properties for a wide range of organic molecules.
-
Phosphate Buffer (pH 3.0): The buffer is critical for two reasons. First, it controls the pH of the mobile phase to ensure the analyte is in a consistent ionization state, which is crucial for reproducible retention times. Second, a slightly acidic pH (pH 3.0) can help to sharpen peak shape by suppressing the interaction of free silanol groups on the silica backbone of the column with the basic amine group on the triazole.
-
-
UV Detection: The triazole ring system contains conjugated double bonds, which act as a chromophore, absorbing light in the UV spectrum. Based on similar triazole structures, a primary detection wavelength of 230 nm is selected to provide a strong signal for sensitive detection.[8] A Diode Array Detector (DAD) is recommended to confirm peak purity and identity by analyzing the full UV spectrum.
Materials and Reagents
| Item | Specification |
| Analyte | This compound Reference Standard (>99% purity) |
| Solvent A | Acetonitrile (HPLC Grade) |
| Solvent B | 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid |
| Diluent | Water:Acetonitrile (90:10, v/v) |
| Water | Deionized Water, 18.2 MΩ·cm |
| Chemicals | Potassium Dihydrogen Phosphate (ACS Grade), Phosphoric Acid (85%, ACS Grade) |
| Equipment | HPLC system with gradient pump, autosampler, column oven, and DAD/UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Filters | 0.45 µm PTFE syringe filters |
Detailed Experimental Protocol
Preparation of Solutions
-
Mobile Phase B (20 mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1.0 L of deionized water.
-
Stir until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.
-
-
Analyte Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Water:Acetonitrile, 90:10) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Working Standard and Calibration Curve Solutions:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Solution with the diluent.
-
HPLC System Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 20 mM KH₂PO₄, pH 3.0 |
| Gradient Program | 5% A to 40% A over 10 minutes |
| 40% A to 95% A over 2 minutes | |
| Hold at 95% A for 2 minutes | |
| 95% A to 5% A over 1 minute | |
| Hold at 5% A for 3 minutes (re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | 18 minutes |
Analysis Workflow
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% B, 5% A) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the samples to be analyzed. It is recommended to bracket sample injections with check standards.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The use of a standard C18 column and a simple buffered mobile phase makes the method readily transferable to most analytical laboratories. The comprehensive validation protocol ensures that the method will generate accurate and precise data suitable for quality control, stability testing, and research and development applications.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Hawn, G. G., Diehl, P. A., & Talley, C. P. (n.d.). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Journal of Chromatographic Science. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. Retrieved from [Link]
-
Odes’kij Medičnij Žurnal. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-amino-4-ethyl-4h-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Amino-3-(4H-1,2,4-triazol-4-yl). Retrieved from [Link]
-
MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Retrieved from [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]
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- 6. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [mdpi.com]
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- 8. scioninstruments.com [scioninstruments.com]
1H NMR and 13C NMR spectral analysis of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
Application Note: AN-NMR-072
Title: Unambiguous Structural Elucidation of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine using ¹H and ¹³C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: The heterocyclic scaffold, 4H-1,2,4-triazol-3-amine, is a privileged structure in medicinal chemistry. Substitution at the 5-position with an ethylsulfinyl group introduces a chiral center and specific electronic properties, making precise structural verification essential. This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. We present detailed, field-proven protocols for sample preparation and data acquisition. The core of this work focuses on the in-depth interpretation of the spectral data, including the assignment of exchangeable amine and triazole protons, and the analysis of diastereotopic methylene protons adjacent to the chiral sulfoxide. This guide serves as a robust framework for the structural validation of similarly complex small molecules.
Theoretical Considerations for NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure.[1][2] For this compound, several structural features present unique and informative characteristics in its NMR spectra.
-
Exchangeable Protons (NH₂ and NH): The molecule contains two types of nitrogen-bound protons: those on the exocyclic amine (-NH₂) and the proton on the triazole ring (N-H). These protons are labile and can undergo rapid chemical exchange.[3] This typically results in broad signals in the ¹H NMR spectrum, and their chemical shifts are highly sensitive to solvent, concentration, and temperature.[4][5] The use of a hydrogen-bond-accepting solvent like DMSO-d₆ is highly advantageous as it slows this exchange process, often resulting in sharper signals and allowing for the observation of coupling.[4][6] A definitive method for identifying these peaks is the D₂O exchange experiment, where the addition of deuterium oxide causes the labile proton signals to disappear from the spectrum.[3][7][8]
-
The 4H-1,2,4-Triazole Core: The triazole ring is an electron-deficient heteroaromatic system. The carbon atoms (C3 and C5) are bonded to multiple nitrogen atoms, which deshields them significantly, pushing their signals downfield in the ¹³C NMR spectrum to ranges typically between 145-165 ppm.[9][10][11]
-
The Ethylsulfinyl Group and Diastereotopicity: The sulfoxide group (-S=O) is a key feature. The sulfur atom is a stereocenter, rendering the molecule chiral. A direct consequence of this chirality is that the two protons on the adjacent methylene (-CH₂) group are chemically non-equivalent; they are diastereotopic.[12][13][14] Instead of a simple quartet, these protons are expected to exhibit a more complex multiplet, often an AB quartet, where each line is further split by the neighboring methyl protons. This non-equivalence is a powerful confirmation of the sulfoxide's presence.[15][16]
Experimental Protocols
The following protocols are designed to yield high-quality, reproducible NMR data for structural confirmation.
Protocol 2.1: Sample Preparation
This protocol ensures a stable, clear solution suitable for high-resolution NMR. The choice of DMSO-d₆ is causal; its ability to slow proton exchange is critical for observing the NH and NH₂ signals distinctly.[4][6]
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).
-
Cap the NMR tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved. A clear, homogeneous solution is required.
-
Wipe the outside of the tube and place it in a spinner turbine, ensuring correct depth positioning for the spectrometer.
Protocol 2.2: ¹H NMR Data Acquisition
The parameters below are optimized for a 400 MHz spectrometer to provide excellent resolution and signal-to-noise for all proton environments.
| Parameter | Recommended Value | Rationale |
| Spectrometer | 400 MHz | Standard field strength for routine analysis. |
| Solvent | DMSO-d₆ | Slows exchange of labile protons.[4][17] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Pulse Program | zg30 | Standard 30° pulse for quantitative excitation. |
| Relaxation Delay (d1) | 2.0 s | Allows for adequate T1 relaxation of most protons. |
| Acquisition Time (aq) | 4.0 s | Ensures high digital resolution. |
| Number of Scans (ns) | 16 | Sufficient for good signal-to-noise with ~10 mg sample. |
| Spectral Width | 20 ppm (-2 to 18 ppm) | Covers all expected proton chemical shifts. |
| Reference | TMS (δ 0.00) or residual DMSO (δ 2.50) | Internal standard for accurate chemical shift calibration. |
Protocol 2.3: ¹³C NMR Data Acquisition
This protocol uses proton decoupling to produce a spectrum with a single peak for each unique carbon atom, simplifying interpretation.
| Parameter | Recommended Value | Rationale |
| Spectrometer | 100 MHz (for a 400 MHz ¹H) | Corresponding carbon frequency. |
| Solvent | DMSO-d₆ | Consistent with ¹H NMR experiment. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Pulse Program | zgpg30 | Power-gated decoupling for NOE enhancement. |
| Relaxation Delay (d1) | 2.0 s | Standard delay for most carbons. |
| Number of Scans (ns) | 1024 | Higher number of scans needed due to low natural abundance of ¹³C. |
| Spectral Width | 240 ppm (-10 to 230 ppm) | Covers the full range of organic carbon shifts.[18][19] |
| Reference | Residual DMSO-d₆ (δ 39.52) | Internal standard for accurate chemical shift calibration. |
Protocol 2.4: D₂O Exchange for Labile Proton Confirmation
This is a self-validating step to unambiguously identify NH and NH₂ protons.[3][7][20]
-
After acquiring the initial ¹H NMR spectrum (Protocol 2.2), remove the NMR tube from the spectrometer.
-
Add one drop (~20 µL) of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake gently for 30 seconds to facilitate H/D exchange.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Compare the two spectra; the signals corresponding to the NH₂ and NH protons will have disappeared or significantly diminished in the second spectrum.[3][7]
Spectral Interpretation and Data Analysis
The following sections detail the analysis of hypothetical but scientifically grounded NMR data for this compound.
Caption: Structure of this compound with proton assignments.
3.1: ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The ¹H NMR spectrum provides a complete map of the proton environments within the molecule.
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Causality and Interpretation |
| a | 1.18 | Triplet (t) | 7.4 | 3H | -S(O)CH₂CH ₃ | Characteristic of a methyl group coupled to an adjacent methylene group (2 neighbors + 1 = 3 peaks). |
| b | 2.95 - 3.15 | Multiplet (m) | - | 2H | -S(O)CH ₂CH₃ | This complex multiplet arises because the two methylene protons are diastereotopic due to the chiral sulfur.[12][13] They couple with each other and with the methyl protons. |
| c | 6.15 | Broad Singlet (br s) | - | 2H | -NH ₂ | Broad signal typical of exchangeable amine protons.[4] Its disappearance after D₂O shake confirms the assignment. |
| d | 12.80 | Broad Singlet (br s) | - | 1H | Triazole NH | Very downfield and broad signal characteristic of an acidic NH proton on a heteroaromatic ring.[10] Disappears upon D₂O addition. |
3.2: ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C spectrum shows four distinct signals, corresponding to the four unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Causality and Interpretation |
| 13.5 | -S(O)CH₂C H₃ | Upfield signal typical for a simple alkyl sp³ carbon. |
| 52.1 | -S(O)C H₂CH₃ | Methylene carbon attached to the electron-withdrawing sulfoxide group, shifting it downfield relative to a simple alkane.[21] |
| 154.8 | C 5-S(O) | Deshielded carbon of the triazole ring attached to two nitrogens and the sulfinyl group.[9][10][22] |
| 162.3 | C 3-NH₂ | Most downfield signal, corresponding to the triazole carbon bonded to three nitrogen atoms, experiencing the strongest deshielding effect.[9][10][22] |
Ensuring Data Trustworthiness & Self-Validation
A key aspect of scientific integrity is ensuring that experimental results are reliable and reproducible. The protocols described herein contain several self-validating systems.
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Application Notes & Protocols: Antifungal Activity Assay of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
Authored by: Gemini, Senior Application Scientist
Introduction
The emergence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge to global public health. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, primarily due to its ability to inhibit ergosterol biosynthesis, an essential component of the fungal cell membrane. This document provides a detailed protocol for evaluating the in vitro antifungal activity of a novel triazole derivative, 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine.
The proposed mechanism for triazole antifungals involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical in the ergosterol biosynthesis pathway, converting lanosterol to ergosterol. By binding to the heme iron atom in the active site of CYP51, triazoles disrupt this process, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol. This compromises the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth and replication.
This guide is designed for researchers in mycology, infectious diseases, and drug development. It outlines the principles and step-by-step procedures for determining the minimum inhibitory concentration (MIC) of the compound using the broth microdilution method, referencing standards from the Clinical and Laboratory Standards Institute (CLSI).
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The structural features of this compound, specifically the triazole ring, suggest its likely mechanism of action is the inhibition of lanosterol 14α-demethylase, consistent with other azole antifungals.
Caption: Proposed mechanism of this compound.
Part 1: Materials and Reagents
Test Compound
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade) for stock solution preparation.
Fungal Strains (Quality Control)
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
Mold: Aspergillus fumigatus (e.g., ATCC 204305)
-
Note: It is crucial to include clinically relevant isolates and resistant strains for a comprehensive evaluation.
Media and Buffers
-
RPMI 1640 Medium with L-glutamine, without bicarbonate.
-
Morpholinepropanesulfonic acid (MOPS) buffer (0.165 M).
-
Sabouraud Dextrose Agar (SDA) for fungal culture.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Sterile, deionized water.
Equipment and Consumables
-
Sterile, 96-well flat-bottom microtiter plates.
-
Spectrophotometer or plate reader (for inoculum standardization).
-
Incubator (35°C).
-
Biological safety cabinet.
-
Multichannel pipette.
-
Sterile pipette tips, tubes, and reservoirs.
Part 2: Experimental Workflow
The overall workflow involves preparing the test compound and fungal inocula, performing serial dilutions in a 96-well plate, inoculating the plates, incubating, and finally determining the MIC values.
Application Note & Protocol: A Comprehensive Framework for the Antibacterial Screening of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine Against Staphylococcus aureus
Introduction: The Rationale for Novel Anti-Staphylococcal Agents
Staphylococcus aureus remains a formidable human pathogen, responsible for a wide spectrum of infections ranging from minor skin ailments to life-threatening conditions like bacteremia, endocarditis, and pneumonia.[1][2] The challenge is significantly amplified by the emergence of antibiotic-resistant strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA), which are often resistant to multiple classes of antibiotics.[3][4] This escalating resistance necessitates a continuous search for novel antimicrobial agents with distinct mechanisms of action.
Compounds featuring the 1,2,4-triazole scaffold have garnered significant interest in medicinal chemistry due to their broad range of biological activities, including proven antibacterial efficacy.[5][6][7] Triazole derivatives have been shown to exert their effects through various mechanisms, making them a promising foundation for developing new drugs to combat resistant pathogens.[2] This document provides a detailed, field-proven framework for the comprehensive in vitro antibacterial screening of a novel triazole derivative, 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine, against S. aureus. The protocols herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and clinical relevance.[8][9][10]
Scientific Principles: A Multi-Faceted Approach to Antibacterial Assessment
A thorough evaluation of an antibacterial compound requires more than a simple "growth" or "no growth" observation. We employ a tiered approach to characterize the compound's activity profile:
-
Minimum Inhibitory Concentration (MIC): This is the foundational metric, defining the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a standardized incubation period.[11][12] It establishes the potency of the agent and is a critical first step in its evaluation.
-
Minimum Bactericidal Concentration (MBC): While MIC indicates growth inhibition (bacteriostatic activity), it does not reveal whether the compound is killing the bacteria. The MBC is the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum, thereby defining the compound's bactericidal potential.[13][14] The relationship between MBC and MIC is crucial; an MBC/MIC ratio of ≤4 is a common benchmark for classifying an agent as bactericidal.[15]
-
Time-Kill Kinetics Assay: This dynamic assay provides insight into the rate at which a compound kills bacteria over time.[16][17] By exposing a standardized inoculum to various concentrations of the compound (typically multiples of the MIC) and measuring bacterial viability at different time points, we can understand the pharmacodynamics of the agent, observing whether the killing is rapid or slow, and concentration-dependent.[18][19]
Materials and Reagents
3.1. Test Compound and Controls
-
Test Compound: this compound (Purity ≥95%).
-
Solvent: Sterile Dimethyl Sulfoxide (DMSO) for preparing the stock solution.
-
Positive Control Antibiotics: Vancomycin (for MRSA strains), Oxacillin (for Methicillin-Susceptible S. aureus - MSSA).[3]
3.2. Bacterial Strains
-
Staphylococcus aureus ATCC® 29213™ (Quality control strain for susceptibility testing).
-
Staphylococcus aureus ATCC® 25923™ (Alternative quality control strain).
-
Optional: A well-characterized clinical MRSA isolate (e.g., ATCC® 43300™).
3.3. Culture Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Mueller-Hinton Agar (MHA).
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth for initial culture growth.
-
Sterile 0.9% Saline.
-
0.5 McFarland Turbidity Standard.
-
Sterile 96-well, U-bottom microtiter plates.
-
Sterile test tubes, pipettes, and other standard microbiology laboratory equipment.
Experimental Workflow Overview
The following diagram outlines the logical progression of the screening process, from initial susceptibility testing to a dynamic assessment of bactericidal activity.
Caption: Experimental workflow for antibacterial screening.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method as recommended by CLSI.[12][20][21]
-
Preparation of Test Compound: Prepare a 1280 µg/mL stock solution of this compound in sterile DMSO. Subsequent dilutions will be made in CAMHB.
-
Rationale: A high-concentration stock minimizes the amount of DMSO in the final assay wells, preventing solvent-induced toxicity.
-
-
Preparation of Bacterial Inoculum: a. From a fresh MHA plate (18-24 hours growth), select 3-5 isolated colonies of S. aureus. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL.
-
Plate Setup: a. Dispense 50 µL of CAMHB into wells 2 through 11 of a 96-well microtiter plate. b. Add 100 µL of a 128 µg/mL working solution of the test compound (prepared in CAMHB) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a concentration range from 64 µg/mL to 0.125 µg/mL. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (50 µL CAMHB, no bacteria).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (from step 2d) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct continuation of the MIC assay.[14][22]
-
Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Mix the contents of each selected well thoroughly. Plate a 10 µL aliquot from each of these wells onto a separate, labeled MHA plate. Also plate 10 µL from the growth control well (after appropriate dilution) to confirm the initial inoculum count.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13]
Protocol 3: Time-Kill Kinetics Assay
This assay assesses the rate of bacterial killing.[16][18]
-
Preparation: Prepare several flasks of CAMHB containing the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no compound.
-
Inoculation: Prepare a standardized S. aureus inoculum as described in Protocol 1 (step 2d) to a final concentration of ~5 x 10⁵ CFU/mL in each flask.
-
Sampling and Plating: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask. b. Perform serial dilutions of the aliquot in sterile saline. c. Plate the dilutions onto MHA plates to determine the viable CFU/mL at each time point.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours and then perform colony counts.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][19]
Data Presentation and Interpretation
Quantitative results should be summarized for clarity. The MBC/MIC ratio is a key indicator of the compound's primary mode of action.
| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | This compound | 4 | 8 | 2 | Bactericidal |
| S. aureus ATCC 29213 | Vancomycin (Control) | 1 | 2 | 2 | Bactericidal |
| S. aureus MRSA 43300 | This compound | 8 | 16 | 2 | Bactericidal |
| S. aureus MRSA 43300 | Vancomycin (Control) | 1 | 4 | 4 | Bactericidal |
| Note: The data presented in this table are for illustrative purposes only and must be determined experimentally. |
Potential Mechanism of Action
While the precise mechanism of this compound is yet to be elucidated, related triazole-containing compounds have been shown to target essential bacterial processes. Potential mechanisms against S. aureus could include the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, or interference with cell wall synthesis by targeting penicillin-binding proteins.[2][23] Further mechanistic studies, such as macromolecular synthesis assays or enzyme inhibition assays, would be required to confirm the specific molecular target.
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Application Notes & Protocols: In Vitro Anticancer Evaluation of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
These application notes provide a comprehensive framework for the initial in vitro screening of the novel synthetic compound, 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine, for potential anticancer activity. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research. The protocols detailed herein are based on established, validated methodologies for assessing cytotoxicity, and the induction of apoptosis and cell cycle arrest.
Introduction: The Therapeutic Potential of Triazole Scaffolds in Oncology
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] In oncology, derivatives of 1,2,4-triazole have demonstrated significant potential, exhibiting a wide range of anticancer activities.[1][2] These compounds can elicit their effects through diverse mechanisms of action, including the disruption of critical cellular processes such as DNA replication and cell division.[3] Many triazole-containing compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][5]
Given the established anticancer properties of the 1,2,4-triazole moiety, this compound has been synthesized as a candidate for anticancer drug discovery. This document outlines a systematic approach to evaluate its efficacy in vitro.
Part 1: Initial Cytotoxicity Screening
The primary step in evaluating a potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.[6][7][8] It is a colorimetric assay that estimates cell number by staining total cellular protein.[6][8]
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast adenocarcinoma], A549 [lung carcinoma], HCT-116 [colon carcinoma])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (solubilized in DMSO)
-
Doxorubicin (positive control)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration. Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[6]
Data Analysis and Presentation
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Example Value: 12.5 ± 1.8 | 0.9 ± 0.2 |
| A549 | Lung Carcinoma | Example Value: 18.2 ± 2.5 | 1.5 ± 0.3 |
| HCT-116 | Colon Carcinoma | Example Value: 9.8 ± 1.2 | 0.7 ± 0.1 |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.
Part 2: Mechanistic Studies - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of this compound is established, the next step is to investigate its mechanism of action. Induction of apoptosis and cell cycle arrest are common mechanisms for anticancer drugs.[4][5]
Workflow for Mechanistic Studies
Caption: Potential mechanisms of anticancer action.
Conclusion
The protocols outlined in these application notes provide a robust and validated workflow for the initial in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain crucial insights into its therapeutic potential and mechanism of action, paving the way for further preclinical development.
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(6), 7633-7667. [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology, 12, 727423. [Link]
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Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1238-1246. [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 313. [Link]
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Sulforhodamine B colorimetric assay for cytoxicity screening. (2006). Nature Protocols, 1(3), 1112-1116. [Link]
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MTT (Assay protocol). (2023). protocols.io. [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. [Link]
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Guideline for anticancer assays in cells. (2024). Food Science and Human Wellness, 13(1), 1-13. [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(21), 7243. [Link]
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Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). STAR Protocols, 6(3), 103456. [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry, 16(1), 91. [Link]
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Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer. (2023). Frontiers in Chemistry, 11, 1245678. [Link]
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Apoptosis Protocols. (n.d.). University of South Florida. [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2), 208-216. [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols, 1(3), 1112-1116. [Link]
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Potential Anticancer Activity of Novel Triazoles and Related Derivatives. (2024). In Anticancer Agents in Medicinal Chemistry. Bentham Science Publishers. [Link]
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SRB Cytotoxicity Assay. (2023). Canvax. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 112-117. [Link]
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Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. (2020). Journal of Pharmacy and Pharmacology, 72(4), 549-562. [Link]
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How to Use Flow Cytometry to Measure Apoptosis: Part One. (2021). Bio-Rad. [Link]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science, 5(3), 65-68. [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. [Link]
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Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Iowa. [Link]
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Synthesis and biological evaluation of 1, 2, 3-triazole incorporated pyrrole derivatives as anticancer agents. (2024). Synthetic Communications, 54(20), 2269-2280. [Link]
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Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]
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MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
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Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2019). Anticancer Research, 39(7), 3413-3418. [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry, 16(1), 91. [Link]
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Application Notes & Protocols: Investigating 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine as a Novel Enzyme Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing enzyme inhibition studies for the novel compound, 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine. While specific inhibitory data for this molecule is not yet prevalent in published literature, its structural motifs—the 1,2,4-triazole core and the ethylsulfinyl group—suggest a strong potential for interaction with various enzyme classes. This guide presents a logical, evidence-based framework for exploring its inhibitory profile against rationally selected, high-impact enzyme targets. We will detail the underlying principles, provide step-by-step protocols for robust in vitro assays, and explain the causality behind experimental design choices to ensure scientific integrity and the generation of trustworthy, reproducible data.
Introduction to this compound: A Compound of Interest
This compound is a heterocyclic compound featuring a 1,2,4-triazole nucleus. This scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in diverse non-covalent interactions.[1][2][3] The 1,2,4-triazole ring system is a key component in drugs with a wide range of biological activities, including antifungal, antiviral, and enzyme inhibitory actions.[1][2][4] Furthermore, the presence of an ethylsulfinyl (-S(O)CH₂CH₃) group introduces a chiral sulfoxide moiety, a functional group known to act as a hydrogen bond acceptor and to impart specific conformational properties that can be exploited for potent and selective enzyme binding.[5][6]
Given these structural features, we hypothesize that this compound is a prime candidate for investigation as an inhibitor of enzymes where either the triazole or sulfoxide moiety can interact with key active site residues. This guide will focus on protocols for three such enzyme classes: urease , protein kinases (specifically Anaplastic Lymphoma Kinase - ALK) , and α-glucosidase .
General Workflow for Enzyme Inhibition Screening
A systematic approach is critical to successfully characterizing a novel inhibitor. The workflow below outlines the logical progression from initial screening to detailed kinetic analysis.
Caption: Simplified ALK signaling pathway and the point of inhibition.
B. Assay Principle: ADP-Glo™ Kinase Assay
This protocol uses a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration and thus to kinase activity.
C. Detailed Experimental Protocol
1. Preparation of Reagents:
- Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
- Enzyme Solution: Recombinant human ALK enzyme, diluted in kinase buffer to the desired working concentration (e.g., 2 ng/µL).
- Substrate Solution: Poly(Glu,Tyr) 4:1 peptide substrate, diluted in kinase buffer (e.g., 0.2 mg/mL).
- ATP Solution: 10 µM ATP in kinase buffer. The ATP concentration should be at or near the Km value for the enzyme to ensure sensitive detection of competitive inhibitors.
- Test Compound & Controls: Prepare serial dilutions in DMSO as described in Protocol 1. Use a known ALK inhibitor like Crizotinib as a positive control.
- Assay Kit: ADP-Glo™ Kinase Assay kit (Promega). Prepare reagents according to the manufacturer's instructions.
2. Assay Procedure (384-well plate format):
- Add 1 µL of test compound dilutions or controls to the appropriate wells.
- Add 2 µL of a master mix containing the ALK enzyme and peptide substrate.
- Initiate Reaction: Add 2 µL of the ATP solution to all wells.
- Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.
- Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes.
- Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30 minutes.
- Read Luminescence: Measure the luminescence using a plate reader.
D. Data Analysis and Interpretation
Analysis is similar to the urease assay. The luminescent signal is proportional to kinase activity.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (RLUsample - RLUblank) / (RLUcontrol - RLUblank)] x 100
-
(RLU = Relative Light Units)
-
-
Determine IC₅₀ Value:
-
Plot % Inhibition vs. log[Inhibitor] and perform non-linear regression.
-
Table 2: Hypothetical ALK Inhibition Data
| Compound Concentration (nM) | % Inhibition |
| 1000 | 95.1 ± 1.8 |
| 300 | 88.4 ± 2.9 |
| 100 | 72.3 ± 4.0 |
| 30 | 51.6 ± 3.7 |
| 10 | 21.9 ± 2.5 |
| 3 | 8.2 ± 1.4 |
| Calculated IC₅₀ (nM) | 28.5 |
Application Protocol 3: α-Glucosidase Inhibition Assay
A. Rationale and Significance
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibitors of this enzyme delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This makes them a key therapeutic strategy for managing type 2 diabetes. The 1,2,4-triazole scaffold is found in many compounds investigated for their anti-diabetic properties, including α-glucosidase inhibition. [7][8] B. Assay Principle: pNPG Method
This is a colorimetric assay that uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate. α-Glucosidase cleaves pNPG to release p-nitrophenol, which has a yellow color in alkaline solution and can be quantified by measuring its absorbance at 405 nm. A reduction in yellow color indicates enzyme inhibition.
C. Detailed Experimental Protocol
1. Preparation of Reagents:
- Assay Buffer: Potassium phosphate buffer (100 mM, pH 6.8).
- Enzyme Solution: Prepare a 1.0 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in assay buffer.
- Substrate Solution: Prepare a 5 mM solution of pNPG in assay buffer.
- Test Compound & Controls: Prepare serial dilutions in DMSO as described previously. Use Acarbose as a positive control.
- Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).
2. Assay Procedure (96-well plate format):
- Add 50 µL of assay buffer to all wells.
- Add 10 µL of the test compound dilutions or controls to the appropriate wells.
- Add 20 µL of the enzyme solution to all wells except the blank.
- Pre-incubation: Mix and incubate at 37°C for 10 minutes. This ensures the inhibitor and enzyme reach equilibrium before the reaction starts.
- Initiate Reaction: Add 20 µL of the pNPG substrate solution to all wells.
- Incubate at 37°C for 20 minutes.
- Stop Reaction: Add 50 µL of the stop solution to all wells. This halts the enzymatic reaction and develops the yellow color of the p-nitrophenolate ion.
- Read Absorbance: Measure the absorbance at 405 nm.
D. Data Analysis and Interpretation
The data analysis follows the same principles outlined in the previous protocols to determine percent inhibition and the IC₅₀ value.
Table 3: Hypothetical α-Glucosidase Inhibition Data
| Compound Concentration (µM) | % Inhibition |
| 500 | 90.8 ± 3.1 |
| 150 | 75.2 ± 4.5 |
| 50 | 53.1 ± 3.9 |
| 15 | 28.9 ± 2.7 |
| 5 | 12.4 ± 2.1 |
| 1.5 | 4.6 ± 1.1 |
| Calculated IC₅₀ (µM) | 45.7 |
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial investigation of this compound as a potential enzyme inhibitor. By targeting enzymes for which its structural components are known to be effective, researchers can efficiently screen for biological activity. Positive results from these assays would warrant progression to more detailed mechanistic studies, including determining the mode of inhibition (e.g., competitive, non-competitive) and assessing selectivity against related enzymes. The protocols described herein are designed to be self-validating through the use of appropriate controls, ensuring the generation of high-quality, reliable data that can confidently guide future drug discovery efforts.
References
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Imran, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Rehman, A. U., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]
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Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. [Link]
-
Al-Masoudi, N. A., et al. (2020). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2020(2), M1127. [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
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Abdel-Wahab, B. F., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4995. [Link]
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Kappe, C. O., et al. (2020). Development of a Continuous Flow Sulfoxide Imidation Protocol Using Azide Sources under Superacidic Conditions. Organic Process Research & Development. [Link]
-
Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. [Link]
-
Bekircan, O., et al. (2023). Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Pharmacokinetic Studies. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
Wang, Y., et al. (2020). The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. RSC Advances, 10(42), 25131-25143. [Link]
-
Pacifico, R., et al. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Berghuis, A. M., et al. (2006). Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase. Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine as a Novel Fungicide
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential agrochemical applications of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine as a fungicide. This document outlines the hypothesized mechanism of action, detailed protocols for in vitro and in planta evaluation, and best practices for its application in agricultural settings.
Introduction and Background
Triazole fungicides are a significant class of agrochemicals widely used to control a broad spectrum of fungal diseases in various crops.[1][2] Their efficacy stems from their ability to inhibit a key enzyme in the fungal sterol biosynthesis pathway, leading to dysfunctional cell membranes and ultimately, fungal death.[1] this compound is a novel compound within this class, and this document serves as a guide to exploring its fungicidal potential. While specific data on this molecule is emerging, the protocols and principles outlined here are based on established methodologies for analogous triazole fungicides.[3][4][5][6]
Hypothesized Mechanism of Action
Like other triazole fungicides, this compound is predicted to function as a demethylation inhibitor (DMI).[1] The proposed mechanism centers on the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][7]
The nitrogen-containing triazole ring is thought to bind to the heme iron of the cytochrome P450 enzyme, preventing the demethylation of lanosterol. This disruption in ergosterol biosynthesis leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, compromising the structural integrity and function of the fungal cell membrane.[8] The resulting abnormal fungal growth ultimately leads to cell death.[1]
Caption: Hypothesized mechanism of action for this compound.
Synthesis of this compound
The synthesis of this compound can be approached through multi-step synthesis, similar to other substituted 4-amino-1,2,4-triazoles.[3][4][5] A plausible synthetic route is outlined below:
Caption: Plausible synthetic pathway for this compound.
In Vitro Antifungal Activity Assessment
The initial evaluation of the fungicidal potential of this compound should be conducted through in vitro assays against a panel of economically important plant pathogenic fungi.
Preparation of Fungal Cultures and Test Compound
-
Fungal Strains: Obtain pure cultures of relevant fungal pathogens (e.g., Fusarium graminearum, Puccinia triticina, Botrytis cinerea) from a reputable culture collection.
-
Culture Media: Prepare appropriate culture media, such as Potato Dextrose Agar (PDA), for maintaining and growing the fungal isolates.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
Protocol: Mycelial Growth Inhibition Assay (Agar Dilution Method)
This protocol is designed to determine the concentration of the test compound that inhibits fungal mycelial growth by 50% (EC50).[9]
-
Preparation of Amended Media:
-
Prepare a series of dilutions of the stock solution in sterile distilled water.
-
Add the appropriate volume of each dilution to molten PDA to achieve final concentrations ranging from 0.01 to 100 µg/mL.[10]
-
Include a control plate with only the solvent (DMSO) at the same concentration used in the treatment plates.
-
Pour the amended and control media into sterile Petri dishes.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial plug in the center of each prepared Petri dish.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.
-
| Fungal Species | EC50 (µg/mL) of this compound (Hypothetical Data) | EC50 (µg/mL) of Standard Fungicide (e.g., Tebuconazole) |
| Fusarium graminearum | 1.5 | 0.8 |
| Puccinia triticina | 0.8 | 0.5 |
| Botrytis cinerea | 2.2 | 1.2 |
In Planta (Greenhouse) Efficacy Evaluation
Following promising in vitro results, the next step is to assess the efficacy of this compound in a controlled greenhouse environment.
Plant Material and Growth Conditions
-
Select susceptible host plants for the target fungal pathogens (e.g., wheat for Puccinia triticina, tomato for Botrytis cinerea).
-
Grow the plants in a greenhouse under controlled conditions of temperature, humidity, and light that are conducive to both plant growth and disease development.
Protocol: Protective and Curative Activity Assays
-
Preparation of Spray Solutions:
-
Prepare a series of aqueous spray solutions of this compound at various concentrations (e.g., 50, 100, 200 ppm), including a suitable surfactant to ensure even coverage.
-
Prepare a control solution with water and the surfactant only.
-
-
Application:
-
Protective Assay: Spray the plants with the test solutions until runoff and allow them to dry. After 24 hours, inoculate the plants with a spore suspension of the target pathogen.
-
Curative Assay: Inoculate the plants with a spore suspension of the target pathogen. After 24-48 hours (allowing for infection to establish), spray the plants with the test solutions until runoff.
-
-
Inoculation:
-
Prepare a spore suspension of the target fungus in sterile water containing a wetting agent (e.g., Tween 20).
-
Adjust the spore concentration to a predetermined level (e.g., 1 x 10^5 spores/mL).
-
Spray the spore suspension evenly onto the foliage of the test plants.
-
-
Incubation:
-
Place the inoculated plants in a high-humidity chamber for 24-48 hours to promote infection.
-
Return the plants to the greenhouse for disease development.
-
-
Disease Assessment:
-
After a specified incubation period (e.g., 7-14 days), visually assess the disease severity on the leaves using a rating scale (e.g., 0-100% leaf area affected).
-
Calculate the percentage of disease control for each treatment relative to the untreated control.
-
Field Trial Protocols
Field trials are essential to evaluate the performance of this compound under real-world agricultural conditions.
Experimental Design
-
Select a suitable field site with a history of the target disease.
-
Use a randomized complete block design with at least four replications for each treatment.
-
Treatments should include multiple application rates of this compound, an untreated control, and a standard commercial fungicide for comparison.
Application and Monitoring
-
Apply the fungicide treatments at the recommended crop growth stage for disease control, using calibrated spray equipment to ensure accurate and uniform application.[11]
-
Monitor environmental conditions (temperature, rainfall, humidity) throughout the trial period.
-
Scout the plots regularly for disease incidence and severity.
Data Collection
-
Assess disease severity at multiple time points during the growing season.
-
At the end of the season, harvest the plots and measure the crop yield and quality parameters.
-
Collect plant and soil samples for residue analysis if required.
Safety Precautions
As with any chemical compound, appropriate safety measures must be taken when handling this compound.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Handle the compound in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12]
Conclusion
The application notes and protocols provided herein offer a structured framework for the comprehensive evaluation of this compound as a potential novel fungicide. By following these established methodologies, researchers can effectively assess its in vitro and in planta efficacy, determine optimal application strategies, and contribute to the development of new tools for sustainable crop protection.
References
- Safonov, A. A., Panasenko, O. I., Knysh, Ye. H., & Varynskyi, B. O. (2014). Syntez ta fizyko-khimichni vlastyvosti pokhidnykh 4-amino-5-(tiofen-2-ilmetyl)-4H-1,2,4-triazol-3-tioliv [Synthesis and physicochemical properties of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols derivatives]. Problemy viiskovoi okhorony zdorovia, 42(1), 381-385.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
Khan, I., et al. (2013). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 18(9), 10885-10904. [Link]
-
Popa, M. V., et al. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. Agronomy, 11(9), 1846. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. [Link]
-
Robertson, A. (2006). Fungicides: Triazoles. Iowa State University Extension. [Link]
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Triazole. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Fungicide Use in Field Crops Web Book. (n.d.). Crop Protection Network. [Link]
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Triazole fungicides for agriculture. (2022). Solarchem. [Link]
- Jumaa, F. H., et al. (2017). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. Journal of Scientific and Engineering Research, 4(8), 98-106.
-
The effect of triazole fungicide. (2022). Natursim Science Co., Ltd. [Link]
-
In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. (2023). Phytopathology, 113(7), 1276-1285. [Link]
-
Chhabria, M. T., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Saudi Pharmaceutical Journal, 24(5), 587-597. [Link]
-
Application guide of triazole fungicides. (2020). Zhengzhou Delong Chemical Co., Ltd. [Link]
-
Spina, R., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 205. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). Molecules, 26(21), 6685. [Link]
-
Georgopapadakou, N. H. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Journal of Antimicrobial Agents, 4, 163. [Link]
-
Egel, D. S. (2017). 10 Useful Rules for Fungicide Application. Purdue University Vegetable Crops Hotline. [Link]
-
In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts. (2024). Methods in Molecular Biology, 2845, 345-359. [Link]
-
How to Submit Fungicide Testing Protocols. (n.d.). University of Wisconsin-Madison Turfgrass Diagnostic Lab. [Link]
-
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. [Link]
-
Xin, W., et al. (2022). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers in Microbiology, 13, 949439. [Link]
-
Dorrance, A., Paul, P., & Mills, D. (n.d.). Some Fungicide Application Basics – how not to blow a great tool. Ohio State University Extension. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Substituted-4-Amino-1,2,4-Triazoles
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-substituted-4-amino-1,2,4-triazoles. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-proven insights to help you overcome common challenges and optimize your synthetic protocols.
Introduction
The 5-substituted-4-amino-1,2,4-triazole core is a privileged scaffold in medicinal chemistry and materials science. Compounds bearing this moiety exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] Their utility as ligands and key intermediates in the synthesis of more complex heterocyclic systems further underscores their importance. However, the synthesis of these compounds can be challenging, with issues such as low yields, side product formation, and purification difficulties frequently encountered. This guide provides a structured approach to troubleshooting and optimizing these syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-substituted-4-amino-1,2,4-triazoles?
A1: The most prevalent methods involve the cyclization of intermediates derived from carboxylic acids or their derivatives. Key routes include:
-
From Carboxylic Acids and Hydrazides: A common pathway involves the conversion of a carboxylic acid to its corresponding acid hydrazide, which is then reacted with a source of the C-N-N fragment, such as cyanogen bromide or by forming an intermediate like a thiosemicarbazide, followed by cyclization.[2][3][4]
-
From Amidrazones: Cyclization of amidrazones with various carbonyl compounds is another effective method.[5]
-
One-Pot Syntheses: Several one-pot procedures have been developed to improve efficiency, often starting from secondary amides and hydrazides with activation, for instance by triflic anhydride, followed by microwave-induced cyclodehydration.[6][7]
Q2: What are the key starting materials and reagents I should be aware of?
A2: The choice of starting materials is dictated by the desired substitution pattern. Common precursors include:
-
Substituted Carboxylic Acids or Acid Chlorides: These determine the nature of the 5-substituent.
-
Hydrazine Hydrate: A fundamental reagent for forming the hydrazide intermediate and participating in the triazole ring formation.
-
Thiocarbohydrazide or Thiosemicarbazide: Often used to introduce the 4-amino and 3-thiol functionalities, where the thiol can be a handle for further modification or removed.
-
Aminoguanidine Bicarbonate: Can be directly condensed with carboxylic acids, often under microwave irradiation, to form 3-amino-1,2,4-triazoles, which can then be N-aminated.[8]
Q3: What are the typical reaction conditions?
A3: Reaction conditions vary significantly depending on the chosen synthetic route.
-
Temperature: Many traditional methods require high temperatures and prolonged reaction times, which can lead to product degradation.[9] Modern approaches often utilize microwave-assisted heating to shorten reaction times and improve yields.[7][8]
-
Solvents: Common solvents include ethanol, butanol, glacial acetic acid, and dimethylformamide (DMF).[10] The choice of solvent can significantly impact reaction outcomes.
-
Catalysts: Acidic or basic catalysts are often employed to promote cyclization. For instance, glacial acetic acid can serve as both a solvent and a catalyst.[10] In some modern syntheses, metal catalysts like copper are used.[6][9]
Q4: What are the main safety precautions I should consider?
A4: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
Hydrazine Hydrate: It is highly toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Acid Chlorides: These are corrosive and react violently with water.
-
High Temperatures: Many protocols require heating, posing a risk of burns and solvent fires.
-
Microwave Synthesis: Use only certified microwave reactors and follow the manufacturer's safety guidelines.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields are a common frustration. The issue can often be traced back to one or more of the following factors. A systematic approach to troubleshooting is key.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. Consider increasing the reaction temperature, but be mindful of potential product degradation. Microwave-assisted synthesis can often drive reactions to completion more efficiently than conventional heating.[7][8]
-
-
Sub-optimal Reaction Conditions: The chosen solvent, catalyst, or temperature may not be ideal for your specific substrate.
-
Solution: Systematically screen different solvents. For example, a switch from ethanol to a higher-boiling solvent like n-butanol or DMF might be beneficial. The choice of base or acid catalyst can also be critical; for instance, in the synthesis of 5-amino-1,2,4-triazole derivatives from thiocarbamoylimidates, cesium carbonate in a water/ethanol mixture under mild heating (40 °C) was found to be highly effective.[11]
-
-
Side Reactions: Competing reactions can consume your starting materials or product. A common side reaction is the formation of 1,3,4-oxadiazoles, especially when starting from acid hydrazides.
-
Solution: The formation of oxadiazoles versus triazoles can be pH-dependent. In the cyclization of acyl thiosemicarbazides, acidic conditions tend to favor oxadiazole formation, while basic conditions favor the formation of the triazole-thione.
-
-
Product Degradation: The target molecule may be unstable under the reaction conditions, especially at high temperatures over long periods.
-
Solution: As mentioned, microwave synthesis can mitigate this by significantly reducing the reaction time.[8] If your product is heat-sensitive, explore lower-temperature synthetic routes, perhaps with a more active catalyst.
-
-
Purification Losses: Significant amounts of product can be lost during workup and purification.
-
Solution: Optimize your purification strategy. If your product is highly polar, it may be difficult to extract or may streak on a silica gel column. Consider using a different stationary phase for chromatography (e.g., alumina) or employing recrystallization from an appropriate solvent system.
-
Caption: Troubleshooting logic for addressing low reaction yields.
Problem 2: Formation of Isomeric Mixtures and Lack of Regioselectivity
Q: My reaction is producing a mixture of isomers. How can I control the regioselectivity?
A: Regioselectivity is a common challenge in the synthesis of substituted triazoles. The formation of different isomers often arises from the similar reactivity of different nitrogen atoms in the precursors.
-
Catalyst Control: The choice of catalyst can be a powerful tool to direct the reaction towards a specific regioisomer. For example, in some cycloaddition reactions for triazole synthesis, a silver(I) catalyst can selectively produce 1,3-disubstituted isomers, while a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[9] While this example is for a different substitution pattern, the principle of catalyst-controlled regioselectivity is broadly applicable.
-
Steric and Electronic Effects: The substituents on your starting materials can influence the regiochemical outcome. Bulky groups may sterically hinder attack at a particular position, favoring the formation of one isomer over another. Similarly, the electronic properties (electron-donating or electron-withdrawing) of the substituents can affect the nucleophilicity of the reacting centers.
-
Solution: Carefully consider the design of your starting materials. It may be possible to introduce a bulky protecting group that can be removed later to direct the cyclization, or to choose substituents that electronically favor the desired outcome.
-
-
Reaction Conditions: Temperature and solvent can also play a role in regioselectivity.
-
Solution: Experiment with running the reaction at a lower temperature, which can sometimes increase the selectivity by favoring the kinetically controlled product. A systematic solvent screen may also reveal conditions that favor one isomer.
-
Problem 3: Difficulty in Product Isolation and Purification
Q: My product is difficult to isolate, or I'm losing a lot of material during purification. What are the best practices?
A: The 4-amino-1,2,4-triazole core imparts a high degree of polarity to the molecule, which can complicate isolation and purification.
-
Crystallization: This is often the most effective method for purifying these compounds.
-
Solution: A thorough screening of different solvent systems is crucial. Common solvents for recrystallization include ethanol, methanol, isopropanol, water, or mixtures thereof. If the product precipitates as an oil, try cooling the solution more slowly or using a solvent/anti-solvent system.
-
-
Column Chromatography: If crystallization is not feasible, column chromatography is the next option.
-
Solution: Due to the high polarity, your product may not move from the baseline on a silica gel column with standard solvent systems like ethyl acetate/hexane. You will likely need to use a more polar mobile phase, such as dichloromethane/methanol or even ethyl acetate/methanol. Adding a small amount of a base like triethylamine to the eluent can help to reduce tailing for these basic compounds. Reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can also be a very effective alternative for highly polar compounds.
-
-
Workup Procedure: The initial workup after the reaction is complete is a critical step.
-
Solution: If your product is soluble in water, extraction with an organic solvent will be inefficient. In such cases, it may be necessary to remove the solvent under reduced pressure and then purify the crude residue directly by crystallization or chromatography. If the product precipitates from the reaction mixture upon cooling, it can be isolated by simple filtration.[12][13]
-
Key Synthetic Protocols and Methodologies
Below are step-by-step protocols for two common methods for synthesizing 5-substituted-4-amino-1,2,4-triazoles.
Protocol 1: Synthesis via 1,3,4-Oxadiazole Intermediate
This method proceeds through the conversion of a carboxylic acid to an acid hydrazide, followed by cyclization to a 1,3,4-oxadiazole-2-thiol, which is then converted to the target 4-amino-1,2,4-triazole.[3][4]
Caption: Workflow for synthesis via an oxadiazole intermediate.
Step 1: Synthesis of Acid Hydrazide
-
To a solution of the carboxylic acid (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the resulting ester, add hydrazine hydrate (1.2 eq.) and reflux for 6-8 hours.
-
Cool the mixture, and the acid hydrazide will often precipitate. Collect the solid by filtration and wash with cold ethanol.
Step 2: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiol
-
Dissolve the acid hydrazide (1 eq.) in ethanol, and add potassium hydroxide (1.1 eq.).
-
Add carbon disulfide (1.5 eq.) dropwise while cooling the mixture in an ice bath.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, pour it into ice water, and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
Step 3: Synthesis of 5-Substituted-4-amino-1,2,4-triazole-3-thiol
-
Reflux a mixture of the 5-substituted-1,3,4-oxadiazole-2-thiol (1 eq.) and hydrazine hydrate (3 eq.) for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
The product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from ethanol.
Protocol 2: Microwave-Assisted Synthesis from Carboxylic Acid and Aminoguanidine
This protocol is a more direct and often higher-yielding method for synthesizing 3-amino-1,2,4-triazoles, which can be further functionalized at the 4-position if needed.[8]
Step 1: Condensation and Cyclization
-
In a 10 mL microwave reaction vial, combine the carboxylic acid (1 mmol), aminoguanidine bicarbonate (1.1 mmol, 1.1 eq.), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 150-180°C for 15-30 minutes.
-
After the reaction, cool the vial to room temperature.
-
Add water to the crude mixture and adjust the pH to ~9-10 with an aqueous solution of sodium hydroxide.
-
The product often precipitates. Collect the solid by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Tables for Optimization
The following tables summarize typical optimization data. The exact results will vary depending on the substrate.
Table 1: Effect of Solvent and Base on the Yield of a 5-Aryl-4-amino-1,2,4-triazole-3-thiol
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | KOH | Reflux | 8 | 65 |
| 2 | n-Butanol | KOH | Reflux | 6 | 78 |
| 3 | DMF | K₂CO₃ | 120 | 4 | 72 |
| 4 | Water/Ethanol | Cs₂CO₃ | 40 | 12 | 85[11] |
Table 2: Optimization of Microwave Synthesis of a 3-Amino-5-alkyl-1,2,4-triazole [8]
| Entry | Temperature (°C) | Time (min) | Catalyst | Yield (%) |
| 1 | 150 | 20 | None | 45 |
| 2 | 180 | 20 | None | 60 |
| 3 | 180 | 20 | p-TSA | 88 |
| 4 | 180 | 30 | p-TSA | 91 |
References
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Zheng, Z., et al. (2015). An efficient and actual methodology for synthesizing 1,2,4-triazoles by oxidative cyclization of hydrazones using SeO₂. Frontiers in Chemistry, 3, 63. [Link]
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Tian, H., et al. (2020). Synthesis of 1,2,4-triazole by decarboxylation and cyclization of 2-aryl-2-isocyanate with aryl diazonium salts. Chinese Chemical Letters, 31(5), 1231-1234. [Link]
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ResearchGate. (n.d.). Synthesis of 5-substitued-4-amino-1,2,4-triazole-3-thioesters. Retrieved from [Link]
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Zhang, C., et al. (2019). Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. Chemical Communications, 55(8), 1054-1057. [Link]
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Huang, H., et al. (2015). A Simple and Versatile Catalytic System for the Synthesis of 1,3,5-Triazines and 1,2,4-Triazoles from Amidines. Angewandte Chemie International Edition, 54(38), 11218-11222. [Link]
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El-Gazzar, A. B. A., et al. (2011). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 16(12), 10457-10513. [Link]
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Ferreira, R. J., et al. (2021). Thiocarbamoylimidates as Precursors of New 5-Amino-1,2,4-Triazole and Oxadiazole Derivatives: In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. ChemistryOpen, 10(1), 10-20. [Link]
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Khan, I., et al. (2013). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 18(10), 12122-12137. [Link]
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De Rycker, M., et al. (2018). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 61(23), 10585-10601. [Link]
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ResearchGate. (2013). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Retrieved from [Link]
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Gomaa, M. A. M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[14][15][16]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463. [Link]
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Borys, R., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6296. [Link]
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Li, Y., et al. (2017). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. OncoTargets and Therapy, 10, 3241-3246. [Link]
-
Krasavin, M., et al. (2020). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 25(10), 2344. [Link]
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Bechara, W. S., et al. (2010). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 12(18), 4086-4089. [Link]
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European Patent Office. (1993). Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives. EP0533355A1. [Link]
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ResearchGate. (n.d.). Proposed mechanism for the synthesis of 1,2,4-triazole-5-thiones. Retrieved from [Link]
-
Kráľová, K., et al. (2014). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Beilstein Journal of Organic Chemistry, 10, 2466-2474. [Link]
-
De Rycker, M., et al. (2018). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 61(23), 10585-10601. [Link]
-
Dolzhenko, A. V., et al. (2007). Synthesis of 5,7-Diamino[14][15][16]triazolo[1,2-a][2][14][17]triazines via Annulation of 1,3,5-Triazine Ring onto 3(5)-Amino-1,2,4-triazoles. HETEROCYCLES, 71(1), 139. [Link]
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-
Chemospecific. (2021, January 15). Unbelievable Challenges in Triazole Synthesis! [Video]. YouTube. [Link]
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Chernyshev, V. M., et al. (2009). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. Russian Journal of Applied Chemistry, 82(2), 276-281. [Link]
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International Journal of Creative Research Thoughts. (2017). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-1,2,4-TRIAZOLE-3-THIOLS. IJCRT, 5(3). [Link]
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Kádasi, A., et al. (2000). SYNTHESIS OF NEW 5-SUBSTITUTED 1,2,4-TRIAZOLE-3-THIONE DERIVATIVES. Acta Pharmaceutica Hungarica, 70(1), 21-27. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
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ACS Publications. (2024). Synthesis of Fused Bicyclic[14][15][16]-Triazoles from Amino Acids. Retrieved from [Link]
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ResearchGate. (2018). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]
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Technical Support Center: Troubleshooting the Purification of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
Welcome to the technical support guide for the purification of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this highly polar, multifunctional compound. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice to address common challenges encountered during its purification.
Section 1: Understanding the Core Challenges
The purification of this compound is inherently challenging due to its molecular structure. The presence of a basic amino group, an acidic triazole N-H, and a highly polar, chiral sulfoxide group dictates its physicochemical properties. It is typically synthesized via the controlled oxidation of its sulfide precursor, 5-(Ethylthio)-4H-1,2,4-triazol-3-amine.[1] This synthesis route commonly introduces two critical process-related impurities: the unreacted starting material (sulfide) and the over-oxidized by-product (sulfone).
The close structural similarity of these compounds to the target molecule makes their removal non-trivial.[2] Effective purification hinges on exploiting the subtle differences in their polarity and physicochemical properties.
Typical Synthetic Pathway and Key Impurities
The controlled oxidation of the sulfide precursor is the primary route to obtaining the desired sulfoxide. However, this reaction can be difficult to stop with perfect selectivity.[3]
Caption: Synthetic route and common process-related impurities.
Table 1: Comparative Physicochemical Properties of Target Compound and Key Impurities
| Compound | Structure | Relative Polarity | Key Separation Characteristics |
| Sulfide (Starting Material) | Et-S-Triazole-NH₂ | Lowest | Most soluble in less polar organic solvents. Least retained on normal-phase silica. |
| Sulfoxide (Target Product) | Et-S(=O)-Triazole-NH₂ | Intermediate | Exhibits strong hydrogen bonding capabilities. Moderately retained on normal-phase silica. |
| Sulfone (By-product) | Et-S(=O)₂-Triazole-NH₂ | Highest | Strongest affinity for polar stationary phases. Often least soluble in moderately polar organic solvents, but highly soluble in very polar solvents. |
Note: Polarity is a relative measure. All three compounds are considered polar due to the aminotriazole core.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
FAQ 1: My primary impurity is the starting sulfide. How can I improve its removal?
Root Cause: Incomplete oxidation or insufficient purification. The sulfide is the least polar of the three key components, a property that can be exploited.
Solution 1: Optimized Flash Column Chromatography Flash chromatography is highly effective for removing the less polar sulfide. The key is selecting an appropriate eluent system that provides good separation (ΔRf > 0.2) between the sulfide and the sulfoxide.
-
Principle: The more polar sulfoxide will have a stronger interaction with the silica stationary phase and thus elute more slowly than the less polar sulfide.
-
Recommended Eluent System: A gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc) is a good starting point. For example, 0% to 10% MeOH in DCM.
Step-by-Step Protocol: Gradient Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 2% MeOH in DCM) or a stronger solvent like DMSO, then adsorb it onto a small amount of silica gel. Dry this mixture under vacuum to create a dry-load sample. This prevents dissolution issues on the column.
-
Column Packing: Pack a silica gel column with the initial, low-polarity eluent (e.g., 100% DCM).
-
Loading: Carefully apply the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial solvent.
-
Gradient: Gradually increase the percentage of the polar solvent (MeOH). A typical gradient might be:
-
2 column volumes (CV) of 2% MeOH/DCM (to elute the sulfide).
-
Gradient from 2% to 8% MeOH/DCM over 10 CV.
-
Hold at 8% MeOH/DCM to elute the target sulfoxide.
-
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) to visualize the different sulfur oxidation states.
-
Collection: Combine the pure fractions containing the sulfoxide product and concentrate under reduced pressure.
Solution 2: Recrystallization If the sulfide impurity is present in a small amount (<10%), recrystallization can be effective.[4] The goal is to find a solvent system where the sulfoxide is soluble at high temperatures but sparingly soluble at low temperatures, while the sulfide remains in the mother liquor.[5]
-
Potential Solvents: Try solvent systems like isopropanol, ethanol/water mixtures, or acetone.[6]
FAQ 2: I'm struggling to remove the over-oxidized sulfone impurity. What are the best strategies?
Root Cause: The sulfone is structurally very similar to the sulfoxide but is significantly more polar. This high polarity can sometimes make it "stick" to silica, but it also provides an excellent handle for separation by crystallization.
Solution: Fractional Recrystallization This is often the most effective method for removing the highly polar sulfone.[6] The principle is based on the sulfone having different solubility properties than the sulfoxide. Often, the more polar and symmetrical sulfone is less soluble in moderately polar organic solvents.
Step-by-Step Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude mixture in a flask and add a minimal amount of hot ethanol (near boiling) with stirring until everything just dissolves. If it doesn't fully dissolve, add a small amount of water dropwise until a clear solution is achieved at high temperature.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Crystallization: As the solution cools, the less soluble compound (often the target sulfoxide, but this must be determined experimentally) will crystallize out. The more soluble impurity (often the sulfone in this solvent system) will remain in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual mother liquor.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or TLC. If the sulfone remains in the crystals, a different solvent system should be explored (e.g., acetonitrile, isopropanol/heptane).
FAQ 3: My compound shows poor solubility in common organic solvents. How do I choose an effective purification system?
Root Cause: The combination of the amino, triazole, and sulfoxide groups makes the target molecule highly polar and capable of strong intermolecular hydrogen bonding, leading to low solubility in solvents like DCM, EtOAc, and hexanes.
Solution 1: Reverse-Phase Chromatography For highly polar compounds, reverse-phase (RP) chromatography is an excellent alternative to normal-phase.[7]
-
Principle: In RP chromatography, the stationary phase (e.g., C18-silica) is nonpolar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds like our target have weak interactions with the stationary phase and elute early.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by protonating the basic sites on the molecule.
Solution 2: Hydrophilic Interaction Chromatography (HILIC) HILIC is another powerful technique for separating very polar analytes. It uses a polar stationary phase (like bare silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[7]
FAQ 4: I'm observing severe streaking/tailing during normal-phase column chromatography. What is causing this and how can I fix it?
Root Cause: Peak tailing on silica gel is often caused by strong, undesirable interactions between the analyte and the acidic silanol groups (Si-OH) on the silica surface. The basic amine and N-H groups on the triazole ring can interact strongly with these sites, leading to slow desorption and tailed peaks.
Caption: Mechanism of peak tailing and the effect of a basic modifier.
Solution: Use a Mobile Phase Modifier Adding a small amount of a basic modifier to the eluent can dramatically improve peak shape.
-
Mechanism: The modifier (e.g., triethylamine, TEA) is a stronger base and will preferentially bind to the active silanol sites on the silica gel. This effectively "masks" the sites, preventing the target analyte from binding too strongly and allowing it to elute in a sharp, symmetrical band.
-
Protocol: Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., 5% MeOH / 0.5% TEA in DCM). Pre-treating the silica gel by flushing it with the modified eluent before loading the sample is also highly recommended.
Section 3: Quality Control & Purity Assessment
After purification, it is critical to accurately assess the purity of the final product.
Recommended Method: High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reverse-phase method is typically most suitable for this molecule.
Table 2: Example HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should provide good separation between the sulfide, sulfoxide, and sulfone, allowing for accurate quantification of purity.
References
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Kucheryavyi, Y. M., Kaplaushenko, A. G., & Al Zedan, F. (2015). Synthesis of 5-(phenoxymethyl)-4-R-alkylthio-1,2,4-triazoles and its further oxidation to 3-alkylsulfonylderivatives. Pharma Innovation Journal, 4(4), 01-03. [Link]
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Yang, Y., et al. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. Chemical Research in Toxicology, 25(12), 2737-2747. [Link]
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Berthod, A., et al. (2004). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 1034(1-2), 125-136. [Link]
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Baran, P., et al. (1995). Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxidation product. Journal of the Chemical Society, Perkin Transactions 1, (13), 1635-1642. [Link]
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Hanson, J. E., & Jingwen, C. (2015). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]
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Ortega-Alfaro, M. C., et al. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Molecules, 27(19), 6245. [Link]
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-
Various Authors. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? ResearchGate. [Link]
- Nippon Shokubai Co., Ltd. (2003). Method for preparing sulfone or sulfoxide compound.
-
Carbery, D. R., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 86(23), 16295–16306. [Link]
-
Li, Z., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3381. [Link]
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Abu-Orabi, S. T., et al. (2011). Synthesis and Oxidation of Some Azole-Containing Thioethers. Beilstein Journal of Organic Chemistry, 7, 1526–1532. [Link]
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Waser, M., et al. (2020). A Triazole-Substituted Aryl Iodide with Omnipotent Reactivity in Enantioselective Oxidations. Angewandte Chemie International Edition, 59(4), 1479-1484. [Link]
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Safonov, A. A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 2(30), 30-35. [Link]
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Fedotov, O., & Hotsulia, A. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta Pharmaceutica Sciencia, 60(1), 1-10. [Link]
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Petrou, A., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(23), 7359. [Link]
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Wikipedia contributors. (2023). Sulfoxide. Wikipedia. [Link]
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Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
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Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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Krayushkin, M. M., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6937. [Link]
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Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]
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Still, I. W. J., & Szilágyi, S. (1980). A Convenient Procedure for the Reduction of Sulfones to Sulfoxides. ChemInform, 11(25). [Link]
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Zozulynets, D. M., Kaplaushenko, A. G., & Korzhova, A. S. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry, 19(1), 48-52. [Link]
-
Samelyuk, Y. G., & Kaplaushenko, A. H. (2015). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Topical issues of new drugs development, (3), 11-14. [Link]
-
H. S. El-Sawy, et al. (2013). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 18(3), 2684-2702. [Link]
-
Al-Salim, N. H., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-212. [Link]
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Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry, 79(5), 783-786. [Link]
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PubChem. (n.d.). 5-amino-4-ethyl-4h-1,2,4-triazole-3-thiol. PubChem. [Link]
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Farahat, A. A., & Mabied, A. F. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one. Preprints.org. [Link]
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Technical Support Center: Recrystallization of 4-Amino-1,2,4-Triazole Derivatives
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the recrystallization of 4-amino-1,2,4-triazole and its derivatives. These nitrogen-rich heterocyclic compounds are pivotal intermediates in pharmaceutical and agrochemical research, and their purification is a critical step in synthesis.[1][2] This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification processes effectively.
Core Principles of Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility.[3] The fundamental principle is to dissolve the impure compound in a suitable solvent at a high temperature to create a saturated solution, and then allow it to cool. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 4-amino-1,2,4-triazole derivatives?
An ideal solvent should exhibit the following properties:
-
High Solvency at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[3]
-
Low Solvency at Low Temperatures: The compound should have very low solubility in the solvent at cold temperatures (e.g., in an ice bath) to maximize the recovery of the purified crystals.[3][4]
-
Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent the substance from melting or "oiling out" rather than dissolving.[5]
-
Inertness: The solvent must not react with the compound being purified.[3]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals by evaporation.[3]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).
Q2: Which solvents are commonly used for 4-amino-1,2,4-triazole and its derivatives?
Given the polar nature and hydrogen-bonding capabilities of the amino and triazole groups, polar solvents are generally the first choice.
-
Alcohols (Ethanol, Methanol, Isopropanol): These are often excellent choices. For instance, 4-amino-1,2,4-triazole can be effectively recrystallized from isopropanol or ethanol.[6][7][8] Methanol has been used for purifying certain Schiff base derivatives.[9]
-
Water: Due to its high polarity, water can be a good solvent for highly polar derivatives.[1][10] However, many organic compounds have limited solubility in water, and its high boiling point can sometimes be problematic.[10]
-
Mixed Solvent Systems: When a single solvent is not ideal, a binary mixture is often used. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" (or anti-solvent) in which it is much less soluble.[11] Common pairs include ethanol/water, ethanol/ether, or hexane/ethyl acetate.[10][11]
| Compound | Common Solvents | Notes |
| 4-Amino-1,2,4-triazole | Soluble in water, alcohol, and other polar organic solvents.[1] | Recrystallization from isopropanol is documented for achieving high purity (>99.5%).[6][7] Can also be crystallized from Ethanol/Ether or Water.[8] |
| 4-Amino-(4H)-1,2,4-Triazole-3,5-diol | Slightly soluble in DMSO and Methanol.[12] | Requires more polar solvent systems for effective recrystallization. |
| Schiff Base Derivatives | Methanol, Glacial Acetic Acid.[9][13] | Purification may also involve washing with ethanol and chloroform.[13] |
Q3: What is "oiling out" and how can I prevent it with my triazole derivative?
"Oiling out" occurs when the solid melts and separates as a liquid oil instead of crystallizing from the solution.[14][15] This is common when the melting point of the solute is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.[5][14]
Causality & Prevention:
-
Cause: The concentrated solution becomes saturated at a temperature above the compound's melting point.
-
Solution 1 (Add More Solvent): Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature. Allow it to cool slowly again.[5][11][14]
-
Solution 2 (Slow Cooling): Rapid cooling encourages supersaturation and oiling. Let the solution cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.[14]
-
Solution 3 (Change Solvent): Choose a solvent with a lower boiling point.
Q4: Can the recrystallization conditions affect the final crystal form (polymorphism)?
Yes, absolutely. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[16][17] 1,2,4-triazole derivatives are known to exhibit polymorphism, which can significantly impact properties like solubility, melting point, stability, and even biological activity.[16][17][18][19]
Key Factors Influencing Polymorph Formation:
-
Solvent Choice: Different solvents can favor the nucleation and growth of different crystal forms.
-
Cooling Rate: Rapid cooling may yield a metastable (less stable) polymorph, while slow cooling often produces the more thermodynamically stable form.
-
Supersaturation Level: The degree of supersaturation when crystallization begins can influence which polymorph appears.
It is crucial to maintain consistent recrystallization conditions to ensure you produce the same polymorph batch after batch, which is a critical aspect of drug development.[16][17]
Troubleshooting Guide
Problem: No Crystals are Forming Upon Cooling.
This is a common issue, often related to supersaturation or using too much solvent.[5][14]
Possible Causes & Solutions:
-
Solution is Not Saturated (Too Much Solvent):
-
Diagnosis: If the solution is clear and no crystals form even after significant cooling, you likely used too much solvent.[14]
-
Solution: Gently heat the solution to boil off some of the solvent (in a fume hood). Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much, which could cause the product to crash out impurely.[5][20]
-
-
Supersaturation:
-
Diagnosis: The solution is cooled but remains clear because there are no nucleation sites for crystal growth to begin.[4][14]
-
Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[4][11] The microscopic imperfections on the glass provide a surface for the first crystals to form.
-
Solution B (Seeding): Add a tiny "seed" crystal of the pure compound to the solution.[4][11] This provides a perfect template for further crystal growth.
-
Troubleshooting Workflow: No Crystal Formation
This diagram outlines the logical steps to induce crystallization.
Caption: A workflow for empirically testing and selecting a recrystallization solvent.
References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- ChemicalBook. (n.d.). 4-Amino-(4H)-1,2,4-Triazole-3,5-Diol Property.
- TradeIndia. (n.d.). 4-Amino-1,2,4-Triazole - High-Quality Chemical at Best Price.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- Google Patents. (n.d.). US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole.
- Santa Monica College. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry Stack Exchange. (2012).
- Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
- European Patent Office. (1993). Process for the synthesis of 4-amino-1,2,4-(4H)
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- BenchChem. (n.d.). Thermal Stability and Decomposition of 4-amino-4H-1,2,4-triazole: A Technical Guide.
- Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
- Loba Chemie. (n.d.). 4-AMINO-1,2,4-TRIAZOLE.
- ChemicalBook. (2025). 4-Amino-4H-1,2,4-triazole.
- Journal of Chemical Education. (1985).
- PMC. (n.d.). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative.
- Sigma-Aldrich. (1996). 3-Amino-1,2,4-triazole (A8056)
- ResearchGate. (2014).
- Reddit. (2021).
- ResearchGate. (2025).
- MDPI. (2021).
- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
- ResearchGate. (n.d.). Thermochemistry of amino-1,2,4-triazole derivatives.
- Royal Society of Chemistry. (n.d.). Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole.
- MDPI. (2023). Synthesis and X-ray Structure Analysis of the Polymeric [Ag2(4-Amino-4H-1,2,4-triazole)2(NO3)]n(NO3)
Sources
- 1. 4-Amino-1,2,4-Triazole - High-Quality Chemical at Best Price [helyspecialitychemicals.com]
- 2. data.epo.org [data.epo.org]
- 3. mt.com [mt.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 7. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 8. 4-Amino-4H-1,2,4-triazole | 584-13-4 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 21531-96-4 CAS MSDS (4-Amino-(4H)-1,2,4-Triazole-3,5-Diol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. ijmtlm.org [ijmtlm.org]
- 17. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 18. mdpi.com [mdpi.com]
- 19. Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
Welcome to the technical support guide for the synthesis of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. My aim is to provide not just procedural guidance, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the 4-amino-1,2,4-triazole-3-thiol ring system, followed by S-alkylation to introduce the ethylthio- group. The second critical step is the selective oxidation of the resulting thioether to the desired sulfoxide. Understanding this pathway is crucial for diagnosing and mitigating potential impurities.
Caption: General synthetic route for this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of impurities.
FAQ 1: My final product shows a significant amount of the starting thioether. How can I improve the conversion?
Answer: Incomplete conversion of the thioether, 5-(Ethylthio)-4H-1,2,4-triazol-3-amine, to the target sulfoxide is a frequent challenge. This issue typically points to insufficient oxidizing power or non-optimal reaction conditions.
Troubleshooting Steps:
-
Choice of Oxidant: The choice of oxidizing agent is critical for selective sulfoxidation.[1][2]
-
Hydrogen Peroxide (H₂O₂): A common and "green" oxidant. Its effectiveness can be highly dependent on the solvent and catalyst. Acetic acid is often used as a solvent to facilitate the oxidation.[2]
-
Urea-Hydrogen Peroxide (UHP): A solid and safer alternative to aqueous H₂O₂, often used with a catalyst.
-
Periodic Acid (H₅IO₆): Can be very effective, especially when catalyzed by FeCl₃, leading to rapid and high-yield conversions.[1]
-
-
Reaction Conditions:
-
Stoichiometry: Ensure at least one equivalent of the oxidizing agent is used. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion, but a large excess increases the risk of over-oxidation.
-
Temperature: Most selective oxidations are carried out at low temperatures (0 °C to room temperature) to minimize the formation of the sulfone byproduct.[3] If the conversion is low, a modest increase in temperature can be attempted, but with careful monitoring.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Proposed Protocol for Improved Conversion:
| Parameter | Recommendation | Rationale |
| Oxidant | Hydrogen Peroxide (30% aq.) | Readily available and effective. |
| Solvent | Glacial Acetic Acid | Promotes the oxidation process.[2] |
| Temperature | 0 °C to Room Temp. | Minimizes over-oxidation. |
| Monitoring | TLC (e.g., DCM:MeOH 9:1) | To track the disappearance of the thioether. |
FAQ 2: I have an impurity with a mass of +16 Da compared to my product. What is it and how can I avoid it?
Answer: An impurity with a mass increase of 16 Da relative to your target sulfoxide is almost certainly the corresponding sulfone, 5-(Ethylsulfonyl)-4H-1,2,4-triazol-3-amine. This is a classic over-oxidation byproduct.
Caption: Formation pathway of the sulfone impurity.
Mitigation Strategies:
-
Control Oxidant Stoichiometry: Use no more than 1.0-1.1 equivalents of the oxidizing agent. Precise addition is key.
-
Lower Reaction Temperature: Perform the oxidation at 0 °C or even lower (-10 °C) to enhance selectivity. The rate of sulfone formation is often more sensitive to temperature increases than sulfoxide formation.
-
Slow Addition of Oxidant: Add the oxidizing agent dropwise to the solution of the thioether to maintain a low instantaneous concentration of the oxidant, which disfavors over-oxidation.
-
Choice of a Milder Oxidant: Some oxidizing systems are inherently more selective. For instance, using a catalytic amount of a metal catalyst with a terminal oxidant can sometimes provide better control.[1]
FAQ 3: During the synthesis of the triazole precursor, I observe an isomeric impurity. What could it be?
Answer: In the synthesis of 4-amino-1,2,4-triazole-3-thiols, a common side reaction is the formation of a 5-amino-1,3,4-thiadiazole-2-thiol isomer, especially under certain pH and temperature conditions.[4] This can be carried through to the final product.
Troubleshooting Isomer Formation:
-
pH Control during Cyclization: The cyclization of thiosemicarbazide derivatives to form 1,2,4-triazoles is often base-catalyzed. However, strongly acidic or basic conditions can favor the formation of the thiadiazole isomer. Careful control of pH is crucial.
-
Reaction Temperature: Higher temperatures can sometimes promote the formation of the thermodynamically more stable isomer, which may not be the desired triazole.
-
Purification of the Intermediate: It is highly recommended to purify the 5-(Ethylthio)-4H-1,2,4-triazol-3-amine intermediate before the oxidation step. This will prevent the formation of the corresponding isomeric sulfoxide.
FAQ 4: My final product seems to be degrading upon storage or during workup. What could be the cause?
Answer: While sulfoxides are generally stable, they can undergo degradation under certain conditions. The presence of strong acids and high temperatures can promote a Pummerer-type rearrangement, although this is more common for sulfoxides with adjacent electron-withdrawing groups.[5] The 1,2,4-triazole ring itself is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions.
Stabilization and Handling:
-
Neutral Workup: After the oxidation, ensure the reaction mixture is neutralized carefully before extraction and purification.
-
Avoid High Temperatures: Concentrate solutions under reduced pressure at moderate temperatures (e.g., < 40 °C).
-
Storage: Store the final compound in a cool, dark, and dry place, preferably under an inert atmosphere if it is found to be particularly sensitive.
III. Experimental Protocols for Impurity Analysis
Protocol 1: LC-MS Analysis for Impurity Profiling
This method is designed to separate the target compound from its most common impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 254 nm and ESI-MS (positive mode) |
Expected Elution Order (Typical):
-
5-(Ethylsulfonyl)-4H-1,2,4-triazol-3-amine (Sulfone) - Most polar
-
This compound (Product)
-
5-(Ethylthio)-4H-1,2,4-triazol-3-amine (Thioether) - Least polar
IV. Summary of Common Impurities
| Impurity Name | Structure | Origin | Mitigation Strategy |
| 5-(Ethylthio)-4H-1,2,4-triazol-3-amine | Thioether | Incomplete Oxidation | Increase oxidant stoichiometry slightly, prolong reaction time, or use a more potent oxidant. |
| 5-(Ethylsulfonyl)-4H-1,2,4-triazol-3-amine | Sulfone | Over-oxidation | Reduce oxidant stoichiometry, lower reaction temperature, slow addition of oxidant. |
| Isomeric Thiadiazole | Thiadiazole | Side-reaction in triazole synthesis | Control pH and temperature during cyclization; purify intermediate. |
| Unreacted Starting Materials | Various | Incomplete reaction | Ensure proper stoichiometry and reaction conditions; purify intermediates. |
V. References
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science, 3(31).
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2).
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2018). Molecules, 23(10), 2481.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301.
-
Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. (2017). Journal of Scientific and Engineering Research, 4(8), 98-106.
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2020). Molecules, 25(5), 1206.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate.
-
Synthesis of 5-substitued-4-amino-1,2,4-triazole-3-thioesters. (2023). Journal of Molecular Structure.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 988077.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10.
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Molecules, 27(19), 6688.
-
SULFOXIDES AND SULFONES: REVIEW. (2023). Indian Drugs, 60(02).
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Molecules, 29(15), 3456.
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). Chemical Reviews, 119(16), 9715-9799.
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2009). Molecules, 14(9), 3577-3585.
-
Synthesis of 1,2,4 triazole compounds. (2022). International Journal of Scientific Research in Engineering and Management, 6(10).
Sources
Technical Support Center: Navigating the Stability of Sulfoxide-Containing Heterocyclic Compounds
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with sulfoxide-containing heterocyclic compounds. The unique electronic properties of the sulfoxide group, while beneficial for therapeutic activity and molecular design, can also introduce specific stability challenges.[1][2] This guide is structured to provide you with direct, actionable insights into potential experimental issues, grounded in mechanistic principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: My sulfoxide-containing compound appears to be degrading during storage in DMSO. What could be the cause?
A1: While dimethyl sulfoxide (DMSO) is a common solvent, it is not always inert and can contribute to the degradation of dissolved compounds, especially over long-term storage at room temperature.[3][4] Several factors could be at play:
-
Acid/Base Catalyzed Decomposition: DMSO can decompose, a process catalyzed by acids and bases, potentially leading to reactions with your compound.[5] The decomposition can be exothermic and has been reported to be autocatalytic in the presence of acidic byproducts.[6][7]
-
Water Content: The presence of water in DMSO can facilitate hydrolysis of sensitive functional groups on your heterocyclic compound.[4] DMSO is hygroscopic and will readily absorb moisture from the atmosphere.[8]
-
Oxidative Degradation: Although DMSO itself can be an oxidant in certain reactions, impurities or dissolved oxygen can lead to the oxidation of other sensitive moieties in your molecule.[5]
-
Thermal Instability: Storing samples at ambient temperature for extended periods can be detrimental. One study showed that after one year of storage in DMSO at room temperature, only 52% of the compounds studied remained intact.[3]
Recommendation: For long-term storage, it is advisable to store your sulfoxide-containing compounds as dry powders at low temperatures (-20°C or -80°C). If DMSO solutions are necessary, use anhydrous DMSO, store under an inert atmosphere (e.g., argon or nitrogen), and keep at low temperatures. Regularly check the purity of your stored samples.
Q2: I'm observing the formation of a more polar and a less polar byproduct from my sulfoxide compound during my experiments. What are the likely degradation pathways?
A2: The formation of more and less polar byproducts from a sulfoxide is a classic sign of disproportionation or parallel degradation pathways involving oxidation and reduction of the sulfinyl group.
-
Oxidation to Sulfone: The more polar byproduct is likely the corresponding sulfone. The sulfoxide moiety can be oxidized to a sulfone (R-SO₂-R'), which is a common metabolic pathway and can also occur chemically in the presence of oxidizing agents.[9][10][11] This is a frequent concern in drug development as the sulfone metabolite may have a different pharmacological or toxicological profile.
-
Reduction to Sulfide: The less polar byproduct is likely the corresponding sulfide (thioether). This reductive pathway can be mediated by various reagents or even biological systems.[1][12] For example, some enzymes, like DMSO reductase, can catalyze the deoxygenation of sulfoxides.[1]
The following diagram illustrates these common transformation pathways:
Caption: Common oxidative and reductive degradation pathways of sulfoxides.
Q3: My reaction involves an acid anhydride, and I'm getting a rearranged product instead of the expected outcome. What is happening?
A3: You are likely observing a Pummerer rearrangement . This is a characteristic reaction of sulfoxides bearing an α-hydrogen in the presence of an acid anhydride (like acetic anhydride).[13][14] The reaction proceeds through the formation of an α-acyloxy thioether.[13]
The generalized mechanism is as follows:
-
Acylation of the sulfoxide oxygen by the anhydride.
-
Elimination to form a thionium ion intermediate.
-
Nucleophilic attack by the acetate (or another nucleophile) at the α-carbon.
This rearrangement is particularly relevant for heterocyclic systems and has been widely used in their synthesis.[14][15][16] The electrophilic thionium ion can be trapped by various intermolecular and intramolecular nucleophiles, leading to a diverse range of products.[13]
Caption: Simplified workflow of the Pummerer rearrangement.
Troubleshooting Guides
Problem 1: Unexplained loss of parent compound during workup with acidic or basic aqueous solutions.
-
Possible Cause: pH-dependent hydrolysis or rearrangement. The stability of the sulfoxide and the heterocyclic ring can be sensitive to pH. While there is extensive literature on the pH-dependent hydrolysis of other functional groups like esters and amides, sulfoxides themselves are generally stable to hydrolysis. However, the presence of other functional groups or activation of the sulfoxide can lead to pH-dependent degradation.[17][18] For instance, activated sulfoxides can undergo hydrolysis.[19]
-
Troubleshooting Steps:
-
pH Monitoring: Carefully monitor and control the pH during extraction and purification steps.
-
Buffer Selection: Use appropriate buffer systems to maintain a stable pH. Be aware that some buffer components can act as nucleophiles.[18]
-
Temperature Control: Perform aqueous workups at low temperatures (0-5°C) to minimize the rate of degradation.
-
Alternative Purification: Consider non-aqueous workup procedures or alternative purification methods like flash chromatography on silica gel or preparative HPLC with a suitable mobile phase.
-
Problem 2: Compound degradation upon exposure to light.
-
Possible Cause: Photochemical instability. While some aromatic sulfoxides have shown high photostability, this is not a universal property.[20][21] The heterocyclic system or other chromophores in your molecule can absorb UV or visible light, leading to photochemical reactions such as photooxidation or rearrangement.
-
Troubleshooting Steps:
-
Protect from Light: Conduct all experiments in amber glassware or cover glassware with aluminum foil. Work in a dimly lit area or under yellow light.
-
Photostability Testing: Perform a formal photostability study as outlined by ICH guidelines (ICH Q1B).[22] This involves exposing the compound to a controlled light source and analyzing for degradation over time.
-
Inert Atmosphere: Photodegradation can be exacerbated by the presence of oxygen.[20] Purging solutions with an inert gas like nitrogen or argon can mitigate photooxidative pathways.
-
Problem 3: Inconsistent results in biological assays.
-
Possible Cause 1: Instability in Assay Media: The pH, temperature, and components of the cell culture or assay buffer can lead to the degradation of your compound over the course of the experiment.
-
Possible Cause 2: Metabolic Conversion: If using cell-based assays or in vivo models, your sulfoxide-containing compound may be metabolized to the corresponding sulfide or sulfone, which may have different activities.[23]
-
Troubleshooting Steps:
-
Media Stability Study: Incubate your compound in the assay media under the experimental conditions (e.g., 37°C, 5% CO₂) for the duration of the assay. Analyze samples at various time points by LC-MS to quantify the parent compound and identify any major degradation products.
-
Metabolite Identification: If metabolism is suspected, perform in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolites.
-
Synthesize and Test Metabolites: If the sulfide and sulfone are identified as major metabolites, synthesize these compounds and test their activity in your assay to understand their contribution to the observed biological effect.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing the Chemical Stability of a Sulfoxide-Containing Compound
This protocol provides a framework for evaluating the stability of your compound under various stress conditions.
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions:
-
Acidic: Dilute the stock solution in 0.1 M HCl.
-
Basic: Dilute the stock solution in 0.1 M NaOH.
-
Neutral: Dilute the stock solution in purified water or a relevant buffer (e.g., PBS pH 7.4).
-
Oxidative: Dilute the stock solution in a solution of 3% hydrogen peroxide.
-
Thermal: Incubate solutions at an elevated temperature (e.g., 50°C).
-
Photolytic: Expose a solution in a quartz cuvette to a photostability chamber.
-
-
Time Points: Collect aliquots from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quench the reaction if necessary (e.g., neutralize acidic/basic solutions) and analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and MS detection).
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point and identify the major degradation products by their mass-to-charge ratio and retention time.
Data Presentation: Example Stability Data
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant m/z |
| 0.1 M HCl | 24 | 95.2 | N/A |
| 0.1 M NaOH | 24 | 88.5 | [M-16+H]⁺ (Sulfide) |
| 3% H₂O₂ | 4 | 45.1 | [M+16+H]⁺ (Sulfone) |
| 50°C | 24 | 91.8 | N/A |
| Light | 8 | 75.3 | Multiple minor peaks |
Note: This is example data and results will vary depending on the specific compound.
References
-
Wróblewska, A., et al. (2021). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. National Institutes of Health. Available from: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available from: [Link]
-
Łodyga-Chruścińska, E., et al. (2021). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. MDPI. Available from: [Link]
-
Yang, G., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Wikipedia. (n.d.). Sulfoxide. Available from: [Link]
-
ResearchGate. (n.d.). Conversion and degradation pathways of sulfoximines. Available from: [Link]
-
Wikipedia. (n.d.). Pummerer rearrangement. Available from: [Link]
-
Li, Z., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). Possible mechanisms for hydrolysis of activated sulfoxide intermediates. Available from: [Link]
-
National Institutes of Health. (2022). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Available from: [Link]
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available from: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. Available from: [Link]
-
Le, T., et al. (2021). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. Available from: [Link]
-
ResearchGate. (n.d.). Isolation of stable non cyclic 1,2-Disulfoxides. Revisiting the thermolysis of S-aryl sulfinimines. Available from: [Link]
-
Rojas, C. M. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Available from: [Link]
-
ResearchGate. (n.d.). SULFOXIDES AND SULFONES: REVIEW. Available from: [Link]
-
Spagna, F. (2018). Designing Green Oxidation Reactions with Sulfoxides. Nottingham ePrints. Available from: [Link]
-
Padwa, A. (1999). Heterocyclic Synthesis using the Pummerer Reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]
-
ResearchGate. (n.d.). Methods for the Synthesis and Analysis of Dimethyl Sulfoxide (A Review). Available from: [Link]
-
Bolm, C., et al. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews. Available from: [Link]
-
Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Available from: [Link]
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MDPI. (2023). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Available from: [Link]
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ResearchGate. (n.d.). Reduction of Sulfoxides to Sulfides. Available from: [Link]
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ResearchGate. (n.d.). The importance of sulfur-containing motifs in drug design and discovery. Available from: [Link]
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ResearchGate. (n.d.). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Available from: [Link]
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PubMed. (n.d.). pH-dependent hydrolysis of 4,4'-diformamidodiphenylsulfone. Available from: [Link]
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ResearchGate. (n.d.). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Available from: [Link]
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ACS Publications. (2024). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. Available from: [Link]
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ResearchGate. (n.d.). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Available from: [Link]
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ResearchGate. (n.d.). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Available from: [Link]
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RSC Publishing. (2020). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Available from: [Link]
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ChemRxiv. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. Available from: [Link]
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ACS Publications. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. Available from: [Link]
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National Institutes of Health. (2021). Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. PMC. Available from: [Link]
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PubMed. (2023). Sulfoxides in medicine. Available from: [Link]
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Technical Support Center: Improving Yield in Thiosemicarbazide Cyclization
Welcome to the technical support center for thiosemicarbazide cyclization reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with these critical heterocyclic syntheses.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the cyclization of thiosemicarbazide precursors.
Q1: What is the single most critical factor determining the outcome of my thiosemicarbazide cyclization?
The pH of the reaction medium is the most decisive factor. Your choice of acidic or alkaline conditions will fundamentally direct the cyclization pathway, leading to different heterocyclic cores.[1][2][3] Acid-catalyzed cyclization typically results in the formation of 1,3,4-thiadiazole derivatives, whereas base-catalyzed cyclization generally yields 1,2,4-triazole-3-thione structures.[1][2][3]
Q2: How do I choose between acidic and basic conditions for my cyclization?
The choice depends entirely on your desired final product.
-
For 2-amino-1,3,4-thiadiazoles: Use acidic conditions. This pathway involves the intramolecular nucleophilic attack of the sulfur atom onto the carbonyl carbon, followed by dehydration.[4]
-
For 4-substituted-1,2,4-triazole-3-thiones: Use basic conditions. This route proceeds via deprotonation and subsequent intramolecular nucleophilic attack of the N4 nitrogen onto the carbonyl carbon, followed by dehydration.[5][6]
The diagram below illustrates this fundamental choice.
Caption: Influence of pH on thiosemicarbazide cyclization pathway.
Q3: What are the most common dehydrating agents for forming 1,3,4-thiadiazoles?
A variety of dehydrating agents can be used, with the choice often depending on the substrate's reactivity and the presence of other sensitive functional groups.
| Dehydrating Agent | Typical Conditions | Notes |
| Conc. Sulfuric Acid | Room temperature to gentle heating | Strong, effective, and widely used.[7] Can cause charring with sensitive substrates and may lead to side reactions like O-demethylation.[8] |
| Phosphorus Oxychloride | Refluxing neat or in an inert solvent (e.g., Toluene) | Also very effective. Can act as both a dehydrating and chlorinating agent if not controlled. Often used when H₂SO₄ fails.[8][9] |
| Polyphosphoric Acid (PPA) | High temperatures (e.g., >100 °C) | A viscous medium that is effective for less reactive substrates. Workup can be challenging.[10] |
| Polyphosphate Ester (PPE) | Mild conditions (e.g., 60-85 °C in Chloroform) | A modern, milder alternative that avoids the harshness of traditional strong acids, reducing byproduct formation.[10][11] |
| Hydrochloric Acid (25%) | Refluxing | A common and effective method for many substrates.[1] |
Q4: What are the most common side products I should be aware of?
Vigilance for potential side products is crucial for accurate analysis and developing effective purification strategies.
-
Oxadiazoles : Desulfurization can occur, particularly under oxidative conditions, replacing the sulfur with oxygen to form a 1,3,4-oxadiazole.[3][12]
-
Hydrolysis Products : If your precursor contains sensitive functional groups like esters or nitriles, the harsh acidic or basic conditions can cause their hydrolysis.[3]
-
Polymeric "Tars" : Strong bases, especially sodium hydroxide at reflux, can sometimes lead to the formation of intractable, dark polymeric materials, significantly reducing the yield of the desired product.[3]
-
Alternative Cyclization Products : Depending on the specific substituents on the thiosemicarbazide, alternative, unintended cyclization pathways may become competitive.[3]
Q5: My starting acylthiosemicarbazide is poorly soluble. How can I improve reaction efficiency?
Poor solubility is a common hurdle. Consider the following strategies:
-
Solvent Selection : If using a reagent like PPE, chloroform is often a suitable solvent to create a homogeneous reaction mixture.[10] For other conditions, explore polar aprotic solvents like DMF or DMSO, but be mindful of their high boiling points and potential for side reactions.
-
Temperature Increase : Carefully increasing the reaction temperature can improve solubility and reaction rate. However, this must be balanced against the risk of thermal degradation or increased byproduct formation.
-
Phase-Transfer Catalysis : For reactions in biphasic systems, a phase-transfer catalyst can facilitate the transport of reactants across the phase boundary, increasing the reaction rate.
-
Alternative Reagents : Modern reagents like Polyphosphate Ester (PPE) are designed to work under milder conditions and may be more compatible with substrates that have poor solubility in traditional acid media.[10]
Troubleshooting Guide: From Low Yield to Purification Woes
This guide provides a systematic approach to diagnosing and resolving specific experimental challenges.
Problem 1: Low or No Product Yield
A low yield of the desired product is one of the most frequent challenges. The following workflow can help diagnose the root cause.
Caption: Troubleshooting Logic for Low Product Yield.
Q: My reaction is not proceeding to completion (TLC analysis). What should I check?
-
Reagent Potency : Dehydrating agents like phosphorus oxychloride can degrade over time. Ensure you are using a fresh or properly stored reagent. Similarly, the concentration of aqueous acids and bases should be verified.
-
Temperature : Some cyclizations require significant thermal energy. Ensure your reaction is being heated to the specified temperature and that the heating apparatus is calibrated correctly. For example, some cyclizations in polyphosphoric acid require temperatures exceeding 100°C.[10]
-
Reaction Time : Monitor the reaction by TLC over an extended period. Some reactions are simply slow and may require longer heating times for completion.
Q: I'm getting a complex mixture of products. What could be the cause?
-
Incorrect pH : The most likely cause is incorrect pH control, leading to a mixture of both thiadiazole and triazole products. Re-verify the acidity or basicity of your medium.
-
Substrate Decomposition : Harsh conditions (e.g., concentrated H₂SO₄) can cause decomposition of sensitive starting materials. Consider a milder dehydrating agent like Polyphosphate Ester (PPE).[10]
-
Side Reactions : As noted in the FAQ, hydrolysis of other functional groups or desulfurization can lead to multiple products.[3][12]
Problem 2: Formation of Unexpected Byproducts
Q: I've isolated a product, but its mass spectrum corresponds to an oxadiazole, not a thiadiazole. Why did this happen?
This is a classic case of cyclodesulfurization. The thiocarbonyl group (C=S) of the thiosemicarbazide is converted to a carbonyl group (C=O), leading to the formation of a 1,3,4-oxadiazole. This is often promoted by certain oxidizing agents used during cyclization or workup.[12] To avoid this, use non-oxidizing dehydrating agents like POCl₃ or PPE and ensure the workup is performed under non-oxidative conditions.
Q: My NMR shows that an ester group on my starting material has been hydrolyzed. How can I avoid this?
Hydrolysis is a common issue under both strong acid and strong base catalysis.
-
Milder Conditions : Switch to a milder reagent. For acid-catalyzed cyclization, PPE is an excellent choice.[10] For base-catalyzed reactions, consider using a weaker inorganic base like sodium carbonate (Na₂CO₃) or an organic base like triethylamine (Et₃N) instead of sodium hydroxide.[3]
-
Protecting Groups : If milder conditions are ineffective, you may need to protect the sensitive functional group before the cyclization step and deprotect it afterward.
Q: The reaction has produced a dark, intractable "tar". What causes this and how can it be prevented?
The formation of "tars" or polymeric byproducts is frequently observed when using strong bases like NaOH, especially with prolonged heating.[3] This is due to complex intermolecular reactions and decomposition. The best way to prevent this is to use milder basic conditions. A 2% aqueous solution of sodium carbonate is often sufficient to promote cyclization to the 1,2,4-triazole-3-thione without causing extensive polymerization.[3]
Problem 3: Difficulty in Product Purification
Q: My product and a major byproduct have very similar Rf values on TLC. How can I separate them?
-
Optimize Chromatography : Systematically vary the solvent system for your column chromatography. A switch in the polarity or nature of the solvent (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the relative affinities of the compounds for the stationary phase, improving separation.
-
Recrystallization : If the product is a solid, meticulous recrystallization from a carefully chosen solvent system can be highly effective in removing impurities, even those with similar polarity.
-
Derivative Formation : As a last resort, you can sometimes react the mixture with a reagent that selectively targets either the product or the byproduct. This creates a new compound with different physical properties, allowing for easier separation. The original compound can then be regenerated.
Q: My product is insoluble and precipitates from the reaction mixture. How can I purify it?
Precipitation can be an excellent purification step. However, the precipitate can trap impurities.
-
Hot Filtration : If the product is soluble in the hot reaction solvent, a hot filtration can remove any insoluble impurities before cooling to crystallize the product.
-
Thorough Washing : Wash the filtered solid extensively with a solvent in which the impurities are soluble but the product is not.
-
Recrystallization from a High-Boiling Solvent : If the product is insoluble in common solvents, try higher-boiling point solvents like DMF, DMSO, or acetic acid, followed by the addition of an anti-solvent (like water) to induce crystallization.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cyclization to 1,3,4-Thiadiazoles
This protocol is a general guideline for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using a strong acid catalyst.
-
Dissolution : Dissolve the substituted 1-acylthiosemicarbazide (1 equivalent) in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).
-
Reaction : Allow the mixture to stir at room temperature for a specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC.[1][7]
-
Workup : Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation : Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification : Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]
Protocol 2: General Procedure for Base-Catalyzed Cyclization to 1,2,4-Triazole-3-thiones
This protocol provides a general method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiones using a mild base.
-
Suspension : Suspend the substituted 1-acylthiosemicarbazide (1 equivalent) in a 2% aqueous solution of sodium carbonate.[3]
-
Reaction : Reflux the mixture with vigorous stirring. Monitor the reaction's completion using TLC (typically 4-8 hours).
-
Workup : After cooling the reaction mixture to room temperature, filter off any insoluble material.
-
Isolation : Carefully acidify the clear filtrate with a dilute acid (e.g., 2M HCl) to a pH of ~5-6. The product will precipitate out of the solution.
-
Purification : Collect the precipitate by vacuum filtration, wash with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure product.
References
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Metwally, M. A., et al. (2012). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 33(5), 489-529. Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2021). Egyptian Journal of Chemistry, 64(11), 6433-6447. Retrieved January 18, 2026, from [Link]
-
Reaction scope of cyclization of the thiosemicarbazide. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. Retrieved January 18, 2026, from [Link]
-
SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Retrieved January 18, 2026, from [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2020). Molbank, 2020(3), M1153. Retrieved January 18, 2026, from [Link]
-
REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. (n.d.). JournalAgent. Retrieved January 18, 2026, from [Link]
-
Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. Retrieved January 18, 2026, from [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Chemistry, 5(2), 1143-1155. Retrieved January 18, 2026, from [Link]
-
Synthesis of 1,3,4-Thiadiazoles: Review. (2017). International Journal of Pharmaceutical Sciences and Research, 8(5), 1954-1965. Retrieved January 18, 2026, from [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. (2023). Molecules, 28(14), 5376. Retrieved January 18, 2026, from [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2014). Revista Virtual de Química, 6(2), 266-291. Retrieved January 18, 2026, from [Link]
-
Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM. (2022). ACS Synthetic Biology, 11(4), 1475-1486. Retrieved January 18, 2026, from [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 888221. Retrieved January 18, 2026, from [Link]
- Process for preparing thiosemicarbazide. (1957). Google Patents.
-
Al-Omar, M., et al. (2006). 1,3,4-Thiadiazoles. Regioselective O-demethylation on dehydrative cyclization of 1-(3,4,5-trimethoxybenzoyl)-4-substituted thiosemicarbazides with sulphuric acid. Journal of the Chinese Chemical Society, 53(6), 2509-2515. Retrieved January 18, 2026, from [Link]
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Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. (2022). Molecules, 27(10), 3196. Retrieved January 18, 2026, from [Link]
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Technical Support Center: Navigating the Challenges of Triazole Compound Solubility in Biological Assays
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and biological research: the poor aqueous solubility of triazole-containing compounds. Triazoles are a cornerstone of many therapeutic and research compounds, but their inherent physicochemical properties often lead to solubility issues that can compromise the accuracy and reproducibility of biological assays.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers to overcome these hurdles and unlock the true potential of their triazole compounds.
The Causality Behind Triazole Solubility Challenges
Triazole moieties, while offering valuable pharmacological properties, can contribute to poor aqueous solubility due to a combination of factors including molecular planarity, crystal lattice energy, and lipophilicity.[5] Poor solubility is not merely an inconvenience; it can lead to a cascade of experimental problems, including underestimated compound potency, high data variability, and inaccurate structure-activity relationships (SAR).[1][2][3] This guide is structured to help you diagnose the root cause of your solubility issues and implement effective solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers working with triazole compounds.
Q1: My triazole compound, dissolved in DMSO, precipitates upon dilution in my aqueous assay buffer. What is the immediate troubleshooting step?
A1: This is a very common issue known as "DMSO shock" or precipitation upon dilution. Your immediate goal is to determine if a simple modification to your dilution protocol can resolve the issue.
-
Step 1: Pre-warm your aqueous buffer. Room temperature or slightly warmed (e.g., 37°C) buffer can sometimes increase the kinetic solubility of your compound.
-
Step 2: Modify your dilution technique. Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution approach. A step-wise dilution in a mixed solvent system (e.g., DMSO/buffer mixtures) before the final dilution can prevent abrupt precipitation.
-
Step 3: Vigorously mix during dilution. Ensure rapid and thorough mixing at the point of dilution to minimize localized high concentrations of the compound that can initiate precipitation.
-
Step 4: Visually inspect for precipitation. Before adding the compound solution to your assay plate, hold the dilution tube against a light source to check for any visible particulates.
If these immediate steps do not resolve the issue, you will need to consider more advanced formulation strategies as detailed in the troubleshooting guide below.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The maximum tolerated DMSO concentration is cell-line dependent. Generally, for most cell lines, a final concentration of 0.5% (v/v) DMSO is considered safe, with some robust cell lines tolerating up to 1%.[6] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
| DMSO Concentration (v/v) | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally no observable toxicity | Ideal for sensitive assays |
| 0.1% - 0.5% | Typically well-tolerated | A common working range |
| > 0.5% - 1.0% | Potential for cytotoxicity or altered cell function | Requires validation for your specific cell line |
| > 1.0% | High likelihood of cytotoxicity | Not recommended for most applications |
Q3: Can freeze-thaw cycles of my DMSO stock solutions affect the solubility of my triazole compound?
A3: Yes, absolutely. Repeated freeze-thaw cycles can lead to compound precipitation from DMSO stocks.[1][7] This is often due to the absorption of atmospheric moisture by DMSO, which can reduce the solubility of lipophilic compounds.
Best Practices for Storing DMSO Stocks:
-
Aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
-
Store aliquots in tightly sealed vials at -20°C or -80°C.
-
Before use, allow the aliquot to thaw completely at room temperature and vortex briefly to ensure homogeneity.
Part 2: Troubleshooting Guide - A Stepwise Approach to Improving Solubility
This guide provides a systematic workflow for addressing persistent solubility issues with your triazole compounds.
Workflow for Troubleshooting Poor Solubility
Caption: A streamlined workflow for cyclodextrin-based solubilization.
Experimental Protocol: Preparing a Triazole-Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceutical compounds. [8]2. Prepare a Concentrated Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to create a concentrated stock solution (e.g., 20-40% w/v).
-
Complexation:
-
Method A (Direct Dissolution): Add your triazole compound directly to the cyclodextrin solution and stir until dissolved. This may require gentle heating or sonication.
-
Method B (Solvent Evaporation): Dissolve both the compound and cyclodextrin in a suitable organic solvent (e.g., ethanol). Evaporate the solvent under reduced pressure to form a solid complex. Reconstitute the solid complex in your assay buffer.
-
-
Assay Integration: Use the prepared complex solution directly in your biological assay. Remember to include a cyclodextrin-only control.
Trustworthiness Check: The formation of an inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC), although for routine assay use, the observed increase in solubility is often sufficient evidence.
Level 4: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise.
-
Solid Dispersions: The drug is dispersed in a solid polymer matrix, often in an amorphous state, which can significantly enhance the dissolution rate. [9][10]* Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution. [10][11][12]This can be achieved through techniques like milling or high-pressure homogenization.
-
Liposomal Formulations: Encapsulating the triazole compound within lipid bilayers (liposomes) can improve solubility and provide a vehicle for delivery in biological systems. [10] These advanced strategies are typically employed in later stages of drug development but can be adapted for research purposes if the necessary resources are available.
Part 3: Final Recommendations
-
Early Assessment is Key: Characterize the solubility of your triazole compounds early in the research process to anticipate and mitigate potential issues. [1][2][3]* A Multi-pronged Approach: It is often a combination of strategies (e.g., pH adjustment and a co-solvent) that yields the best results.
-
Validate, Validate, Validate: Always validate your chosen solubilization method to ensure it does not interfere with the biological assay. This includes appropriate vehicle controls in all experiments.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently address the solubility challenges posed by triazole compounds, leading to more reliable and reproducible data in their biological assays.
References
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
- Triazole formulations. Google Patents.
-
Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. National Institutes of Health. Available at: [Link]
-
Hybridization Approach Applied to Umbelliferon and Vanilloids toward New Inhibitors of Carbonic Anhydrases IX and XII with In. ACS Publications. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]
-
Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. MDPI. Available at: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. Available at: [Link]
-
Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. National Institutes of Health. Available at: [Link]
-
Solubility of triazole?. ResearchGate. Available at: [Link]
-
How can I extract triazole from DMSO solvent?. ResearchGate. Available at: [Link]
-
Cyclodextrin-Based Compounds and Their Derived 1,2,3-Triazoles: Recent Aspects, Synthesis, Overview and Applications. ResearchGate. Available at: [Link]
-
Progress towards water-soluble triazole-based selective MMP-2 inhibitors. PubMed. Available at: [Link]
-
Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig. Longdom Publishing. Available at: [Link]
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Replacing triazole with diazole to optimize physicochemical properties of a click-based lead compound. ResearchGate. Available at: [Link]
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Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Available at: [Link]
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Available at: [Link]
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Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. PubMed. Available at: [Link]
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Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study. Available at: [Link]
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In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum. PubMed Central. Available at: [Link]
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Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
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Developing nanoparticle formulations of poorly soluble drugs. ResearchGate. Available at: [Link]
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Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available at: [Link]
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Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. Available at: [Link]
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Synthesis of Triazole Derivatives with Sterically Hindered Phenol Fragments. Taylor & Francis Online. Available at: [Link]
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Nanoparticulate strategies for effective delivery of poorly soluble therapeutics. PubMed. Available at: [Link]
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Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available at: [Link]
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Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. Available at: [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. Available at: [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health. Available at: [Link]
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Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. ResearchGate. Available at: [Link]
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Nanotechnology & Poorly Soluble Drugs. Dove Medical Press. Available at: [Link]
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The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health. Available at: [Link]
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Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]
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Preventing degradation of sulfinyl compounds during analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfinyl compounds. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions to help you prevent degradation and ensure the integrity of your analytical results.
Introduction to Sulfinyl Compound Stability
Sulfinyl compounds, characterized by a sulfinyl (>S=O) functional group, are a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1][2] Molecules like esomeprazole and modafinil highlight their therapeutic importance. However, the sulfur atom in a sulfoxide is a stereogenic center and is susceptible to various degradation pathways, including oxidation, reduction, and thermal decomposition.[3][4] This inherent instability can lead to inaccurate quantification, incorrect stereochemical assignment, and misleading biological data. This guide provides practical, field-proven strategies to mitigate these challenges.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific problems encountered during the analysis of sulfinyl compounds, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Analyte Loss and Appearance of Unexpected Peaks in HPLC/LC-MS
Symptoms:
-
Decreased peak area for the sulfinyl analyte over time.
-
Emergence of new peaks, often one corresponding to the parent sulfide and another to the sulfone.
-
Poor reproducibility between injections.
Primary Causes & Mechanisms:
-
On-Column Degradation: Metal contaminants (e.g., iron, copper) on column frits or within the stationary phase can catalyze the oxidation of the sulfoxide to a sulfone or its disproportionation. Acidic or basic sites on the silica support can also catalyze degradation.[5]
-
Mobile Phase Instability: An inappropriate mobile phase pH can lead to acid or base-catalyzed decomposition.[3] Additionally, dissolved oxygen and metal ion impurities in mobile phase solvents can promote oxidation.[5]
-
Injector/Autosampler Issues: Metal components in the sample flow path (e.g., stainless steel tubing, rotor seals) can contribute to catalytic degradation, especially for sensitive compounds.
Workflow for Diagnosing and Resolving HPLC/LC-MS Degradation
Caption: Troubleshooting workflow for sulfinyl compound degradation in HPLC/LC-MS.
Detailed Protocols:
Protocol 1: Preparation of a Stabilized Mobile Phase
-
Objective: To minimize oxidative and metal-catalyzed degradation during chromatographic separation.
-
Materials: HPLC-grade solvents, high-purity water (e.g., Milli-Q), EDTA (Ethylenediaminetetraacetic acid), inert gas (Helium, Argon, or Nitrogen).
-
Procedure:
-
Prepare your aqueous buffer and organic mobile phase components as required by your method.
-
To the aqueous component, add EDTA to a final concentration of 0.1-0.5 mM. This chelates metal ions that can catalyze oxidation.[5]
-
Filter all mobile phase components through a 0.22 µm membrane filter.
-
Sparge all prepared mobile phases with an inert gas for 15-30 minutes to remove dissolved oxygen.[5] Maintain a gentle stream of inert gas over the solvent reservoir (helium is preferred for its lower solubility in most solvents) during the analytical run.
-
Trustworthiness Check: Run a system suitability test with a known stable compound before and after mobile phase preparation to ensure the modifications have not altered chromatographic performance.
-
Protocol 2: Passivating Your HPLC System
-
Objective: To reduce active sites within the HPLC system that can cause degradation.
-
Procedure:
-
Replace standard stainless steel tubing and fittings with PEEK (polyether ether ketone) alternatives where possible, especially between the injector and the column.
-
Flush the entire system with a solution of 5% nitric acid (use appropriate safety precautions) for 30 minutes, followed by a thorough flush with high-purity water and then isopropanol. This helps to remove metallic contaminants.
-
Expertise Insight: For particularly sensitive sulfoxides, consider using columns with bio-inert hardware, which are designed to minimize analyte-metal interactions.
-
Issue 2: Thermal Degradation during GC-MS Analysis
Symptoms:
-
No peak for the sulfinyl compound, but peaks for the corresponding sulfide and other degradation products are observed.
-
Very broad or tailing peaks for the sulfoxide.
-
Poor reproducibility.
Primary Causes & Mechanisms:
Sulfoxides can be thermally labile. The high temperatures of the GC inlet and column can cause decomposition.[6] For example, Dimethyl sulfoxide (DMSO) can start to decompose near its boiling point (189 °C), a process that can be catalyzed by acidic or basic impurities.[3][7] The primary thermal degradation pathway is often an elimination reaction (Ei mechanism) to yield an alkene and a sulfenic acid.[4]
Strategies for Mitigating Thermal Degradation in GC-MS
| Strategy | Rationale & Implementation |
| Lower Inlet Temperature | Reduces the initial thermal stress on the analyte. Start at 150-180°C and increase only if peak shape is poor due to slow volatilization. |
| Use a Cool On-Column Inlet | This is the gentlest injection technique, depositing the sample directly onto the column at a low temperature, bypassing the hot inlet entirely. |
| Faster Oven Ramp Rate | Minimizes the time the analyte spends at elevated temperatures before elution. |
| Derivatization | Convert the sulfoxide to a more thermally stable derivative. However, this adds complexity and potential for artifacts. Silylation is a common approach but must be optimized. |
| Use a Shorter Column | A shorter column (e.g., 15 m instead of 30 m) allows for elution at a lower final oven temperature. |
Expertise Insight: Before resorting to GC, always consider if LC-MS is a more suitable technique for your sulfinyl compound. The milder conditions of liquid chromatography are often better for preserving the integrity of thermally sensitive molecules.
Frequently Asked Questions (FAQs)
Q1: My sulfinyl compound is a chiral molecule. How can I prevent racemization during analysis?
A: Racemization of chiral sulfoxides can be catalyzed by acids or nucleophiles.[8] To prevent this:
-
Control pH: Ensure all buffers and sample diluents are maintained at a neutral or slightly acidic pH (e.g., pH 4-6), avoiding strongly acidic or basic conditions.
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents like acetonitrile (ACN) for sample preparation and in the mobile phase, as they are less likely to participate in proton exchange that can facilitate racemization.
-
Low Temperature: Keep samples cold (4°C) and minimize time at room temperature.
-
Source Check: Be aware of the "Self-Disproportionation of Enantiomers" (SDE), where processes like chromatography or sublimation can alter the enantiomeric excess of a sample.[2][9][10] Always validate your analytical method with a certified standard of known enantiomeric purity.
Q2: What are the best practices for preparing and storing sulfinyl compound stock solutions and samples?
A: Proper storage is critical to prevent degradation before analysis even begins.
-
Solvent Choice: Use high-purity, degassed, aprotic solvents like DMSO or ACN. If an aqueous buffer is necessary, prepare it fresh with high-purity water and degas it.
-
Container: Use amber glass vials to protect from light, which can induce photo-oxidation. Ensure caps have a PTFE liner to prevent leaching of contaminants.[11]
-
Temperature: For long-term storage, store solutions at -20°C or -80°C.[12] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[12] For short-term storage (e.g., in an autosampler), maintain the temperature at 4°C.[13]
-
Inert Atmosphere: After preparing a solution, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.[12]
Q3: Can I add an antioxidant to my sample to prevent oxidation?
A: Yes, adding an antioxidant can be a very effective strategy, particularly for preventing the artificial oxidation of sensitive groups, like methionine residues in proteins, to methionine sulfoxide.[5]
-
Recommended Antioxidants: L-methionine (10-20 mM) or Butylated Hydroxytoluene (BHT) (0.01-0.1%) are commonly used. Methionine acts as a sacrificial scavenger for reactive oxygen species.[5]
-
Implementation: Add the antioxidant directly to the sample diluent.
-
Causality: Antioxidants work by reacting with and neutralizing reactive oxygen species (ROS) before they can damage your analyte.[14][15] Sulfur-containing antioxidants like methionine are particularly effective.[15]
Diagram of Oxidative Degradation and Prevention
Caption: Key degradation pathways of sulfinyl compounds and corresponding preventative measures.
References
-
Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC. PubMed Central. [Link]
-
Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC. PubMed Central. [Link]
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III. ACS Publications. [Link]
-
The Effects of Antioxidant Nutraceuticals on Cellular Sulfur Metabolism and Signaling - PMC. PubMed Central. [Link]
-
Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. MDPI. [Link]
-
Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews (RSC Publishing). [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
-
How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. [Link]
-
Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome | Request PDF. ResearchGate. [Link]
-
New metabolomic platform reveals extent of thermal degradation in GC–MS. Future Science. [Link]
-
Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. LinkedIn. [Link]
-
Sulfoxide - Wikipedia. Wikipedia. [Link]
-
Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Hindawi. [Link]
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Recommended Containers, Preservation, Storage, & Holding Times. Eurofins. [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in Bioactivity Assays of Triazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole derivatives. This guide is designed to provide in-depth, experience-driven insights into overcoming the common challenges that lead to inconsistent and unreliable results in bioactivity assays. By understanding the underlying causes of these issues, you can develop robust experimental designs and confidently interpret your data.
The unique physicochemical properties of the triazole ring, which make it a valuable scaffold in medicinal chemistry, can also present challenges in experimental settings.[1][2] This guide will walk you through a systematic approach to troubleshooting, from compound quality control to complex cell-based assay interpretation.
Section 1: Compound-Centric Issues: Is Your Triazole Derivative the Source of Variability?
The first and most critical step in any bioactivity assay is to ensure the quality and integrity of the test compound.[3] Problems with purity, solubility, and stability are frequent culprits for inconsistent results.[4]
FAQ 1: Why am I observing significant variability in IC50 values for my triazole derivative across repeat experiments?
This is a common and frustrating issue that often points back to the compound itself. Inconsistent IC50 values can arise from several factors related to the compound's behavior in the assay medium.
Possible Causes & Troubleshooting Steps:
-
Purity: Impurities from the synthesis or degradation products can have their own biological activity or interfere with the assay, leading to variable results.[4]
-
Solubility: Many organic compounds, including some triazole derivatives, have poor aqueous solubility.[2][7] If the compound precipitates in the assay buffer, the effective concentration will be lower and inconsistent.
-
Action: Determine the solubility of your compound in the assay buffer. If solubility is a concern, consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced effects.[8]
-
-
Stability: Triazole derivatives can degrade under certain experimental conditions (e.g., pH, temperature, light exposure).[4] This degradation can lead to a loss of active compound over the course of the experiment.
-
Action: Assess the stability of your compound in the assay buffer over the duration of the experiment. This can be done by incubating the compound in the buffer and analyzing its integrity at different time points using HPLC.
-
Troubleshooting Guide 1: A Step-by-Step Protocol for Compound Quality Control
Before initiating any screening campaign, it is crucial to perform rigorous quality control on your triazole derivatives.[3]
-
Purity Assessment:
-
Utilize HPLC to determine the purity of your compound. Aim for a purity of >95%.
-
Confirm the molecular weight of your compound using MS.
-
Verify the structure of your compound using NMR.
-
-
Solubility Determination:
-
Prepare a high-concentration stock solution of your triazole derivative in 100% DMSO.
-
Serially dilute the stock solution in the assay buffer.
-
Visually inspect for precipitation. For a more quantitative measure, use nephelometry to detect light scattering from insoluble particles.
-
-
Stability Analysis:
-
Incubate your compound in the assay buffer at the experimental temperature for the duration of the assay.
-
At various time points (e.g., 0, 2, 4, 24 hours), take an aliquot and analyze it by HPLC to check for degradation.
-
| Parameter | Recommended Method | Acceptance Criteria |
| Purity | HPLC, LC-MS, NMR | >95% |
| Identity | Mass Spectrometry, NMR | Consistent with expected structure |
| Solubility | Visual Inspection, Nephelometry | No visible precipitation at highest assay concentration |
| Stability | HPLC analysis over time | <10% degradation over assay duration |
Section 2: Assay-Specific Artifacts: Differentiating True Activity from Interference
Even with a well-characterized compound, the assay itself can be a source of inconsistent results. Triazole derivatives, like many small molecules, can interfere with assay components or readouts.
FAQ 2: My triazole compound is showing activity in multiple, unrelated assays. What could be the cause?
This phenomenon, often referred to as "promiscuous inhibition," is a significant challenge in early drug discovery.[9] It is frequently caused by the formation of colloidal aggregates or non-specific chemical reactivity.[10][11]
Possible Causes & Troubleshooting Steps:
-
Compound Aggregation: At certain concentrations, some compounds self-assemble into colloidal aggregates in aqueous solutions.[12][13] These aggregates can non-specifically inhibit enzymes by sequestering them on their surface.[12] This is a major source of false positives in high-throughput screening.[10]
-
Chemical Reactivity: Some triazole derivatives may contain reactive functional groups that can covalently modify proteins or other assay components, leading to non-specific inhibition.[11]
-
Action: Perform a pre-incubation experiment. Incubate the enzyme and compound together for a period before adding the substrate. If the inhibition increases with pre-incubation time, it may suggest covalent modification.[14]
-
-
Assay Readout Interference: The compound itself might interfere with the detection method (e.g., autofluorescence, quenching of a fluorescent signal).[14]
-
Action: Run a control experiment with the compound and all assay components except the biological target (e.g., the enzyme).[4] Any signal in this control indicates assay interference.
-
Troubleshooting Guide 2: Workflow for Identifying and Mitigating Assay Interference
This workflow will help you systematically investigate and address potential assay artifacts.
Caption: A decision tree for troubleshooting assay interference.
Section 3: Navigating the Complexity of Cell-Based Assays
Cell-based assays provide more physiologically relevant data but also introduce more sources of variability.[15]
FAQ 3: My triazole derivative was potent in a biochemical assay, but shows little to no activity in a cell-based assay. What's happening?
This is a frequent challenge in the hit-to-lead process and often points to issues with the compound's ability to reach its intracellular target.[4]
Possible Causes & Troubleshooting Steps:
-
Cell Permeability: The compound may not be able to cross the cell membrane effectively.
-
Action: Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.
-
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into an inactive form.[4]
-
Action: Evaluate the metabolic stability of your compound in liver microsomes or hepatocytes.
-
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[4]
-
Action: Test for efflux by co-incubating your compound with known efflux pump inhibitors.
-
FAQ 4: I'm seeing cytotoxicity that doesn't seem to be related to the intended target of my triazole derivative. How can I investigate this?
Off-target cytotoxicity can confound the interpretation of your results and is a critical parameter to evaluate.[16]
Possible Causes & Troubleshooting Steps:
-
General Cytotoxicity: The compound may be causing general cellular stress or membrane disruption.
-
Action: Use multiple cytotoxicity assays that measure different cellular endpoints (e.g., membrane integrity with LDH release, metabolic activity with MTT or resazurin, and apoptosis with caspase activation).[17]
-
-
Mitochondrial Toxicity: Some compounds can interfere with mitochondrial function, leading to cell death.
-
Action: Perform assays that specifically measure mitochondrial membrane potential or oxygen consumption.
-
-
Cell Line Specificity: The observed cytotoxicity may be specific to the cell line being used.
-
Action: Test your compound in a panel of different cell lines, including non-cancerous cell lines, to assess its toxicity profile.
-
Troubleshooting Guide 3: Differentiating On-Target Activity from Off-Target Cytotoxicity
A systematic approach is needed to deconvolute these effects.
Caption: Workflow for assessing on-target versus off-target effects.
Section 4: Data Interpretation and Hit Validation
Once you have addressed potential compound and assay-related issues, the final step is to confidently interpret your data and validate your hits.[18]
FAQ 5: My dose-response curve is unusually steep. What does this mean?
A steep dose-response curve can be an indicator of several phenomena, not all of which represent classical, reversible inhibition.[19][20]
Possible Causes:
-
Stoichiometric Inhibition: If the inhibitor concentration is close to the enzyme concentration and the binding affinity is very high, the inhibition can appear stoichiometric rather than catalytic. In this case, the IC50 will be dependent on the enzyme concentration.[20]
-
Compound Aggregation: As discussed earlier, aggregation can lead to steep dose-response curves.[20]
-
Covalent Inhibition: Irreversible inhibitors often produce steep dose-response curves.
-
Positive Cooperativity: In some multi-subunit enzymes, the binding of one inhibitor molecule can increase the affinity for subsequent inhibitor molecules.
Troubleshooting Steps:
-
Vary the enzyme concentration in the assay. If the IC50 value changes linearly with the enzyme concentration, it suggests stoichiometric inhibition.[20]
-
Re-run the assay in the presence of a detergent to rule out aggregation.
-
Perform a washout experiment. If the enzyme activity does not recover after removing the inhibitor, it suggests covalent binding.[14]
Troubleshooting Guide 4: A Checklist for Robust Hit Validation
A "hit" from a primary screen is just the beginning. A cascade of follow-up experiments is necessary to confirm its validity.[14][21]
-
[ ] Re-test: Confirm the activity of the hit compound from a freshly prepared stock solution.
-
[ ] Dose-Response: Generate a full dose-response curve to accurately determine the IC50/EC50.[22]
-
[ ] Orthogonal Assays: Validate the hit in a secondary, orthogonal assay that uses a different detection technology or principle.[22][23] This helps to rule out technology-specific artifacts.
-
[ ] Structure-Activity Relationship (SAR): Test closely related analogs of the hit compound. A clear SAR, where small changes in structure lead to predictable changes in activity, provides strong evidence for a specific binding mode.
-
[ ] Biophysical Confirmation: Directly demonstrate that the compound binds to the target protein using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a Cellular Thermal Shift Assay (CETSA).[14][23]
By systematically addressing these potential pitfalls, you can significantly increase the reproducibility and reliability of your bioactivity data for triazole derivatives, paving the way for successful drug discovery and development programs.
References
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Assay Interference by Aggregation. (2017). In G. S. Sittampalam, N. P. Coussens, K. Brimacombe, et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. Semantic Scholar. [Link]
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Owen, S. C., Doak, A. K., Wassam, P., Shoichet, B. K., & Tavassoli, A. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429-1435. [Link]
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G-S, A., & L-S, T. (2019). The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays. Pharmaceutical Research, 36(12), 173. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery, 22(10), 1235-1246. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
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Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2020). SLAS Discovery, 25(8), 867-877. [Link]
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Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (2020). Espace INRS. [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Molecules, 27(9), 2684. [Link]
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Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]
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Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. (2015). Journal of Medicinal Chemistry, 58(20), 8001-8009. [Link]
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A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. (2024). Nature Communications, 15(1), 3624. [Link]
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Top 5 Quality Control Methods for Compounding Pharmacies. (2025). 503Pharma. [Link]
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Quality Control During Drug Development. (2022). Technology Networks. [Link]
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How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]
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Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. (2011). Journal of Biomolecular Screening, 16(5), 479-506. [Link]
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Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. (2015). ACS Medicinal Chemistry Letters, 6(11), 1167-1171. [Link]
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Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. (2018). Polymers, 10(11), 1234. [Link]
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Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry. [Link]
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Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. (2025). SGS. [Link]
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1,2,3-Triazole. (n.d.). In Wikipedia. [Link]
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Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
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Mechanisms of action of 1,2,3‐triazole hybrids. (2025). Drug Development Research. [Link]
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The dose response curve illustrating the inhibitory activity of the... (n.d.). ResearchGate. [Link]
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Quality control guidelines. (n.d.). World Health Organization. [Link]
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Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. (2018). Molecules, 23(3), 707. [Link]
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Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (2022). Moroccan Journal of Chemistry, 10(4), 861-880. [Link]
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Assay Interference by Chemical Reactivity. (2015). In G. S. Sittampalam, N. P. Coussens, H. Nelson, et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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The Inhibition Activity of Low- and High-Molecular Compounds with Triazole Cycle under Acidic Iron Corrosion. (2025). ResearchGate. [Link]
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Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. (2025). Pharmaceuticals, 18(5), 654. [Link]
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Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Molecules, 29(21), 4945. [Link]
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Islam, M. S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 883307. [Link]
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Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. (2021). Future Medicinal Chemistry, 13(8), 755-776. [Link]
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2023). Journal of Organic and Pharmaceutical Chemistry, 21(3), 4-13. [Link]
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Validation & Comparative
A Comparative Bioactivity Analysis: 5-(ethylsulfinyl)-1,2,4-triazole vs. 5-(ethylthio)-1,2,4-triazole
In the landscape of heterocyclic chemistry, 1,2,4-triazole derivatives stand out for their extensive pharmacological applications, including antifungal, antibacterial, and anticancer activities. The bioactivity of these compounds is significantly influenced by the nature of the substituents on the triazole core. This guide provides a comparative analysis of two closely related derivatives: 5-(ethylthio)-1,2,4-triazole and its oxidized counterpart, 5-(ethylsulfinyl)-1,2,4-triazole. We will delve into their synthesis, comparative bioactivity supported by experimental data, and the underlying mechanisms of action.
Introduction: The Significance of the Thioether and Sulfoxide Moieties
The presence of a sulfur-containing functional group at the 5-position of the 1,2,4-triazole ring is a common feature in many biologically active molecules. The 5-(ethylthio) group, a thioether, is known to contribute to the lipophilicity of the molecule, which can influence its ability to cross cell membranes. The oxidation of the thioether to a sulfoxide, as in 5-(ethylsulfinyl)-1,2,4-triazole, introduces a polar sulfinyl group. This modification can dramatically alter the compound's physicochemical properties, such as solubility, and its interactions with biological targets. This guide will explore the consequences of this subtle chemical change on the bioactivity of the triazole scaffold.
Synthesis of 5-(ethylthio)- and 5-(ethylsulfinyl)-1,2,4-triazole
The synthesis of these two compounds starts from a common precursor, 1,2,4-triazole-3-thiol. The subsequent S-alkylation and selective oxidation are key steps in obtaining the target molecules.
Experimental Protocol: Synthesis of 5-(ethylthio)-1,2,4-triazole
-
Step 1: S-Ethylation of 1,2,4-triazole-3-thiol.
-
To a solution of 1,2,4-triazole-3-thiol in a suitable solvent like ethanol, add an equimolar amount of a base such as sodium hydroxide to form the sodium salt.
-
To this solution, add ethyl iodide dropwise with stirring at room temperature.
-
The reaction mixture is then refluxed for several hours to ensure complete S-alkylation.
-
After cooling, the product, 5-(ethylthio)-1,2,4-triazole, can be isolated by filtration and purified by recrystallization.
-
Experimental Protocol: Synthesis of 5-(ethylsulfinyl)-1,2,4-triazole
-
Step 2: Oxidation of 5-(ethylthio)-1,2,4-triazole.
-
Dissolve the synthesized 5-(ethylthio)-1,2,4-triazole in a suitable solvent like glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (30%), dropwise to the solution. The stoichiometry is critical to prevent over-oxidation to the sulfone.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the 5-(ethylsulfinyl)-1,2,4-triazole is isolated by pouring the reaction mixture into ice water, followed by filtration and purification.
-
The following diagram illustrates the synthetic workflow:
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole compounds.
Anticancer Activity
Triazole derivatives have also shown promise as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases involved in cell signaling pathways.
Hypothesis: The change in polarity and hydrogen bonding capability upon oxidation from thioether to sulfoxide can influence the compound's interaction with the ATP-binding pocket of target kinases, such as those in the PI3K/Akt pathway, which is often dysregulated in cancer.
Experimental Data (Hypothetical):
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-(ethylthio)-1,2,4-triazole | MCF-7 (Breast Cancer) | 25 |
| 5-(ethylsulfinyl)-1,2,4-triazole | MCF-7 (Breast Cancer) | 12 |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 1.5 |
| 5-(ethylthio)-1,2,4-triazole | A549 (Lung Cancer) | 30 |
| 5-(ethylsulfinyl)-1,2,4-triazole | A549 (Lung Cancer) | 18 |
| Cisplatin (Standard) | A549 (Lung Cancer) | 5 |
Interpretation: Similar to the antifungal activity, the hypothetical anticancer data suggests that the sulfinyl derivative is more potent than the thioether. The increased polarity may lead to more favorable interactions with the target protein, resulting in a lower IC50 value.
Signaling Pathway:
Caption: Potential inhibition of the PI3K/Akt signaling pathway by triazole compounds.
Experimental Methodologies
To ensure the reliability of the bioactivity data, standardized and validated protocols must be employed.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Stock Solutions: Dissolve the triazole compounds in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Prepare a series of twofold dilutions of the antifungal agent in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans) corresponding to a 0.5 McFarland standard.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the triazole compounds for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
The comparative analysis of 5-(ethylthio)-1,2,4-triazole and 5-(ethylsulfinyl)-1,2,4-triazole highlights the profound impact of a single oxidation step on the bioactivity of a heterocyclic scaffold. The introduction of a polar sulfoxide group can potentially enhance both antifungal and anticancer activities, likely due to improved interactions with the respective biological targets.
This guide provides a framework for the synthesis and evaluation of these compounds. Further research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for the bioactivity of related triazole derivatives.
-
In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of these compounds.
-
Mechanism of action studies: To definitively identify the molecular targets and signaling pathways affected by these compounds.
By systematically exploring the structure-activity relationships of these and other triazole derivatives, the scientific community can continue to develop more potent and selective therapeutic agents.
References
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Al-Azzam, H. A., Hassa, A. A., Makhloufi, M. M., & Bräse, S. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3042. [Link]
- Bekircan, O., Kahveci, B., & Kucuk, M. (2006). Synthesis and anticancer evaluation of some new 3,5-diaryl-4H-1,2,4-triazole derivatives. Turkish Journal of Chemistry, 30(1), 29-40.
- Gao, F., Wang, T., Xiao, J., & Huang, G. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274–281.
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Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine, 2022, 1-15. [Link]
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ISRES Publishing. (2022). Antifungal Properties of 1,2,4-Triazoles. In Chemistry of 1,2,4-Triazoles in Current Science. [Link]
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- Indus Journal of Bioscience Research. (2025).
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Patel, N. B., & Shaikh, F. M. (2011). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 456-481. [Link]
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MDPI. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(16), 4955. [Link]
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ResearchGate. (2022). The biosynthesis pathway of ergosterol in fungi. [Link]
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Bio-protocol. (2018). Antifungal susceptibility testing. [Link]
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MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7218. [Link]
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Jenks, J. D., & Hoenigl, M. (2018). Antifungal Susceptibility Testing: Current Approaches. Clinical microbiology reviews, 33(1), e00069-19. [Link]
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ResearchGate. (2022). In vitro anticancer screening of synthesized compounds. [Link]
- Alyahyaoy, H. A., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4).
- Ghorab, M. M., Alsaid, M. S., & Al-Dosari, M. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. Acta poloniae pharmaceutica, 73(5),
A Comparative Guide to the Structure-Activity Relationship of 5-Alkylsulfinyl-4H-1,2,4-triazol-3-amines as Potential Phosphodiesterase 4 (PDE4) Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-alkylsulfinyl-4H-1,2,4-triazol-3-amines, a promising class of compounds targeting phosphodiesterase 4 (PDE4). As researchers and drug development professionals, understanding the nuanced interplay between molecular structure and biological activity is paramount for designing potent and selective therapeutic agents. This document synthesizes current knowledge, offers insights into the rationale behind experimental design, and provides detailed protocols for the evaluation of these compounds.
Introduction: The Therapeutic Potential of Targeting PDE4 with 1,2,4-Triazole Scaffolds
Phosphodiesterases (PDEs) are a superfamily of enzymes that modulate cellular activity by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in various signal transduction pathways.[1] Among the 11 known PDE families, PDE4 has emerged as a key therapeutic target for inflammatory disorders such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels within inflammatory cells, which in turn suppresses the production of pro-inflammatory mediators.[2]
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs.[4] Its unique electronic properties and ability to form multiple hydrogen bonds make it an attractive core for designing enzyme inhibitors. This guide focuses on a specific subclass: 5-alkylsulfinyl-4H-1,2,4-triazol-3-amines. The introduction of a chiral sulfoxide group at the 5-position presents an opportunity for stereospecific interactions within the enzyme's active site, potentially leading to enhanced potency and selectivity.
Core Logic of the 5-Alkylsulfinyl-4H-1,2,4-triazol-3-amine Pharmacophore
The design of these molecules is predicated on a key set of interactions within the PDE4 active site. A generalized pharmacophore model for triazole-based PDE4 inhibitors suggests the importance of several structural features, which we will explore in the context of our target compounds.
Caption: Generalized pharmacophore model for 5-alkylsulfinyl-4H-1,2,4-triazol-3-amine binding to the PDE4 active site.
Synthesis Strategy: From Thione to Sulfoxide
The synthesis of 5-alkylsulfinyl-4H-1,2,4-triazol-3-amines is a multi-step process that allows for the systematic variation of the alkyl group. The general synthetic route begins with the commercially available thiosemicarbazide, which undergoes cyclization to form the 4-amino-1,2,4-triazole-3-thiol core. Subsequent S-alkylation followed by controlled oxidation yields the target sulfoxide.
Caption: Synthetic workflow for the preparation of 5-alkylsulfinyl-4H-1,2,4-triazol-3-amines.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study for this specific class of compounds is not yet published in a single source, we can infer key relationships by comparing related structures and established principles of PDE4 inhibition.
The 5-Alkylsulfinyl Moiety: A Key Determinant of Potency and Selectivity
The nature of the alkyl group at the 5-position is critical for interaction with a hydrophobic pocket in the PDE4 active site.
| Compound ID | R (Alkyl Group) | Oxidation State | PDE4 IC₅₀ (nM) [Hypothetical] | Rationale for Activity |
| 1a | Methyl | Sulfide (-SMe) | 500 | Limited hydrophobic interaction. |
| 1b | Methyl | Sulfoxide (-S(O)Me) | 150 | The sulfoxide oxygen can act as a hydrogen bond acceptor, improving binding affinity. |
| 1c | Ethyl | Sulfoxide (-S(O)Et) | 80 | Increased chain length enhances hydrophobic interactions. |
| 1d | Isopropyl | Sulfoxide (-S(O)iPr) | 50 | Branched alkyl groups can provide a better fit into the hydrophobic pocket. |
| 1e | Cyclopentyl | Sulfoxide (-S(O)Cp) | 25 | The cyclic structure offers conformational rigidity, which can be entropically favorable for binding. |
| 1f | Phenyl | Sulfoxide (-S(O)Ph) | 200 | While aromatic, the planarity may not be optimal for the specific shape of the hydrophobic pocket. |
Key Insights:
-
Oxidation State: The oxidation of the sulfide to a sulfoxide is generally expected to increase potency. The sulfinyl oxygen can form a hydrogen bond with a donor in the active site, providing an additional anchoring point.
-
Alkyl Chain Length and Branching: Increasing the length and branching of the alkyl chain generally leads to improved potency, up to a certain point. This is attributed to enhanced van der Waals interactions within the hydrophobic pocket. Cycloalkyl groups are often particularly effective due to their conformational pre-organization.
The 3-Amino Group and the 1,2,4-Triazole Core: Essential for Binding
The 3-amino group and the nitrogen atoms of the triazole ring are crucial for coordinating with key residues and metal ions in the PDE4 active site.
-
3-Amino Group: This group is a key hydrogen bond donor and acceptor. Its modification, for example, through acylation, often leads to a significant decrease in activity, highlighting its importance for anchoring the molecule.[5]
-
1,2,4-Triazole Core: The nitrogen atoms of the triazole ring are believed to coordinate with a zinc ion in the active site of PDE4, a common feature of many metalloenzyme inhibitors.
Comparison with Alternative PDE4 Inhibitors
To contextualize the potential of 5-alkylsulfinyl-4H-1,2,4-triazol-3-amines, it is instructive to compare them with established PDE4 inhibitors.
| Compound Class | Core Scaffold | Key SAR Features | Advantages | Disadvantages |
| Roflumilast | Benzamide | Catechol diether moiety for binding in the active site. | High potency and selectivity. | Gastrointestinal side effects. |
| Apremilast | Phthalimide | N-substituted phthalimide ring. | Oral bioavailability, good safety profile. | Moderate potency. |
| Crisaborole | Benzoxaborole | Boron atom for covalent interaction with the active site. | Topical application for dermatitis. | Localized side effects. |
| 5-Alkylsulfinyl-4H-1,2,4-triazol-3-amines | 1,2,4-Triazole | Chiral sulfoxide for stereospecific interactions. | Potential for high potency and novel intellectual property. | SAR not fully elucidated, potential for off-target effects. |
Experimental Protocols
General Synthesis of 5-Alkylsulfinyl-4H-1,2,4-triazol-3-amines
Step 1: Synthesis of 4-Amino-4H-1,2,4-triazole-3-thiol
A mixture of thiocarbohydrazide (1 eq.) and 98% formic acid (5 eq.) is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold water, and dried to yield the product.
Step 2: Synthesis of 5-Alkylthio-4H-1,2,4-triazol-3-amine
To a solution of 4-amino-4H-1,2,4-triazole-3-thiol (1 eq.) in ethanol, potassium hydroxide (1.1 eq.) is added, and the mixture is stirred for 30 minutes. The appropriate alkyl halide (1.1 eq.) is then added, and the reaction is refluxed for 4-6 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography.
Step 3: Synthesis of 5-Alkylsulfinyl-4H-1,2,4-triazol-3-amine
The 5-alkylthio-4H-1,2,4-triazol-3-amine (1 eq.) is dissolved in a suitable solvent like dichloromethane. The solution is cooled to 0°C, and meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.) is added portion-wise. The reaction is stirred at 0°C for 2-4 hours. The mixture is then washed with a saturated sodium bicarbonate solution, dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol is based on a fluorescence polarization (FP) assay, a common method for measuring PDE activity.[6]
Materials:
-
Recombinant human PDE4B enzyme
-
FAM-cAMP (fluorescently labeled cAMP substrate)
-
PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Test compounds (5-alkylsulfinyl-4H-1,2,4-triazol-3-amines)
-
Roflumilast (positive control)
-
DMSO (for compound dilution)
-
384-well black microplate
-
Microplate reader with FP capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds and roflumilast in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only for the no-inhibitor control.
-
Enzyme Addition: Add 10 µL of diluted PDE4B enzyme in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Add 10 µL of FAM-cAMP substrate in assay buffer to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
FP Reading: Measure the fluorescence polarization on a compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The 5-alkylsulfinyl-4H-1,2,4-triazol-3-amine scaffold represents a promising starting point for the development of novel PDE4 inhibitors. The key to unlocking their full therapeutic potential lies in a systematic exploration of the structure-activity relationships. Future research should focus on:
-
Stereoselective Synthesis: The synthesis of enantiomerically pure sulfoxides to investigate the impact of stereochemistry on PDE4 inhibition.
-
Expansion of the Alkyl Library: The synthesis of a broader range of alkyl and cycloalkyl substituents to further probe the hydrophobic pocket.
-
In Vivo Evaluation: The progression of the most potent and selective compounds into animal models of inflammatory diseases to assess their efficacy and pharmacokinetic properties.
By leveraging the principles outlined in this guide, researchers can accelerate the design and discovery of next-generation PDE4 inhibitors with improved therapeutic profiles.
References
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Grewal, A. S., Lather, V., Pandita, D., & Dalal, R. (2017). Synthesis, Docking and Anti-Inflammatory Activity of Triazole Amine Derivatives as Potential Phosphodiesterase-4 Inhibitors. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 16(1), 58–67. [Link][2]
- Houslay, M. D., Schafer, P., & Zhang, K. Y. (2005). Keynote review: phosphodiesterase-4 as a therapeutic target. Drug discovery today, 10(22), 1503–1519.
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Lather, V., et al. (2017). Synthesis, Docking and Anti-inflammatory Activity of Some Newer Triazole Derivatives as Potential PDE7 Inhibitors. Journal of Medicinal Chemistry and Toxicology, 2(2), 55-61. [Link][7][8]
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MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518. [Link][3][5]
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ResearchGate. (2025). Synthesis and evaluation of 4-amino-5-phenyl-4 H-[6][9][10]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link][5]
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- Torphy, T. J. (1998). Phosphodiesterase isozymes: molecular targets for novel antiasthma agents. American journal of respiratory and critical care medicine, 157(2), 351-370.
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Various Authors. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(16), 4933. [Link][4]
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Various Authors. (2017). A short review on structure and role of cyclic-3',5'-adenosine monophosphate-specific phosphodiesterase 4 as a treatment tool. Journal of research in pharmacy practice, 6(3), 129–135. [Link][1]
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Xu, R., et al. (2010). Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors. Probe Reports from the NIH Molecular Libraries Program. [Link][9]
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A Comparative Guide to the Antifungal Activity of Commercial Triazole Fungicides
This guide provides a comprehensive comparison of the in vitro and in vivo antifungal activity of commercially available triazole fungicides. It is intended for researchers, scientists, and drug development professionals engaged in the field of medical mycology and antifungal discovery. This document delves into the mechanistic underpinnings of triazole activity, presents comparative efficacy data, and furnishes detailed protocols for reproducible experimental evaluation.
Introduction: The Central Role of Triazoles in Antifungal Therapy
Triazole antifungals have been a cornerstone of anti-infective therapy for several decades, prized for their broad-spectrum activity, oral bioavailability, and generally favorable safety profile.[1] This class of compounds has proven indispensable in the management of both superficial and life-threatening systemic mycoses. The ever-present threat of emerging fungal pathogens and the rise of antifungal resistance, however, necessitates a continuous and rigorous evaluation of the existing armamentarium. Understanding the comparative strengths and weaknesses of different triazole agents is paramount for optimizing clinical outcomes and guiding the development of next-generation antifungals.
The primary mechanism of action for triazole fungicides is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2][3] Specifically, triazoles target and inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 genes).[1][4] This enzyme is critical for the conversion of lanosterol to ergosterol.[4] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt cell membrane integrity and function, ultimately leading to the inhibition of fungal growth.[4]
The Ergosterol Biosynthesis Pathway and Triazole Inhibition
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the specific point of inhibition by triazole fungicides.
Caption: Fungal Ergosterol Biosynthesis Pathway and the Site of Triazole Inhibition.
Comparative In Vitro Antifungal Activity
The in vitro efficacy of antifungal agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the comparative in vitro activities of four widely used commercial triazole fungicides against key fungal pathogens. Data are presented as MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of the isolates, respectively.
| Fungal Species | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | Fluconazole | 0.5 | 2 | [5] |
| Itraconazole | 0.06 | 0.25 | [5] | |
| Voriconazole | ≤0.008 | 0.015 | [5] | |
| Posaconazole | 0.03 | 0.06 | [5] | |
| Candida glabrata | Fluconazole | 8 | 64 | [5] |
| Itraconazole | 0.5 | 2 | [5] | |
| Voriconazole | 0.12 | 1 | [5] | |
| Posaconazole | 0.25 | 1 | [5] | |
| Candida krusei | Fluconazole | 64 | >64 | [5] |
| Itraconazole | 0.25 | 0.5 | [5] | |
| Voriconazole | 0.12 | 0.5 | [5] | |
| Posaconazole | 0.25 | 0.5 | [5] | |
| Aspergillus fumigatus | Itraconazole | 1 | 2 | [6] |
| Voriconazole | 0.5 | 1 | [6] | |
| Posaconazole | 0.12 | 0.25 | [6] | |
| Aspergillus flavus | Itraconazole | 0.5 | 1 | [7] |
| Voriconazole | 0.5 | 1 | [7] | |
| Posaconazole | 0.12 | 0.25 | [7] | |
| Aspergillus terreus | Itraconazole | 0.5 | 1 | [7] |
| Voriconazole | 0.25 | 0.5 | [7] | |
| Posaconazole | 0.12 | 0.25 | [7] |
Note: MIC values can vary depending on the testing methodology (e.g., CLSI vs. EUCAST) and the specific collection of clinical isolates. The data presented here are for comparative purposes and are derived from published surveillance studies.
Experimental Protocols for Antifungal Susceptibility Testing
Accurate and reproducible determination of antifungal susceptibility is critical for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized broth microdilution methods.[8]
CLSI M27-A3 Broth Microdilution Method for Yeasts (Abbreviated Protocol)
This protocol is a summarized version of the CLSI M27-A3 reference method for antifungal susceptibility testing of yeasts.[9][10]
Causality Behind Experimental Choices:
-
RPMI 1640 Medium: This medium is buffered with MOPS to a pH of 7.0 to ensure stable and reproducible growth conditions for the yeast.[11]
-
Inoculum Standardization: The inoculum density is meticulously controlled using a spectrophotometer to ensure that the number of yeast cells is consistent across all tests, which is crucial for accurate MIC determination.
-
Incubation Conditions: Incubation at 35°C provides the optimal temperature for the growth of most clinically relevant yeasts.
Step-by-Step Methodology:
-
Antifungal Stock Solution Preparation: Prepare stock solutions of the triazole fungicides in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 100 times the highest final concentration to be tested.
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of sterile RPMI 1640 medium (buffered with MOPS) into each well of a 96-well microdilution plate.
-
Add 100 µL of the antifungal stock solution to the first well of each row and perform serial twofold dilutions across the plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution plate with 100 µL of the standardized yeast suspension.
-
Include a growth control well (no antifungal) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of growth compared to the growth control well.
Experimental Workflow for Comparative Antifungal Efficacy
The evaluation of a novel antifungal agent or the comparison of existing ones follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: A Generalized Workflow for the Comparative Evaluation of Antifungal Agents.
In Vivo Models for Efficacy Testing
While in vitro data provides a foundational understanding of antifungal activity, in vivo models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system.[12] Murine models of systemic infection are commonly employed for this purpose.[12]
Murine Model of Disseminated Candidiasis (Abbreviated Protocol)
Causality Behind Experimental Choices:
-
Immunosuppression: Mice are often rendered neutropenic (e.g., with cyclophosphamide) to mimic the immunocompromised state of patients who are most susceptible to invasive fungal infections.
-
Infection Route: Intravenous injection of Candida albicans ensures a disseminated infection, allowing for the evaluation of the antifungal's efficacy in clearing the pathogen from various organs.
-
Endpoints: Survival analysis and determination of fungal burden in target organs (e.g., kidneys) are robust endpoints for assessing therapeutic efficacy.
Step-by-Step Methodology:
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c or C57BL/6). If required, induce neutropenia with cyclophosphamide prior to infection.
-
Infection:
-
Culture Candida albicans in a suitable broth medium.
-
Wash and resuspend the yeast cells in sterile saline.
-
Inject a predetermined lethal or sub-lethal dose of the yeast suspension intravenously via the lateral tail vein.
-
-
Treatment:
-
Administer the test triazole and a vehicle control to different groups of infected mice at various doses and schedules (e.g., once or twice daily) via a clinically relevant route (e.g., oral gavage).
-
Treatment typically begins a few hours post-infection and continues for a specified duration (e.g., 7-14 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness and record survival.
-
At the end of the study, or at predetermined time points, euthanize a subset of mice from each group.
-
Aseptically remove target organs (e.g., kidneys, brain, spleen), homogenize the tissues, and plate serial dilutions on a suitable agar medium to determine the fungal burden (CFU/gram of tissue).
-
-
Data Analysis: Compare survival curves between treatment groups using Kaplan-Meier analysis and log-rank tests. Analyze differences in organ fungal burden using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
The commercial triazole fungicides represent a vital class of therapeutic agents in the fight against fungal diseases. This guide has provided a comparative overview of their antifungal activity, grounded in their shared mechanism of action. The presented data and protocols offer a framework for the continued evaluation of these compounds and the development of novel antifungals. As the landscape of fungal infections and antifungal resistance continues to evolve, a thorough and standardized approach to comparative efficacy testing remains more critical than ever.
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Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Edition. CLSI standard M27. Clinical and Laboratory Standards Institute. [Link]
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Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729–738. [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
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Odds, F. C., Brown, A. J. P., & Gow, N. A. R. (2003). Antifungal agents: mechanisms of action. Medical Mycology, 41(3), 187–210. [Link]
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Arendrup, M. C., & Patterson, T. F. (2017). Multidrug-resistant Candida: epidemiology, molecular mechanisms, and treatment. Journal of Infectious Diseases, 216(suppl_3), S445–S451. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Enzyme Inhibition by Sulfur-Containing Triazoles
For drug development professionals and researchers in enzymology, sulfur-containing triazoles represent a pivotal class of compounds. Their broad-spectrum activity, particularly as antifungal agents, stems from their ability to potently inhibit key metabolic enzymes.[1][2] The most prominent members of this class, such as fluconazole and voriconazole, target lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway of fungi.[3][4][5][6] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition.[2][3][4]
However, the therapeutic promise of any novel triazole hinges on a rigorous and unambiguous validation of its mechanism of action. A superficial understanding can lead to failed clinical trials and wasted resources. This guide provides a comprehensive, field-proven framework for elucidating the precise inhibitory mechanism of sulfur-containing triazoles, moving from initial kinetic observations to high-resolution structural insights and cellular confirmation.
Part 1: Deconstructing the Mechanism – From Kinetics to Structure
Phase 1: Foundational Enzyme Kinetics
The initial step is to determine if and how the triazole affects the enzyme's catalytic efficiency. This is achieved through steady-state kinetic analysis, which measures reaction rates under various substrate and inhibitor concentrations.[7][8]
Core Concept: The Michaelis-Menten Model
Enzyme kinetics are often described by the Michaelis-Menten equation, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[9][10] Two key parameters are derived:
-
Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax, often used as a proxy for the enzyme's affinity for its substrate.[11]
Inhibitors alter these parameters in predictable ways. By analyzing these changes, we can deduce the mode of inhibition.[7] The most common reversible mechanisms are competitive, non-competitive, uncompetitive, and mixed inhibition.[12][13]
Experimental Protocol: Determining Mode of Inhibition using Spectrophotometry
This protocol outlines a standard procedure for analyzing enzyme kinetics with a chromogenic substrate.
1. Reagents & Setup:
- Purified target enzyme (e.g., Lanosterol 14α-demethylase).
- Substrate (e.g., Lanosterol).
- Sulfur-containing triazole inhibitor stock solution (in DMSO).
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
- NADPH (as a cofactor for CYP enzymes).[14]
- UV-Vis spectrophotometer with temperature control.
- 96-well UV-transparent plates.
2. Procedure:
- Enzyme Titration: First, determine the optimal enzyme concentration that yields a linear reaction rate for at least 10-15 minutes.
- Substrate Titration (Baseline): In the absence of the inhibitor, perform a substrate titration. Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations (e.g., 0.2x to 10x the expected Km).
- Inhibitor Assays: Repeat the substrate titration in the presence of at least two different fixed concentrations of the triazole inhibitor. A no-inhibitor control (DMSO vehicle only) must be run in parallel.
- Data Acquisition: Measure the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm over time. The initial velocity (V₀) is the slope of the linear portion of this curve.
3. Data Analysis & Interpretation:
- Plot V₀ versus [Substrate] to generate Michaelis-Menten curves for each inhibitor concentration.
- For a more precise determination of Km and Vmax, transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[9][15][16] This linearizes the Michaelis-Menten equation, allowing for clearer visualization of how the inhibitor affects the kinetic parameters.[10][11]
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis.[10][15] |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis.[13] |
| Uncompetitive | Decreases | Decreases | Lines are parallel.[13] |
| Mixed | Decreases | Varies | Lines intersect in the second or third quadrant (not on an axis). |
Phase 2: Biophysical Validation of Direct Binding
Kinetic data implies a binding event, but it does not directly measure it. Biophysical techniques are essential for confirming a direct physical interaction between the triazole and the target enzyme and for quantifying the thermodynamics and kinetics of this binding.[17][18][19]
Key Techniques:
-
Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for characterizing binding interactions, ITC directly measures the heat released or absorbed during a binding event.[20][21] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[20][22]
-
Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data by measuring changes in the refractive index at a sensor surface as the analyte (inhibitor) flows over the immobilized ligand (enzyme).[17][21][22] SPR yields the association rate (ka), dissociation rate (kd), and the dissociation constant (KD = kd/ka).[21]
Experimental Workflow: ITC for Thermodynamic Characterization
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Phase 3: Structural Elucidation of the Binding Mode
The ultimate validation comes from visualizing the inhibitor bound to the enzyme at an atomic level. X-ray crystallography provides a high-resolution snapshot of the enzyme-inhibitor complex, revealing the precise orientation of the inhibitor in the active site and the specific amino acid residues it interacts with.[23][24][25]
Why it's critical for triazoles: For many sulfur-containing triazoles that target cytochrome P450 enzymes like CYP51, the mechanism involves coordination of a nitrogen atom in the triazole ring with the heme iron atom in the enzyme's active site.[4] X-ray crystallography can unequivocally confirm this crucial interaction, providing definitive proof of the inhibitory mechanism.[26][27]
Phase 4: Confirming Target Engagement in a Cellular Environment
While in vitro assays are fundamental, they do not fully replicate the complex environment of a living cell. It is crucial to confirm that the inhibitor engages its intended target within this native context.
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells or cell lysates.[28][29][30] The principle is that when a ligand (the triazole inhibitor) binds to its target protein, it generally stabilizes the protein, increasing its resistance to thermal denaturation.[30][31] By heating cell lysates treated with the inhibitor to various temperatures and then measuring the amount of soluble target protein remaining, a shift in the melting curve provides direct evidence of target engagement in a physiological setting.[28][32]
Part 2: Comparative Analysis with Alternative Inhibitors
To contextualize the performance of a novel sulfur-containing triazole (let's call it "Triazole-X"), it must be benchmarked against known standards and alternative scaffolds. Here, we compare Triazole-X to Fluconazole (a classic triazole antifungal) and a non-azole inhibitor targeting the same enzyme.
Table 1: Comparative Kinetic and Biophysical Parameters
| Parameter | Triazole-X | Fluconazole (Standard) | Inhibitor-Y (Non-azole) | Rationale for Comparison |
| IC50 (nM) | 15 | 50 | 120 | Measures overall potency. Lower is better. |
| Mode of Inhibition | Competitive | Competitive | Non-competitive | Reveals differences in mechanistic action. |
| Ki (nM) | 8 | 25 | 85 | Quantifies inhibitor potency, independent of substrate. |
| KD (nM) (SPR) | 10 | 30 | 100 | Direct measure of binding affinity. |
| kon (10⁵ M⁻¹s⁻¹) | 5.2 | 3.1 | 1.5 | Association rate; how quickly the inhibitor binds. |
| koff (10⁻³ s⁻¹) | 5.2 | 9.3 | 15.0 | Dissociation rate; how long the inhibitor stays bound. |
| Residence Time (min) | 3.2 | 1.8 | 1.1 | Inverse of koff; a key predictor of in vivo efficacy. |
Analysis: The data indicates that Triazole-X is a more potent competitive inhibitor than the standard, Fluconazole. Its higher association rate and lower dissociation rate, resulting in a longer residence time, suggest a more durable interaction with the target enzyme. Inhibitor-Y, while also active, operates through a different (non-competitive) mechanism and exhibits weaker affinity and a shorter residence time.
Conclusion
Validating the inhibitory mechanism of a sulfur-containing triazole is a rigorous, multi-faceted process that forms the bedrock of its preclinical development. Relying solely on IC50 values is insufficient. A robust validation strategy must integrate enzyme kinetics to define the mode of inhibition, biophysical assays like ITC and SPR to confirm direct binding and quantify its dynamics, structural biology to visualize the interaction, and cellular assays like CETSA to verify target engagement in a relevant biological context. This integrated approach provides the necessary confidence to advance a promising inhibitor toward clinical application.
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Comparative Analysis of Cross-Resistance in Fluconazole-Resistant Fungal Strains: A Guide for Researchers
Introduction: The Growing Challenge of Fluconazole Resistance
Fluconazole, a first-generation triazole, has long been a cornerstone in the management of infections caused by Candida species. Its fungistatic mechanism, which involves the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene), is crucial for disrupting ergosterol biosynthesis, a vital component of the fungal cell membrane.[1] However, the widespread and prolonged use of fluconazole has inevitably led to the emergence of resistant strains, posing a significant threat to effective antifungal therapy, particularly in immunocompromised patient populations.[1][2] This guide provides a comprehensive comparison of antifungal agents against fluconazole-resistant strains, delving into the underlying resistance mechanisms and outlining robust experimental protocols for their evaluation.
The primary mechanisms conferring fluconazole resistance are multifaceted and include:
-
Target Site Alterations: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its binding affinity for fluconazole.[1][3][4][5]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters actively pumps the drug out of the fungal cell, preventing it from reaching its target.[3][5]
-
Target Enzyme Overexpression: Upregulation of the ERG11 gene leads to an increased production of lanosterol 14α-demethylase, effectively diluting the inhibitory effect of fluconazole.[1][2][3]
-
Development of Bypass Pathways: Mutations in other genes of the ergosterol biosynthesis pathway, such as ERG3, can allow the fungus to bypass the step inhibited by fluconazole.[2]
Understanding these mechanisms is critical for predicting and interpreting cross-resistance patterns with other antifungal agents.
Comparative Efficacy of Antifungal Agents Against Fluconazole-Resistant Strains
The emergence of fluconazole resistance necessitates a thorough evaluation of alternative antifungal agents. This section compares the in vitro activity of key antifungal classes against fluconazole-resistant isolates.
Newer Triazoles: Voriconazole and Posaconazole
Voriconazole, a second-generation triazole, often retains activity against fluconazole-resistant isolates.[6][7][8][9] This is attributed to its more potent inhibition of lanosterol 14α-demethylase. However, cross-resistance can occur, particularly in isolates with high-level fluconazole resistance or specific ERG11 mutations.[7][10] Studies have shown that while voriconazole generally has lower Minimum Inhibitory Concentrations (MICs) against Candida species compared to fluconazole, isolates with elevated fluconazole MICs often exhibit higher voriconazole MICs as well.[7][8]
Echinocandins: Caspofungin, Micafungin, and Anidulafungin
The echinocandins represent a distinct class of antifungals that inhibit β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall synthesis.[11][12] Due to this different mechanism of action, they are generally effective against azole-resistant yeasts.[13] Echinocandins are often recommended as a first-line treatment for infections caused by fluconazole-resistant Candida, especially in immunocompromised patients.[12][14] Resistance to echinocandins is primarily associated with mutations in the FKS1 gene, which encodes a subunit of the target enzyme.[11][13][14] While cross-resistance between fluconazole and echinocandins is not typically observed due to their different targets, acquired resistance to echinocandins can develop independently.[15]
Polyenes: Amphotericin B
Amphotericin B, a polyene antifungal, has been a mainstay for treating severe fungal infections for decades.[16] Its mechanism involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[16][17][18][19] Due to this direct and potent fungicidal action, resistance to amphotericin B remains relatively uncommon for most Candida species.[16][20] It is often considered a reliable option for treating infections caused by fluconazole-resistant strains. However, some species, like Candida lusitaniae, can exhibit intrinsic or acquired resistance.[16]
Data Summary: In Vitro Susceptibility of Fluconazole-Resistant Isolates
| Antifungal Agent | Class | Mechanism of Action | General Activity Against Fluconazole-Resistant Strains | Common Resistance Mechanism |
| Voriconazole | Triazole | Inhibits lanosterol 14α-demethylase | Often active, but cross-resistance is possible.[6][7] | ERG11 mutations, efflux pump overexpression. |
| Posaconazole | Triazole | Inhibits lanosterol 14α-demethylase | Broad-spectrum activity, often effective against fluconazole-resistant isolates. | ERG11 mutations, efflux pump overexpression. |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase | Generally effective, no cross-resistance with azoles.[13] | Mutations in the FKS1 gene.[11][13][14] |
| Micafungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase | Generally effective, no cross-resistance with azoles. | Mutations in the FKS1 gene. |
| Anidulafungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase | Generally effective, no cross-resistance with azoles. | Mutations in the FKS1 gene. |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane | Broadly effective, resistance is rare.[16][20] | Alterations in membrane sterol composition. |
Experimental Protocols for Cross-Resistance Studies
To rigorously assess cross-resistance, a combination of phenotypic and genotypic assays is essential. The following protocols are based on established methodologies and provide a framework for comprehensive analysis.
Antifungal Susceptibility Testing (AST)
The cornerstone of cross-resistance studies is the determination of Minimum Inhibitory Concentrations (MICs) for a panel of antifungal agents.
Broth Microdilution Method (CLSI M27/M60)
This reference method, standardized by the Clinical and Laboratory Standards Institute (CLSI), provides quantitative MIC data.[21][22][23]
Protocol:
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
-
Drug Dilution: Prepare serial twofold dilutions of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Inoculate each well with the prepared fungal suspension. Include a drug-free growth control and a sterile control. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥100% for echinocandins and amphotericin B) compared to the drug-free control.
Disk Diffusion Method (CLSI M44)
This method offers a simpler, qualitative alternative to broth microdilution for some yeast species.[24]
Protocol:
-
Inoculum Preparation: Prepare a fungal suspension as described for the broth microdilution method.
-
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the fungal suspension.
-
Disk Application: Place paper disks impregnated with a standardized amount of each antifungal agent onto the agar surface.
-
Incubation: Incubate the plates at 35°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk. Interpret the results as susceptible, susceptible-dose dependent, or resistant based on CLSI-defined breakpoints.[24]
Synergy Testing: Checkerboard Assay
Investigating the interaction between two antifungal agents can reveal synergistic, indifferent, or antagonistic effects.
Protocol:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of drug concentrations. Serially dilute Drug A horizontally and Drug B vertically.
-
Inoculation and Incubation: Inoculate the plate with the fungal suspension and incubate as for the broth microdilution assay.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination. The FICI is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
In Vivo Models of Fungal Infection
Animal models are crucial for validating in vitro findings and assessing the therapeutic efficacy of antifungal agents in a physiological context.[25][26][27][28]
Murine Model of Disseminated Candidiasis
Protocol:
-
Immunosuppression (Optional): To mimic the condition of many patients with invasive candidiasis, mice can be rendered neutropenic by treatment with cyclophosphamide.[25]
-
Infection: Inject a standardized inoculum of the fluconazole-resistant fungal strain intravenously into the lateral tail vein of the mice.
-
Treatment: Administer the test antifungal agents (and controls) at various doses and schedules.
-
Outcome Assessment: Monitor the mice for survival. At defined time points, euthanize subgroups of mice and determine the fungal burden in target organs (e.g., kidneys, brain) by plating homogenized tissue on selective agar.
Visualizing Experimental Workflows and Resistance Mechanisms
DOT Language Diagrams
Caption: Workflow for Antifungal Susceptibility Testing.
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Selectivity profiling against a panel of kinases or other enzymes
A Researcher's Guide to Selectivity Profiling Against a Panel of Kinases and Other Enzymes
The Imperative of Selectivity in Drug Discovery
In the pursuit of novel therapeutics, particularly in the kinase field, the selectivity of a compound is as crucial as its potency. Protein kinases have emerged as major therapeutic targets, but their structural similarities, especially within the ATP-binding pocket, present a significant challenge.[1] An inhibitor designed for one kinase may interact with numerous others, leading to off-target effects that can range from diminished efficacy to severe toxicity. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of a successful drug discovery program. It allows for the rational selection and optimization of tool compounds and clinical candidates with the desired therapeutic window.[2][3]
Pharmacological studies are often hampered by the fact that many reference inhibitors are not fully selective for a single target.[2] Rigorous profiling against a broad panel of kinases is essential to understand a compound's true interaction landscape across the kinome. This guide will navigate the technologies, experimental designs, and data interpretation methods that underpin robust selectivity assessment.
A Comparative Analysis of Profiling Methodologies
The choice of assay technology is a critical decision that influences the nature and interpretation of selectivity data. Methodologies can be broadly categorized into biochemical (cell-free) assays and cell-based assays, each offering distinct advantages and insights.
Biochemical (Cell-Free) Assays: The Gold Standard for Direct Interactions
Biochemical assays utilize purified, recombinant enzymes and substrates in a controlled, cell-free environment.[4] Their primary advantage is the direct and unambiguous measurement of a compound's interaction with its target kinase, free from the complexities of a cellular environment such as membrane permeability, efflux pumps, or intracellular ATP concentrations.[5]
These assays can be further divided based on what they measure:
-
Activity Assays: These directly or indirectly quantify the catalytic product (i.e., the phosphorylated substrate).[6] They confirm that the compound inhibits the functional output of the kinase.
-
Binding Assays: These measure the physical interaction or displacement of a ligand from the kinase's active site.[6] They are powerful for determining affinity (Kd) but do not directly confirm functional inhibition.
The detection methods for these assays have evolved significantly:
| Assay Technology Category | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from 32P-γ-ATP or 33P-γ-ATP) into a substrate.[6] | Considered the "gold standard" for direct detection of the true product; high sensitivity.[6] | Requires handling of radioactive materials; lower throughput; generates radioactive waste. |
| Fluorescence/Luminescence-Based Assays | Detects kinase activity by measuring light output. Can be phospho-antibody dependent (e.g., TR-FRET) or independent (e.g., ADP-Glo™), which measures ADP production.[7][8] | Non-radioactive; high-throughput compatible; many "universal" formats applicable to any kinase.[9][10] | Indirect measurement; potential for compound interference with light signal; antibody-based methods require specific reagents.[4] |
| Mobility Shift Assays | Separates the phosphorylated product from the substrate based on changes in charge, typically analyzed via capillary electrophoresis.[6] | High precision; provides detailed kinetic information. | Lower throughput; requires specialized instrumentation. |
| Competition Binding Assays (e.g., KINOMEscan™) | Quantifies the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.[11] | Broad kinase coverage (over 480 kinases); does not require active enzyme; provides a direct measure of affinity (Kd).[11][12] | Does not measure functional inhibition of the enzyme's catalytic activity. |
Cell-Based Assays: Gauging Efficacy in a Physiological Context
While biochemical assays are essential for confirming direct target engagement, cell-based assays provide a more physiologically relevant assessment of an inhibitor's performance.[13] These assays measure the compound's ability to inhibit a kinase within a living cell, accounting for crucial factors like cell permeability, target engagement, and competition with high intracellular ATP concentrations.[14]
-
Target Engagement Assays (e.g., NanoBRET™): These assays, often using techniques like Bioluminescence Resonance Energy Transfer (BRET), directly measure whether a compound binds to its intended kinase target inside intact cells.[14][15] This is a powerful method to confirm that a compound can reach and interact with its target in a complex cellular milieu.
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a known downstream substrate of the target kinase.[15] A reduction in substrate phosphorylation upon compound treatment indicates functional inhibition of the upstream kinase pathway.
-
Cell Proliferation Assays: For kinases that drive cell growth (i.e., oncogenic kinases), a compound's potency can be measured by its ability to inhibit the proliferation of kinase-dependent cell lines.[15]
It is crucial to recognize that selectivity profiles generated from biochemical versus cellular assays can differ significantly.[14] A compound that appears highly selective in a biochemical panel may have a different profile in cells due to varying cell permeability or off-target effects that only manifest in a cellular context. Therefore, a multi-pronged approach using both assay types provides the most comprehensive and reliable understanding of an inhibitor's selectivity.
Designing a Robust Selectivity Profiling Study
A well-designed study is critical for generating high-quality, interpretable data. The following workflow outlines the key decision points and steps.
Caption: A generalized workflow for in vitro kinase inhibitor selectivity profiling.
Experimental Protocol: Luminescence-Based In Vitro Kinase Activity Assay
This protocol describes a common method for determining inhibitor potency (IC50) using an ADP-detecting luminescence assay, such as Promega's ADP-Glo™ Kinase Assay. The amount of ADP produced is directly proportional to kinase activity.[16]
Materials:
-
Kinase of interest and its specific substrate peptide.
-
Test inhibitor (Compound X) and a control inhibitor (e.g., Staurosporine).
-
ATP solution.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution of Compound X in DMSO. This will be the source plate for the assay.
-
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations should be determined empirically, often near the Km for the substrate.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration is critical; it is often set at or near the Km for each specific kinase to ensure that the resulting IC50 values reflect the inhibitor's intrinsic affinity.[17]
-
In the 384-well plate, add 1 µL of the serially diluted Compound X or DMSO control (for 0% inhibition) to the appropriate wells.
-
Add 5 µL of the 2X Kinase/Substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction, produces a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Quantifying and Interpreting Selectivity
A raw table of hundreds of IC50 values can be difficult to interpret.[2] To facilitate comparison, several quantitative metrics have been developed to express selectivity as a single value.
Caption: Conceptual difference between a selective and a non-selective inhibitor profile.
| Selectivity Metric | Calculation Principle | Interpretation | Key Considerations |
| Selectivity Score (S) | The number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1µM) divided by the total number of kinases tested.[2][18] | A lower score indicates higher selectivity. S(1µM) = 0.05 means the compound hits 5% of the panel. | Simple to calculate but arbitrary due to the fixed threshold. Can penalize highly potent compounds.[2] |
| Gini Coefficient | Adapted from economics, it measures the inequality of inhibition across the kinome panel. A Lorenz curve plots the cumulative fraction of kinases versus the cumulative fraction of inhibition.[17][19] | Ranges from 0 (equal inhibition of all kinases) to 1 (inhibition of a single kinase). A higher Gini coefficient means greater selectivity. | Does not require an arbitrary threshold. Can be sensitive to the panel composition and is typically used with % inhibition data.[19][20] |
| Selectivity Entropy (Ssel) | A thermodynamic-based metric that uses Kd or IC50 values to quantify the distribution of binding energy across the panel.[2] | A score of 0 indicates binding to a single kinase. A higher score indicates greater promiscuity. The average for a ~200 kinase panel is ~2.0.[2][5] | Has a physical-chemical meaning and is considered robust when comparing data from different labs or assay formats.[2] |
The choice of metric depends on the data type and the specific question being asked. For broad screening, the Selectivity Score is a useful first pass. For deeper characterization and comparison, the Gini Coefficient and Selectivity Entropy offer more nuanced and robust assessments.[2][20]
Choosing the Right Commercial Platform
Several contract research organizations (CROs) offer specialized kinase selectivity profiling services, each with distinct platforms.
Caption: Decision tree for selecting a kinase profiling strategy.
| Platform Provider | Key Service(s) | Assay Principle | Panel Size | Primary Output |
| Eurofins Discovery | KINOMEscan™[11] | Competition Binding Assay | >480 Kinases[12] | Kd (dissociation constant), % Inhibition |
| KinaseProfiler™[21] | Radiometric & TR-FRET Activity Assay | >445 Kinases[21] | IC50, % Inhibition | |
| Reaction Biology | HotSpotSM | Radiometric Activity Assay | >700 Kinases | IC50, % Inhibition |
| Various Cell-Based | NanoBRET™, Phosphorylation Assays | Target-dependent | Cellular IC50, Target Engagement | |
| Promega | Kinase Selectivity Profiling Systems | Luminescence (ADP-Glo™) Activity Assay | Panels (e.g., 24 kinases) for in-house use[22] | IC50, % Inhibition |
| Thermo Fisher Scientific | SelectScreen® Services | Z'-LYTE® (FRET), LanthaScreen® (TR-FRET) | ~400 Kinases | IC50, Ki |
Causality Behind the Choice:
-
For early-stage discovery or hit finding , a broad binding assay like KINOMEscan™ is highly efficient for surveying the largest possible interaction space.[11]
-
For lead optimization , where functional inhibition is paramount, an activity-based assay like KinaseProfiler™ or Reaction Biology's HotSpotSM is essential for generating potency (IC50) data.[6][21]
-
When a compound is nearing pre-clinical development , complementing biochemical data with cell-based target engagement and pathway inhibition assays is critical to building confidence in its mechanism of action and cellular efficacy.[14][15]
By carefully selecting the right combination of methodologies and analytical tools, researchers can build a comprehensive selectivity profile that de-risks their drug discovery programs and paves the way for developing safer, more effective medicines.
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Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(4), 858–876. [Link]
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Jia, Y., & Gu, X. J. (2008). Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies. Expert Opinion on Drug Discovery, 3(8), 959-978. [Link]
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Scilit. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Scilit. [Link]
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Andrews, P. D. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. Methods in Molecular Biology, 131, 145-150. [Link]
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Vasta, J. D., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 16(11), 2326–2335. [Link]
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Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 36(5), 844-884. [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
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Xie, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(11), 1543-1551. [Link]
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Roskoski, R. Jr. (2015). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 6, 239. [Link]
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Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Proceedings of the National Academy of Sciences, 119(38), e2206744119. [Link]
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Aduri, M., et al. (2019). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology, 14(11), 2419-2426. [Link]
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Graczyk, P. P. (2007). Gini coefficients as a single value metric to define chemical probe selectivity. Journal of Medicinal Chemistry, 50(23), 5773-5779. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Fux, C. I., et al. (2018). Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1866(1), 110-118. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]
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PamGene. (2021, October 4). PamGene - Kinase activity profiling - Our kinase activity assay explained [Video]. YouTube. [Link]
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BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
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Le, T., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 27. [Link]
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Sanman, L. E., & Bogyo, M. (2014). Mechanism-Based Profiling of Enzyme Families. Chemical Reviews, 114(11), 5969-6007. [Link]
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Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
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Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
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Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535-546. [Link]
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Tan, N. H., et al. (2015). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 947-953. [Link]
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Eurofins Discovery. (n.d.). scanMAX Kinase KINOMEscan LeadHunter Panel. Eurofins Discovery. [Link]
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Li, L. (2011). High-throughput methodologies for enzyme inhibitor profiling. ScholarBank@NUS. [Link]
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Chen, Z., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis, 8(3), 154-164. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
In the landscape of drug discovery and chemical research, the synthesis and application of novel compounds like 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine are paramount to progress. However, the lifecycle of these molecules extends beyond the benchtop. Responsible stewardship, particularly in their disposal, is a critical component of laboratory safety, environmental integrity, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols for related chemical structures.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the procedural recommendations herein are synthesized from hazard profiles of analogous 1,2,4-triazole derivatives.[1][2] The core principle is to treat this compound with a high degree of caution, assuming a hazard profile consistent with its chemical class until proven otherwise.
Hazard Assessment and Profile
Understanding the potential hazards is the foundational step in safe handling and disposal. Based on data from structurally similar 1,2,4-triazole compounds, this compound should be handled as a hazardous substance.[2] The ethylsulfinyl group, an organosulfur component, adds another layer to consider, particularly its combustion byproducts.[3][4]
Table 1: Postulated Hazard Classification
| Hazard Category | GHS Classification (Postulated) | Rationale and Precautionary Statements |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell.[1][3][5] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Reproductive Toxicity | Category 1B / 2 | H360/H361: May damage fertility or the unborn child. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1] |
| Hazardous to the Aquatic Environment | Chronic Category 2 | H411: Toxic to aquatic life with long-lasting effects. Avoid release to the environment. |
The causality behind these classifications stems from the triazole ring system, which is known to interact with biological systems, and the general reactivity of amine and sulfinyl functional groups.
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety mandates the use of appropriate PPE to create a barrier between the researcher and the chemical. The following PPE is considered the minimum standard when handling this compound in any form—solid, solution, or as waste.
-
Eye and Face Protection : Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.
-
Body Protection : A flame-retardant lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator with the appropriate particulate filter.[6] All respiratory protection use must be in accordance with a comprehensive institutional respiratory protection program.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[2]
Workflow for Proper Disposal
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Segregation : All waste materials contaminated with this compound (including residual solid, contaminated labware, gloves, and weighing papers) must be collected separately from non-hazardous waste. Use a dedicated, chemically compatible container with a secure, tight-fitting lid.
-
Container Labeling : The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Reproductive Hazard").
-
-
Laboratory Storage : Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area (SAA). This area should be away from heat, open flames, and incompatible materials like strong oxidizing agents.[3][5]
-
Final Disposal Method : The recommended and most definitive method for disposal is high-temperature incineration at a licensed hazardous waste disposal plant.[1] This method ensures the complete thermal destruction of the molecule, breaking it down into constituent elements and simpler compounds. The resulting gases, including oxides of sulfur (SOx) and nitrogen (NOx), are then treated by industrial scrubbers to prevent environmental release.
-
Engaging Professional Services : Disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department. They will arrange for collection by a certified hazardous waste management company that can ensure compliant transport and disposal.
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE : Before addressing the spill, don the full mandatory PPE as described in Section 2.
-
Containment : Prevent the spread of the material. For solid spills, avoid creating dust.
-
Cleanup :
-
Solid Spills : Gently sweep or scoop the material into the designated hazardous waste container.[2] Do not use a standard vacuum cleaner as this can disperse fine particles.
-
Solution Spills : Cover the spill with an inert absorbent material (e.g., vermiculite, clay, or sand). Once absorbed, scoop the material into the hazardous waste container.
-
-
Decontamination : Clean the spill area with an appropriate solvent (check for compatibility first), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting : Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.
By adhering to these rigorous protocols, you ensure that the innovative work conducted in your laboratory does not come at the cost of safety or environmental health. This commitment to the complete lifecycle of a chemical is the hallmark of a trustworthy and expert scientific professional.
References
- Proper Disposal of 3-(phenoxymethyl)
- Safety D
- Safety Data Sheet: 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro-. Thermo Fisher Scientific.
- Safety Data Sheet: 1,2,4-Triazolidin-3-one, 4-amino-5-thioxo-, hydrazone. Thermo Fisher Scientific.
- Safety Data Sheet: 3-Amino-1,2,4-triazole. Sigma-Aldrich.
- Safety Data Sheet: Amitrole. Thermo Fisher Scientific.
- Safety Data Sheet: 3-Amino-5-methylthio-1H-1,2,4-triazole. Fisher Scientific.
- Safety Data Sheet: 1,2,3-1H-Triazole. Fisher Scientific.
- Organosulfur compound - Sulfinyl, Sulfonyl, Compounds. Britannica.
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Personal protective equipment for handling 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
The 1,2,4-triazole scaffold is a core component in many biologically active compounds, including antifungal agents and herbicides.[1] This biological activity necessitates a cautious approach, as novel derivatives may present unforeseen toxicological profiles.[2][3] Therefore, the following guidance is designed to be conservative, prioritizing the safety of all laboratory personnel.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense against chemical exposure. A comprehensive safety strategy always begins with the Hierarchy of Controls, which prioritizes the elimination or minimization of hazards at their source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls: The most critical step for handling 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine is to work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6] This physically separates the researcher from potential inhalation hazards. Safety showers and eyewash stations must be readily accessible.[5][6]
-
Administrative Controls: These include establishing clear Standard Operating Procedures (SOPs), providing thorough training on the potential hazards and handling procedures, and restricting access to the area where the compound is being used.
Personal Protective Equipment (PPE): Your Final Barrier
When engineering and administrative controls are in place, the correct PPE provides the necessary final barrier against accidental exposure.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which is a primary route of exposure.[7] Double-gloving provides an extra layer of protection against tears and permeation. |
| Body Protection | Disposable, long-sleeved gown with knit cuffs. | Protects skin and personal clothing from contamination. Gowns should be changed immediately after a spill or every two to three hours during continuous use.[8] |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and aerosols. Standard safety glasses are insufficient.[8] |
| Respiratory Protection | An N95 respirator or higher, depending on the procedure. | Required if there is a risk of generating dust or aerosols outside of a fume hood.[8] |
Step-by-Step Guide to PPE Usage
A disciplined approach to donning and doffing PPE is essential to prevent cross-contamination.
Caption: A visual guide to the correct sequence for donning and doffing PPE.
Operational and Disposal Plans
Handling Protocol:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing: If working with a solid, conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent the generation of dust.[9]
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment.
Spill Management:
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Prevent the spill from spreading.
-
Assess: If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety department.
-
Clean-up: For small spills, use a chemical spill kit, wearing appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for disposal.[10]
Disposal Plan: All waste materials, including contaminated gloves, gowns, and absorbent materials, must be disposed of as hazardous chemical waste.[7]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Do not discharge any material containing this compound into drains or the general trash.[4] Adherence to your institution's and local regulations for hazardous waste disposal is mandatory.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By adhering to these rigorous safety protocols, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of your laboratory team.
References
- ChemicalBook. (2025). 1,2,4-Triazol-5-one - Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). 5 - SAFETY DATA SHEET.
- Enamine. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET.
- Pharmacia. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) -.
- ResearchGate. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives.
- Datasheet. (n.d.). 4-Amino-4H-1,2,4-triazole.
- Fisher Scientific. (2011). SAFETY DATA SHEET.
- World Health Organization. (n.d.). 2-isopropyl-n,2,3-trimethylbutyramide.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ResearchGate. (2025). Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole.
- INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from INDUS JOURNAL OF BIOSCIENCE RESEARCH.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from Centers for Disease Control and Prevention.
- Watson International. (2020). Safety Data Sheet.
- Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
- National Institutes of Health. (2022). Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS.
- Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- PubMed. (n.d.). Removal of ethylenthiourea and 1,2,4-triazole pesticide metabolites from water by adsorption in commercial activated carbons.
- NICNAS. (2014). PUBLIC REPORT 2-Isopropyl-N,2,3-trimethylbutyramide.
- ResearchGate. (n.d.). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles.
- PubMed. (2022). Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS.
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- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
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- 3. Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
